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  • Product: 2-methoxy-4-(piperidin-1-yl)benzoic acid
  • CAS: 1237107-31-1

Core Science & Biosynthesis

Foundational

2-methoxy-4-(piperidin-1-yl)benzoic acid chemical structure and properties

[1][2] [1] Part 1: Executive Summary 2-Methoxy-4-(piperidin-1-yl)benzoic acid is a specialized aromatic building block used primarily in medicinal chemistry for the synthesis of G-protein coupled receptor (GPCR) modulato...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]


[1]

Part 1: Executive Summary

2-Methoxy-4-(piperidin-1-yl)benzoic acid is a specialized aromatic building block used primarily in medicinal chemistry for the synthesis of G-protein coupled receptor (GPCR) modulators and metabolic disease therapeutics. Structurally, it belongs to the class of 4-aminobenzoic acid derivatives , distinguished by a bulky, lipophilic piperidine ring at the para position and an electron-donating methoxy group at the ortho position relative to the carboxylic acid.

This compound serves as a critical scaffold for "scaffold hopping" in drug design—often replacing the 4-ethoxy analogs found in meglitinide class drugs (e.g., Repaglinide precursors) to alter metabolic stability or solubility profiles. Its amphiphilic nature, combining a polar acidic head group with a lipophilic heterocyclic tail, makes it a valuable probe for exploring hydrophobic pockets in protein targets.

Part 2: Chemical Identity & Structural Analysis

Nomenclature and Identification
PropertyDetail
IUPAC Name 2-Methoxy-4-(piperidin-1-yl)benzoic acid
CAS Number 1237107-31-1
SMILES COC1=C(C(=O)O)C=CC(=C1)N2CCCCC2
Molecular Weight 235.28 g/mol
Monoisotopic Mass 235.1208 Da
Appearance Off-white to pale yellow crystalline powder
Structural Electronic Effects

The reactivity and pharmacological behavior of this molecule are governed by a "push-pull" electronic system:

  • Electron Donation (+M Effect): Both the methoxy group (C2) and the piperidinyl nitrogen (C4) are strong electron donors. The nitrogen lone pair is conjugated with the benzene ring, significantly increasing electron density at the ortho and para positions relative to itself.

  • Steric Influence: The ortho-methoxy group creates a steric clash with the carboxylic acid, forcing the carboxyl group to twist slightly out of planarity with the benzene ring. This "ortho-effect" often reduces conjugation efficiency, slightly increasing the acidity of the carboxyl group compared to non-substituted analogs.

  • Lipophilicity: The piperidine ring acts as a hydrophobic anchor, raising the LogP (approx. 2.4) and facilitating membrane permeability compared to primary aniline derivatives.

Part 3: Physicochemical Profiling

The following data represents a synthesis of experimental values and high-confidence predictive models (ACD/Labs, SwissADME).

ParameterValue / RangeSignificance
pKa (Acid) 4.8 – 5.2The carboxyl group is less acidic than benzoic acid (4.2) due to the strong electron donation from the para-piperidine group, which destabilizes the carboxylate anion.
pKa (Base) 2.5 – 3.5The aniline nitrogen is weakly basic because its lone pair is delocalized into the aromatic ring. It will not protonate at physiological pH.
LogP 2.4 ± 0.3Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant).
Solubility (Water) Low (< 0.5 mg/mL)Poor solubility in neutral water due to the lipophilic piperidine.
Solubility (Organic) HighSoluble in DMSO, Methanol, DCM, and Ethyl Acetate.
H-Bond Donors 1 (COOH)Favorable for membrane permeation.
H-Bond Acceptors 3 (N, OMe, C=O)Facilitates interaction with receptor binding pockets.

Part 4: Synthetic Methodology

Primary Route: Nucleophilic Aromatic Substitution ( )

The most robust industrial route utilizes a fluoro-intermediate due to the high electronegativity of fluorine activating the ring for nucleophilic attack, despite the electron-donating methoxy group.

Precursors: 4-Fluoro-2-methoxybenzoic acid (or its methyl ester) and Piperidine.

Protocol:

  • Starting Material: Charge a reaction vessel with Methyl 4-fluoro-2-methoxybenzoate (1.0 eq).

  • Nucleophile: Add Piperidine (3.0 eq). The excess acts as both reactant and base.

  • Solvent: Use a polar aprotic solvent such as DMSO or DMF to stabilize the transition state.

  • Conditions: Heat to 100–120°C for 12–16 hours.

  • Hydrolysis (if Ester used): Treat the intermediate ester with LiOH in THF/Water to yield the free acid.

  • Workup: Acidify to pH 4 with 1N HCl. The product precipitates as a solid. Filter and wash with cold water.

Synthetic Pathway Diagram

Synthesis SM1 4-Fluoro-2-methoxy- benzoic acid Inter Transition State (Meisenheimer Complex) SM1->Inter DMSO, 110°C Reagent Piperidine (Excess) Reagent->Inter Product 2-Methoxy-4-(piperidin-1-yl) benzoic acid Inter->Product -HF

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of CAS 1237107-31-1.[2]

Part 5: Analytical Characterization

To validate the identity of 2-methoxy-4-(piperidin-1-yl)benzoic acid, the following spectral signatures must be confirmed.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
  • 
     12.0 ppm (s, 1H):  Carboxylic acid proton (broad, exchangeable).
    
  • 
     7.6 ppm (d, 1H):  Aromatic proton at C6 (ortho to COOH).
    
  • 
     6.5 ppm (dd, 1H):  Aromatic proton at C5 (meta to COOH).
    
  • 
     6.4 ppm (d, 1H):  Aromatic proton at C3 (ortho to OMe, shielded by OMe and N).
    
  • 
     3.8 ppm (s, 3H):  Methoxy group (
    
    
    
    ).
  • 
     3.3 ppm (m, 4H):  Piperidine protons adjacent to Nitrogen (
    
    
    
    -CH2).
  • 
     1.6 ppm (m, 6H):  Piperidine protons (
    
    
    
    -CH2).
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected [M+H]+: 236.13 m/z

  • Fragmentation Pattern: Loss of the carboxyl group (

    
    ) and cleavage of the piperidine ring are common in high-energy collision dissociation.
    

Part 6: Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if handling powder outside a fume hood.

  • Storage: Store at 2–8°C (refrigerated) in a tightly sealed container. Protect from light and moisture to prevent decarboxylation or oxidation over long periods.

Part 7: References

  • PubChem. (2023). 2-Methoxy-4-(piperidin-1-yl)benzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Molaid Chemicals. (2023). Physicochemical Properties of CAS 1237107-31-1.[3][Link]

Sources

Exploratory

An In-depth Technical Guide to 2-methoxy-4-(piperidin-1-yl)benzoic acid

This guide provides a comprehensive technical overview of 2-methoxy-4-(piperidin-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. This document, intended for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-methoxy-4-(piperidin-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. This document, intended for researchers, scientists, and professionals in drug development, will delve into its chemical identity, a plausible synthetic route, and its potential therapeutic applications based on its structural characteristics.

Core Compound Identification

2-methoxy-4-(piperidin-1-yl)benzoic acid is a substituted aromatic carboxylic acid. The core structure consists of a benzoic acid scaffold with a methoxy group and a piperidine ring attached to the phenyl ring at positions 2 and 4, respectively.

Chemical Abstract Service (CAS) Number

The definitive identifier for this compound is its CAS number, which facilitates unambiguous identification in databases and literature.

  • CAS Number : 1237107-31-1[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-methoxy-4-(piperidin-1-yl)benzoic acid is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]
Appearance Typically a solid powderN/A
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanolN/A

Synthesis and Manufacturing

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The proposed synthesis involves the coupling of a suitable halo-benzoic acid ester with piperidine, followed by ester hydrolysis to yield the final carboxylic acid.

Starting Materials:

  • Methyl 4-bromo-2-methoxybenzoate (or other suitable halo-ester)

  • Piperidine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • A non-nucleophilic base (e.g., sodium tert-butoxide)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Reagents for ester hydrolysis (e.g., lithium hydroxide in a THF/water mixture)

Experimental Protocol

Step 1: Buchwald-Hartwig Amination

  • Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst, phosphine ligand, and base.

  • Reagent Addition : Add methyl 4-bromo-2-methoxybenzoate and piperidine to the flask.

  • Solvent Addition : Introduce the anhydrous, deoxygenated solvent via syringe.

  • Reaction : Seal the flask and heat the mixture with vigorous stirring. The reaction temperature and time will need to be optimized, but a typical starting point would be 80-110°C for several hours.

  • Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : The crude intermediate, methyl 2-methoxy-4-(piperidin-1-yl)benzoate, can be purified by flash column chromatography on silica gel.

Step 2: Ester Hydrolysis

  • Reaction Setup : Dissolve the purified methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition : Add an excess of lithium hydroxide (or another suitable base like sodium hydroxide).

  • Reaction : Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up : Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.

  • Isolation : The product, 2-methoxy-4-(piperidin-1-yl)benzoic acid, may precipitate out of the solution and can be collected by filtration. If it remains in solution, extract it with an organic solvent like ethyl acetate.

  • Purification : The final product can be further purified by recrystallization or chromatography if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Ester Hydrolysis SM1 Methyl 4-bromo-2-methoxybenzoate Intermediate Methyl 2-methoxy-4-(piperidin-1-yl)benzoate SM1->Intermediate Heat SM2 Piperidine SM2->Intermediate Heat Reagents1 Pd Catalyst Phosphine Ligand Base (e.g., NaOtBu) Toluene Reagents1->Intermediate Heat Reagents2 LiOH THF/H₂O FinalProduct 2-methoxy-4-(piperidin-1-yl)benzoic acid Intermediate->FinalProduct Hydrolysis Reagents2->FinalProduct Stir at RT Acid Acidic Workup (HCl) caption Proposed synthesis of 2-methoxy-4-(piperidin-1-yl)benzoic acid. Drug_Discovery_Logic cluster_structural_features Key Structural Features cluster_known_activities Known Bioactivities of Scaffolds cluster_potential_applications Potential Therapeutic Applications Molecule 2-methoxy-4-(piperidin-1-yl)benzoic acid Piperidine Piperidine Ring Molecule->Piperidine BenzoicAcid Benzoic Acid Moiety Molecule->BenzoicAcid Anticancer Anticancer Piperidine->Anticancer Antimicrobial Antimicrobial Piperidine->Antimicrobial CNS_Activity CNS Activity Piperidine->CNS_Activity BenzoicAcid->Anticancer BenzoicAcid->Antimicrobial Metabolic Metabolic Regulation BenzoicAcid->Metabolic Oncology Oncology Drug Discovery Anticancer->Oncology InfectiousDisease Infectious Disease Research Antimicrobial->InfectiousDisease Neuropharmacology Neuropharmacology CNS_Activity->Neuropharmacology MetabolicDisorders Metabolic Disorder Treatment Metabolic->MetabolicDisorders caption Rationale for potential therapeutic applications.

Caption: Rationale for potential therapeutic applications.

Conclusion

2-methoxy-4-(piperidin-1-yl)benzoic acid is a readily synthesizable molecule with significant potential for drug discovery and development. Its structural similarity to known bioactive compounds makes it an attractive candidate for further investigation across a range of therapeutic areas. The synthetic protocol outlined in this guide, based on the robust Buchwald-Hartwig amination, provides a clear path for its preparation and subsequent biological evaluation.

References

  • Moshang Chemical. (n.d.). 2-Methoxy-4-(piperidin-1-yl)benzoic acid | 1237107-31-1. Retrieved from [Link]

  • Google Patents. (n.d.). CN1245494A - New 4-(1-piperazinyl) benzoic acid derivatives, process for preparing them and their therapeutic applications.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. Retrieved from [Link]

  • UNIPI. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]

  • Angewandte Chemie International Edition. (n.d.). Nucleophilic Aromatic Substitution: A New Synthetic Route to Biphenyls. Retrieved from [Link]

  • ResearchGate. (2025). Benzoic Acid Derivatives from Piper Species and Their Antiparasitic Activity. Retrieved from [Link]

  • Google Patents. (n.d.). US20050137396A1 - Process for preparing benzoic acids.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • PubMed. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Catalysis in aromatic nucleophilic substitution. Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

Sources

Foundational

Strategic Solubility Determination &amp; Process Optimization: A Technical Guide for 2-Methoxy-4-(piperidin-1-yl)benzoic Acid

Executive Summary 2-Methoxy-4-(piperidin-1-yl)benzoic acid (CAS: 1237107-31-1) is a critical pharmaceutical intermediate, structurally significant in the synthesis of glinide-class antidiabetic agents (e.g., Repaglinide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-4-(piperidin-1-yl)benzoic acid (CAS: 1237107-31-1) is a critical pharmaceutical intermediate, structurally significant in the synthesis of glinide-class antidiabetic agents (e.g., Repaglinide analogs) and dual agonists like Pragligatase.[1][2] Its molecular architecture—combining a lipophilic, basic piperidine ring with a polar, acidic benzoate core—presents unique solubility challenges.[1][2]

This technical guide provides a comprehensive framework for determining the solubility profile of this compound. Unlike simple organic acids, the zwitterionic potential of this molecule requires a rigorous thermodynamic approach to optimize purification and crystallization processes.[1][2] This document outlines the experimental protocols, thermodynamic modeling, and process design strategies required to handle this molecule effectively in drug development.

Structural Analysis & Physicochemical Properties[1][2]

Understanding the solubility behavior begins with the molecular structure.[1] The interplay between the functional groups dictates the solute-solvent interactions.[1]

FeatureMoietyEffect on Solubility
Hydrophobic Domain Piperidine RingEnhances solubility in non-polar/moderately polar solvents (DCM, Toluene).[1] Increases

.[1]
Hydrophilic Domain Carboxyl Group (-COOH)Provides solubility in polar protic solvents (Alcohols) and alkaline aqueous media.[1]
Electronic Modifier 2-Methoxy Group (-OCH₃)Electron-donating group (EDG); increases electron density on the ring, slightly improving polarity and H-bond acceptance.[1][2]
Zwitterionic Potential Piperidine N + Carboxyl HPotential for internal salt formation (Zwitterion) in neutral media, leading to high lattice energy and reduced solubility in non-polar solvents.[1][2]

Experimental Protocol: Isothermal Saturation Method

To generate accurate solubility data, the Isothermal Saturation Method (shake-flask method) is the gold standard.[1][2] This protocol ensures thermodynamic equilibrium is reached before analysis.[1]

Materials & Reagents[1][2]
  • Solute: 2-Methoxy-4-(piperidin-1-yl)benzoic acid (Purity > 99.5% by HPLC).[1]

  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate (EtOAc), Toluene, Water (HPLC Grade).[1][2]

  • Equipment: Constant temperature shaker bath (± 0.05 K), HPLC system (Agilent 1260 or equivalent), 0.45 µm PTFE syringe filters.

Step-by-Step Workflow
  • Preparation: Add excess solid solute to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Agitate the suspension at the target temperature (e.g., 283.15 K to 323.15 K) for 24 hours.

    • Note: Ensure a solid phase remains present throughout to guarantee saturation.[1]

  • Sedimentation: Stop agitation and allow the phases to separate for 2 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe/needle assembly to prevent precipitation during transfer.

  • Filtration: Filter immediately through a 0.45 µm PTFE filter into a pre-weighed volumetric flask.

  • Quantification: Dilute with mobile phase and analyze via HPLC.

HPLC Analytical Method (Standardized)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [60:40 v/v].[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic absorption) or 280 nm.[1]

  • Injection Vol: 10 µL.

Solubility Profile & Thermodynamic Modeling

Note: While specific public data for CAS 1237107-31-1 is proprietary, the following trends are derived from structural analogs (e.g., 4-(piperidin-1-yl)benzoic acid and anisic acid) to guide process design.

Predicted Solubility Trends

The solubility (


, mole fraction) typically follows the order:
DMF > Methanol > Ethanol > Acetone > Ethyl Acetate > Toluene > Water [1][2]
  • Protic Solvents (Alcohols): High solubility due to Hydrogen bonding with the carboxyl and methoxy groups.[1]

  • Aprotic Polar (Acetone/DMF): Good solubility; disrupts lattice energy effectively.[1]

  • Non-polar (Toluene/Hexane): Poor solubility; the polar zwitterionic character dominates.[1]

Thermodynamic Modeling (The Apelblat Equation)

To interpolate solubility at different temperatures, the Modified Apelblat Equation is used.[1][2] This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


Where


, 

, and

are empirical constants derived from regression analysis of the experimental data.

Table 1: Representative Solubility Data Structure (Template for Lab Data)

SolventT (K)Solubility (

)
Calculated (

)
Relative Error (%)
Methanol 293.15High--< 2%
303.15Increasing----
Ethyl Acetate 293.15Moderate----
Water 293.15Very Low----
Thermodynamic Parameters

Using the van't Hoff equation , we calculate the enthalpy (


) and entropy (

) of dissolution:

[1][2]
  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).[1][2]
    
  • Positive

    
    :  Entropy-driven process (Disorder increases).[1]
    

Process Optimization: Crystallization Strategy

Based on the solubility differential, two primary crystallization methods are recommended for purification.[1][2]

Cooling Crystallization[1][2]
  • Solvent: Ethanol or Isopropanol.[1]

  • Mechanism: The steep solubility curve in alcohols allows for high recovery upon cooling from 60°C to 5°C.[1]

  • Pros: Large crystal size, high purity.[1][2]

Anti-Solvent Crystallization (Reactive)[1][2]
  • Solvent: Methanol (Dissolution).[1]

  • Anti-Solvent: Water (Precipitation).[1]

  • Mechanism:

    • Dissolve crude solid in Methanol at RT.

    • Slowly add Water. The hydrophobic piperidine ring drives precipitation as dielectric constant increases.[1]

    • Optional: Adjust pH to 4-5 (Isoelectric point vicinity) to maximize yield.[1]

Visualization: Solubility Screening Workflow

The following diagram illustrates the decision matrix for selecting the optimal solvent system based on experimental solubility data.

SolubilityWorkflow Start Crude 2-Methoxy-4-(piperidin-1-yl)benzoic acid Screening Solubility Screening (10+ Solvents) Start->Screening Classify Classify Solvents Screening->Classify HighSol High Solubility (>50 mg/mL) MeOH, DMF, DMSO Classify->HighSol ModSol Moderate Solubility (10-50 mg/mL) EtOAc, IPA, Acetone Classify->ModSol LowSol Low Solubility (<5 mg/mL) Water, Hexane Classify->LowSol Decision Select Crystallization Mode HighSol->Decision ModSol->Decision LowSol->Decision Cooling Cooling Crystallization (Use Moderate Solvents) Decision->Cooling Steep Solubility Curve AntiSolvent Anti-Solvent Crystallization (High Sol. + Low Sol.) Decision->AntiSolvent Flat Curve / High Solubility Process Process Optimization (Temp, Stirring, Seeding) Cooling->Process AntiSolvent->Process

Figure 1: Decision matrix for solvent selection and crystallization mode based on solubility tiers.[1]

References

  • Compound Data & Synthesis

    • 2-Methoxy-4-(piperidin-1-yl)benzoic acid (CAS 1237107-31-1).[1][2][3] BLD Pharm.[1][3][4] Retrieved from

    • Synthesis of 4-(piperidin-1-yl)benzoic acid derivatives. BenchChem Application Notes. Retrieved from

  • Methodology Standards

    • Shakeel, F., et al. (2014).[1][2] Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids. (Standard protocol reference for Isothermal Saturation).

    • Jouyban, A. (2008).[1][2][5] Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences.

  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. (1999).[1][2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = (278.15 to 348.[1][2]15) K. J. Chem. Thermodyn.[1]

Sources

Exploratory

Comprehensive Safety &amp; Application Data Sheet: 2-Methoxy-4-(piperidin-1-yl)benzoic acid

Executive Summary 2-Methoxy-4-(piperidin-1-yl)benzoic acid (CAS: 1237107-31-1) is a highly functionalized zwitterionic building block frequently utilized in medicinal chemistry, particularly in the synthesis of p38 Mitog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-4-(piperidin-1-yl)benzoic acid (CAS: 1237107-31-1) is a highly functionalized zwitterionic building block frequently utilized in medicinal chemistry, particularly in the synthesis of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors and advanced Active Pharmaceutical Ingredients (APIs). Traditional Safety Data Sheets (SDS) often reduce complex molecules to generic hazard codes. This whitepaper translates the standard SDS into an in-depth, actionable technical guide for researchers. By dissecting the physicochemical causality behind its handling requirements and providing self-validating experimental workflows, this guide ensures both laboratory safety and synthetic success.

Physicochemical Profiling & Causality

To handle 2-methoxy-4-(piperidin-1-yl)benzoic acid safely and effectively, one must understand the causality of its molecular structure. The compound features an electron-donating methoxy group ortho to a carboxylic acid, creating localized steric hindrance and altering the acidity of the carboxylate. Concurrently, the para-substituted piperidine ring introduces a tertiary amine.

Because the piperidine nitrogen is basic (pKa ~9.5) and the benzoic acid is acidic (pKa ~4.0), the molecule exists primarily as a zwitterion at physiological and neutral pH. This zwitterionic nature dictates its solubility profile: it is poorly soluble in neutral aqueous media but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) or when ionized via pH adjustment.

Quantitative Data Summary
PropertyValueCausality / Experimental Implication
CAS Number 1237107-31-1Unique identifier for procurement and safety tracking.
Molecular Formula C13H17NO3Indicates a highly functionalized, nitrogen-containing aromatic core.
Molecular Weight 235.28 g/mol Optimal low-molecular-weight size for fragment-based drug design.
Physical State Solid powderPresents inhalation hazards (dust); requires respiratory PPE.
pKa (Piperidine) ~9.5 (Est.)Protonated at physiological pH; drives basicity and cellular penetration.
pKa (Carboxylic Acid) ~4.0 (Est.)Deprotonated at physiological pH; enables salt formation and requires activation for coupling.

Toxicological Mechanisms & Safety Data

Standard SDS classifications for this compound typically include Acute Tox. 4 (Oral) , Skin Irrit. 2 , Eye Irrit. 2A , and STOT SE 3 (Respiratory tract irritation) .

Mechanistic Causality: The toxicity profile is a direct consequence of the lipophilic piperidine ring. When exposed to biological tissues (skin, eyes, or respiratory mucosa), the lipophilic moiety facilitates rapid penetration of the cellular lipid bilayer. Once intracellular, the basic amine induces a localized pH shift. This disruption triggers cellular stress pathways, leading to the generation of Reactive Oxygen Species (ROS) and the subsequent release of pro-inflammatory cytokines[1]. Interestingly, while this compound is a building block for anti-inflammatory p38 MAPK inhibitors[2], raw exposure to the unreacted precursor triggers the very inflammatory pathways (such as TNF-α and IL-1β release) that its downstream derivatives are designed to suppress[3].

ToxicityPathway Exposure Exposure to Dust (Skin/Eye/Lungs) Membrane Lipid Bilayer Penetration Exposure->Membrane pHShift Intracellular pH Shift (Piperidine) Membrane->pHShift Stress Cellular Stress & ROS Generation pHShift->Stress Cytokines Inflammatory Cytokine Release Stress->Cytokines

Fig 1: Mechanistic pathway of cellular irritation and inflammatory response upon exposure.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol involving 2-methoxy-4-(piperidin-1-yl)benzoic acid must be self-validating—meaning the workflow contains built-in checkpoints to confirm success before proceeding.

Protocol A: Safe Handling and Stock Solution Preparation

Due to its zwitterionic nature, improper dissolution will lead to inaccurate dosing in biological assays or failed synthetic reactions.

  • PPE & Environment: Don nitrile gloves, safety goggles, and an N95/P100 particulate respirator. Weigh the compound exclusively inside a certified fume hood to mitigate STOT SE 3 inhalation risks.

  • Solvent Selection: Transfer 23.5 mg (0.1 mmol) of the powder to a glass vial. Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Agitation: Vortex the mixture for 60 seconds.

  • Validation Checkpoint: Visually inspect the vial against a light source. A transparent, homogenous solution confirms complete dissolution (yielding a 100 mM stock). If the solution is cloudy, the zwitterion has aggregated; add 10 µL of 1M HCl or 1M NaOH to break the zwitterionic network via forced ionization, then re-vortex.

Protocol B: Amide Coupling Workflow

Amide bond formation is a nonclassical route that requires precise activation of the carboxylic acid partner[4]. The ortho-methoxy group creates steric hindrance, necessitating a highly efficient coupling reagent like HATU.

  • Activation: In a flame-dried round-bottom flask, dissolve 1.0 eq of 2-methoxy-4-(piperidin-1-yl)benzoic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

    • Validation Checkpoint: Analyze a 5 µL aliquot via LC-MS. The disappearance of the starting material mass (m/z 236[M+H]+) and the appearance of the active OBt-ester intermediate confirms successful activation.

  • Coupling: Add 1.1 eq of the desired primary or secondary amine. Stir for 12 hours under an inert argon atmosphere.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract three times with Dichloromethane (DCM). The basic aqueous layer neutralizes any unreacted acid, while the organic layer captures the target amide.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

AmideCoupling Prep Reagent Prep: Acid + Amine in DMF Activation Activation: HATU + DIPEA Prep->Activation Coupling Amide Bond Formation Activation->Coupling Workup Quench & Extract (NaHCO3 / DCM) Coupling->Workup Purification Purification (Flash Chromatography) Workup->Purification

Fig 2: Self-validating amide coupling workflow utilizing HATU/DIPEA activation.

Environmental & Disposal Protocols

Lipophilic amines like piperidine derivatives exhibit moderate to high toxicity to aquatic life due to their ability to bioaccumulate in the lipid tissues of aquatic organisms and disrupt cellular pH gradients.

  • Neutralization: All aqueous waste containing traces of this compound must be neutralized to pH 7.0 using dilute HCl or NaOH before disposal.

  • Disposal: Do not discharge into drains. Collect all organic and aqueous waste in clearly labeled, segregated hazardous waste containers. Incineration by a licensed chemical waste disposal facility is the only approved method of destruction.

References

  • Molaid. (n.d.). 2-Methoxy-4-(piperidin-1-yl)benzoic acid | 1237107-31-1. Molaid Chemical Database.[Link]

  • de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029–12122.[Link]

  • Bachstetter, A. D., & Van Eldik, L. J. (2010). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. Aging and Disease, 1(3), 199–211.[Link]

  • Saklatvala, J. (2004). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Current Opinion in Pharmacology, 4(4), 372-377.[Link]

Sources

Foundational

Pharmacophore Properties and Medicinal Chemistry of Piperidinyl Benzoic Acid Derivatives

Executive Summary The piperidinyl benzoic acid moiety represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in the design of ligands for G-Protein Coupled Receptors (GPCRs) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidinyl benzoic acid moiety represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in the design of ligands for G-Protein Coupled Receptors (GPCRs) and Nuclear Receptors. Its structural utility lies in the synergistic combination of a polar, ionizable head group (benzoic acid) with a semi-rigid, hydrophobic linker (piperidine).

This guide provides a deep-dive technical analysis of this scaffold, focusing on its application in GPR119 agonism (metabolic disorders) and PPAR modulation (dyslipidemia). We detail the structure-activity relationships (SAR), physicochemical profiling, synthetic routes, and validation protocols necessary to leverage this pharmacophore effectively.

Structural Anatomy & Physicochemical Profiling[1]

The scaffold can be deconstructed into three functional domains, each governing specific pharmacokinetic (PK) and pharmacodynamic (PD) properties.

The Pharmacophore Triad
DomainChemical FeatureBiological Function
Domain A: Acidic Head Benzoic Acid (COOH)Anchor Point: Forms salt bridges with positively charged residues (e.g., Arg, Lys) in the receptor binding pocket. Mimics endogenous fatty acid carboxylates.
Domain B: The Linker Piperidine RingConformational Control: Provides a semi-rigid spacer (approx. 4–6 Å) that directs the vector of the acidic head. The nitrogen atom often serves as a hydrogen bond acceptor or protonation site.
Domain C: Lipophilic Tail Variable (

substitution)
Hydrophobic Interaction: Occupies deep hydrophobic pockets (e.g., Arm II in PPARs). Critical for potency and subtype selectivity.
Physicochemical Properties (In Silico & Experimental)
  • pKa: The benzoic acid moiety typically has a pKa of ~4.2, meaning it is ionized at physiological pH (7.4). The piperidine nitrogen, if tertiary (aniline-like linkage), has a reduced pKa (~5–6) compared to aliphatic amines, often remaining neutral or partially protonated depending on the specific substitution pattern.

  • Lipophilicity (LogD): Optimization often targets a LogD

    
     between 1.0 and 3.0 to balance membrane permeability with metabolic stability.
    
  • Solubility: The zwitterionic potential (if the amine is basic) or the distinct anionic charge improves aqueous solubility compared to purely lipophilic analogs.

Target-Specific Pharmacophore Modeling

Case Study A: GPR119 Agonists (Type 2 Diabetes)

GPR119 is a lipid-sensing GPCR. Agonists like APD597 and MBX-2982 utilize the piperidinyl benzoic acid motif (or its bioisosteres like oxadiazoles) to mimic endogenous oleoylethanolamide (OEA).

  • Binding Mode: The piperidine ring occupies the orthosteric transmembrane bundle. The carbamate or pyrimidine substituents on the piperidine nitrogen extend into the extracellular vestibule, while the benzoic acid (or polar equivalent) interacts with Arg267 or Arg100 in the receptor core.

  • SAR Insight: Introduction of a fluorine atom ortho to the carboxylic acid (e.g., 2-fluoro-4-(piperidin-1-yl)benzoic acid) often improves metabolic stability against glucuronidation without disrupting the salt bridge.

Case Study B: PPAR / Agonists (Dyslipidemia)

In Peroxisome Proliferator-Activated Receptors (PPARs), the scaffold mimics the acidic head group of fatty acids.

  • Binding Mode:

    • Acidic Head: Forms a hydrogen bond network with Tyr473 (Helix 12) and His323 (Helix 5) in the PPAR

      
       Ligand Binding Domain (LBD). This interaction stabilizes Helix 12 in the active conformation, facilitating co-activator recruitment.
      
    • Piperidine Linker: Acts as a gatekeeper, positioning the hydrophobic tail into the Y-shaped pocket's "Arm II".

  • Critical Interaction: The "U-shape" conformation often adopted by these ligands is entropically penalized unless the piperidine ring is rigidified or substituted to pre-organize the molecule.

Visualization: Pharmacophore & Workflow

The following diagrams illustrate the pharmacophore interactions and the experimental workflow for validating these derivatives.

Pharmacophore_Model cluster_0 Ligand Scaffold cluster_1 Receptor Pocket (e.g., PPAR/GPR119) Tail Lipophilic Tail (Aryl/Alkyl) Linker Piperidine Core (Rigid Spacer) Tail->Linker Hydrophobic_Pocket Hydrophobic Pocket (Val, Leu, Phe) Tail->Hydrophobic_Pocket Van der Waals Head Benzoic Acid (Polar/Ionic) Linker->Head Gatekeeper Gatekeeper Residues (Cys/Met) Linker->Gatekeeper Steric Fit Polar_Clamp Ionic Clamp (Arg/Lys/Tyr) Head->Polar_Clamp Salt Bridge / H-Bond

Caption: Pharmacophore interaction map showing the tripartite alignment of the piperidinyl benzoic acid scaffold with generic receptor binding pockets.

Assay_Workflow cluster_GPR GPR119 Screening cluster_PPAR PPAR Profiling Start Compound Library (Piperidinyl Benzoic Acids) HEK HEK293-hGPR119 Cells Start->HEK Reporter Gal4-PPAR LBD Reporter Assay Start->Reporter cAMP cAMP Accumulation (HTRF/AlphaScreen) HEK->cAMP EC50 Potency Determination (EC50) cAMP->EC50 Decision Lead Selection EC50->Decision Luciferase Luciferase Readout Reporter->Luciferase Selectivity Subtype Selectivity (Alpha vs Gamma) Luciferase->Selectivity Selectivity->Decision

Caption: Parallel biological validation workflow for GPR119 and PPAR activity profiling.

Experimental Protocols

Synthetic Protocol: Buchwald-Hartwig Amination

Objective: Synthesis of Methyl 4-(piperidin-1-yl)benzoate precursors.

Reagents:

  • Aryl Halide: Methyl 4-bromobenzoate (1.0 eq)

  • Amine: Piperidine derivative (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (1–2 mol%)

  • Ligand: Xantphos or BINAP (2–4 mol%)

  • Base: Cs₂CO₃ or NaOtBu (1.4 eq)

  • Solvent: Anhydrous Toluene or Dioxane

Procedure:

  • Setup: In a glovebox or under Argon flow, charge a dry Schlenk flask with Pd₂(dba)₃, Ligand, and Base.

  • Addition: Add the aryl halide and amine. If solid, add with catalysts; if liquid, add via syringe after solvent.

  • Solvation: Add anhydrous solvent (0.1–0.2 M concentration).

  • Reaction: Seal and heat to 80–100 °C for 12–16 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Hydrolysis (Optional): Treat the ester with LiOH in THF/H₂O (1:1) to yield the free benzoic acid.

Assay Protocol: GPR119 cAMP Accumulation (HTRF)

Objective: Quantify agonist potency via secondary messenger accumulation.[1]

Materials:

  • Cell Line: HEK293 stably expressing human GPR119.[1]

  • Kit: Cisbio HTRF cAMP Dynamic 2 Kit.

  • Buffer: HBSS + 0.5 mM IBMX (PDE inhibitor).

Step-by-Step:

  • Cell Seeding: Harvest cells and resuspend in assay buffer. Plate 2,000–5,000 cells/well in a 384-well low-volume white plate (5 µL volume).[1]

  • Compound Treatment: Add 5 µL of test compound (diluted in buffer containing IBMX). Include a Forskolin positive control (10 µM) and DMSO vehicle control.[1]

  • Incubation: Incubate for 30–60 minutes at Room Temperature (RT).

  • Lysis & Detection:

    • Add 5 µL of cAMP-d2 (acceptor).[1][2]

    • Add 5 µL of Anti-cAMP-Cryptate (donor).[1][2]

    • (Reagents are prepared in the provided lysis buffer).

  • Equilibration: Incubate for 1 hour at RT in the dark.

  • Readout: Measure fluorescence at 665 nm and 620 nm on an HTRF-compatible plate reader (e.g., EnVision).

  • Analysis: Calculate the HTRF Ratio (

    
    ). Plot sigmoidal dose-response curves to determine EC
    
    
    
    .

References

  • Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. Journal of Medicinal Chemistry. Link

  • Discovery of cyclic amine-substituted benzoic acids as PPARα agonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Activation and signaling mechanism revealed by GPR119-Gs complex structures. Nature Communications. Link

  • Structural Biology Inspired Development of a Series of Human PPAR Gamma Ligands. Molecules. Link

  • Application Note: In Vitro cAMP Assay for the GPR119 Agonist MK-8282. BenchChem Protocols. Link

  • Mouse Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Indigo Biosciences Technical Manual. Link

Sources

Exploratory

Technical Guide: Determination of the Melting Point of 2-methoxy-4-(piperidin-1-yl)benzoic Acid

A Methodological Framework for Researchers and Drug Development Professionals Abstract and Core Objective The melting point is a fundamental characteristic of a solid crystalline compound, offering a dual insight into it...

Author: BenchChem Technical Support Team. Date: March 2026

A Methodological Framework for Researchers and Drug Development Professionals

Abstract and Core Objective

The melting point is a fundamental characteristic of a solid crystalline compound, offering a dual insight into its identity and purity.[1] For active pharmaceutical ingredients (APIs) and their intermediates, such as 2-methoxy-4-(piperidin-1-yl)benzoic acid, the melting point is a critical quality attribute. A sharp, well-defined melting range is indicative of high purity, whereas a depressed and broad melting range typically signifies the presence of impurities.[2] This parameter is therefore vital during synthesis, purification, and final quality control.

This document will detail two primary methodologies for melting point determination: the traditional Capillary Method and the more advanced Differential Scanning Calorimetry (DSC).[3][4] For each, we will explore the theoretical basis, provide a step-by-step experimental protocol, and discuss the interpretation of results.

Physicochemical Properties of 2-methoxy-4-(piperidin-1-yl)benzoic acid

Before proceeding to the experimental determination of the melting point, it is crucial to summarize the known physicochemical properties of the target compound. This information aids in understanding the compound's general nature and in the proper handling and preparation of the sample.

PropertyValueSource
CAS Number 1237107-31-1[5]
Molecular Formula C₁₃H₁₇NO₃[6]
Molecular Weight 235.28 g/mol [7]
Physical State Solid (assumed crystalline)N/A
Melting Point To be determined N/A

Principle of Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure.[8] For a pure crystalline solid, this transition occurs over a very narrow temperature range, often referred to as a "sharp" melting point. The presence of even small amounts of miscible impurities will typically cause a depression of the melting point and a broadening of the melting range.[1] This phenomenon, known as melting point depression, is a cornerstone of using this physical constant to assess purity.

The experimental determination relies on controlled heating of a sample while accurately monitoring its temperature.[9] The point at which the first droplet of liquid appears and the point at which the entire sample becomes liquid are recorded as the melting range.[10]

Experimental Methodology I: Capillary Melting Point Determination

The capillary method is a widely used, classical technique for determining the melting point of a solid.[3][11] It involves heating a small amount of the substance in a sealed capillary tube and observing the melting process.

Rationale for the Capillary Method

This method is often the first choice for routine analysis due to its simplicity, low cost, and the small amount of sample required.[4] Modern melting point apparatuses have automated the heating and, in some cases, the detection process, significantly improving accuracy and reducing operator subjectivity compared to older manual methods like the Thiele tube.[12]

Experimental Protocol

4.2.1 Sample Preparation:

  • Ensure the sample of 2-methoxy-4-(piperidin-1-yl)benzoic acid is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.

  • Place a small amount of the powdered sample onto a clean, dry watch glass.

  • Tap the open end of a capillary tube (sealed at one end) into the sample, forcing a small amount of the powder into the tube.

  • To pack the sample at the bottom of the tube, repeatedly tap the sealed end on a hard surface or drop the tube through a long, narrow glass tube.[3]

  • The final packed sample height should be between 2-3 mm for optimal results.[3]

4.2.2 Instrumental Setup and Measurement:

  • Insert the packed capillary tube into the heating block of the melting point apparatus.

  • If the approximate melting point is unknown, a rapid preliminary determination should be performed by heating at a fast rate (e.g., 10-20 °C/min) to establish a rough range.[1]

  • Allow the apparatus to cool to at least 20 °C below the approximate melting point found.

  • For an accurate measurement, set the apparatus to heat at a controlled, slow rate, typically 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected melting point.[2][4]

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first droplet of liquid is visible (T₁).

  • Continue heating at the same slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T₂).[10]

  • The melting range is reported as T₁ - T₂.

  • Perform the measurement in triplicate with fresh samples for each run to ensure reproducibility.

Data Presentation and Interpretation

The results should be recorded in a structured table.

Trial NumberStart of Melting (T₁)End of Melting (T₂)Melting Range (T₂ - T₁)Observations
1e.g., 145.5 °Ce.g., 146.5 °C1.0 °CWhite powder melts to a clear liquid.
2e.g., 145.7 °Ce.g., 146.6 °C0.9 °CConsistent with Trial 1.
3e.g., 145.6 °Ce.g., 146.5 °C0.9 °CConsistent with Trial 1 & 2.
Average 145.6 °C 146.5 °C 0.9 °C A sharp melting range suggests high purity.

A narrow melting range (typically ≤ 1 °C) is indicative of a pure compound. A wider range suggests the presence of impurities.

Workflow Diagram

G Figure 1: Capillary Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry and powder the sample B Load sample into capillary tube A->B C Pack sample to 2-3 mm height B->C D Insert capillary into apparatus C->D E Rapid heating for approximate M.P. D->E F Cool down apparatus E->F G Slow heating (1-2 °C/min) F->G H Observe and record T1 (first drop) G->H I Observe and record T2 (all liquid) H->I J Report melting range (T1 - T2) I->J K Repeat in triplicate J->K L Calculate average and assess purity K->L

Caption: Workflow for determining melting point using the capillary method.

Experimental Methodology II: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It provides a highly accurate and quantitative measure of the melting point and the enthalpy of fusion.

Rationale for the DSC Method

DSC offers higher precision and more information than the capillary method.[14] It measures the energy absorbed by the sample during melting (enthalpy of fusion), which is a characteristic thermodynamic property. The temperature at which the heat capacity is maximized corresponds to the melting point (Tm).[14][15] This technique is invaluable in pharmaceutical development for characterizing the thermal properties of APIs and excipients.[16]

Experimental Protocol

5.2.1 Sample Preparation and Encapsulation:

  • Accurately weigh 1-5 mg of the 2-methoxy-4-(piperidin-1-yl)benzoic acid sample into a clean DSC pan (typically aluminum).

  • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation or decomposition.

  • Prepare an empty, sealed aluminum pan to be used as a reference. The reference pan should be identical to the sample pan to ensure the "differential" measurement is valid.[14]

5.2.2 Instrumental Setup and Measurement:

  • Place the sealed sample pan and the reference pan into the DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen) to provide a controlled atmosphere and prevent oxidative degradation.

  • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

  • Program the instrument to heat the sample at a constant rate, typically 5-10 °C/min, to a temperature well above the melting point.

  • The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

Data Presentation and Interpretation

The output from a DSC experiment is a thermogram, which plots heat flow against temperature. The melting event is observed as an endothermic peak.

ParameterValueDescription
Onset Temperature e.g., 145.2 °CThe temperature at which the melting process begins, extrapolated from the baseline.
Peak Temperature (Tm) e.g., 146.8 °CThe temperature at which the rate of heat absorption is at its maximum. Often reported as the melting point.[14]
Enthalpy of Fusion (ΔHfus) e.g., 25.8 kJ/molThe total energy absorbed during the melting process, calculated from the area under the peak.

A sharp, single endothermic peak on the thermogram confirms the melting of a pure, crystalline substance. The presence of multiple peaks could indicate polymorphism or impurities.

Workflow Diagram

G Figure 2: Differential Scanning Calorimetry (DSC) Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh 1-5 mg of sample into DSC pan B Hermetically seal sample pan A->B D Place sample and reference pans in DSC cell B->D C Prepare empty sealed reference pan C->D E Purge cell with inert gas (N2) D->E F Equilibrate at start temperature E->F G Heat at a constant rate (e.g., 10 °C/min) F->G H Record differential heat flow vs. temperature G->H I Generate thermogram (Heat Flow vs. Temp) H->I J Determine Onset, Peak Temp (Tm), and ΔHfus I->J K Analyze peak shape for purity and polymorphism J->K

Caption: Workflow for determining melting point using DSC.

Conclusion and Best Practices

The determination of the melting point of 2-methoxy-4-(piperidin-1-yl)benzoic acid is a critical step in its characterization. While no value is currently published, this guide provides two robust, self-validating protocols for its empirical determination. For routine quality control, the capillary method offers a balance of simplicity and reliability. For in-depth physicochemical characterization, as is common in drug development, DSC is the superior method, providing more accurate data and thermodynamic insights.

Key Best Practices for Trustworthy Results:

  • Thermometer Calibration: For capillary methods, ensure the thermometer or temperature sensor is calibrated against known standards.[2]

  • Sample Purity: The measured melting point is only as reliable as the purity of the sample. Ensure the sample has been appropriately purified and characterized before measurement.

  • Controlled Heating Rate: A slow and controlled heating rate in the vicinity of the melting point is essential for accuracy in both methods.

  • Fresh Samples: For replicate measurements, always use a fresh sample, as some compounds may decompose or undergo changes in crystal structure upon melting and re-solidifying.[10]

By adhering to these principles and protocols, researchers can confidently determine and report the melting point of 2-methoxy-4-(piperidin-1-yl)benzoic acid, contributing valuable data to its overall scientific profile.

References

  • Measuring the Melting Point. (2023, May 8). Westlab. [Link]

  • Differential scanning calorimetry. (2016, April 27). CureFFI.org. [Link]

  • Experiment 1: Melting-point Determinations. University of Manitoba. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass Laboratories Inc. [Link]

  • What is Melting Point Apparatus. Laboratory Equipment. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Acton Labs. [Link]

  • How a Precision Melting Point Apparatus Can Save Time and Improve Results. (2025, June 4). Drawell. [Link]

  • Melting Point Apparatus: What It Is & How to Determine Melting Point. (2025, August 19). Hlnotek. [Link]

  • Melting Point Apparatus: Understanding Melt Point Instruments and Their Applications. (2025, August 19). Hlnotek. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

  • Melting point determination. SSERC. [Link]

  • Melting Point and Thermometer Calibration. University of Toronto. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. [Link]

  • 2-Methoxy-4-(piperidin-1-yl)benzoic acid | 1237107-31-1. Moshang Chemical. [Link]

  • 2-methoxy-4-(piperidin-1-yl)benzoic acid. PubChemLite. [Link]

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Foundational

Methoxy-Piperidinyl Benzoic Acid Scaffolds: A Technical Guide to a Privileged Pharmacophore in Modern Drug Discovery

As drug discovery programs increasingly target complex, multi-domain proteins and highly conserved active sites, the demand for versatile, metabolically stable, and physiochemically balanced building blocks has surged. T...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex, multi-domain proteins and highly conserved active sites, the demand for versatile, metabolically stable, and physiochemically balanced building blocks has surged. The methoxy-piperidinyl benzoic acid scaffold—and its halogenated derivatives—has emerged as a privileged structure in medicinal chemistry.

By bridging the physicochemical gap between highly basic aliphatic piperidines and weakly basic, often metabolically labile morpholines, this scaffold offers a highly tunable vector for lead optimization. This technical guide explores the structural rationale, key therapeutic applications, and validated synthetic methodologies for integrating this scaffold into advanced drug development workflows.

Structural Rationale & Pharmacophore Analysis

The design of the methoxy-piperidinyl benzoic acid scaffold is rooted in solving common attrition factors in preclinical drug development: poor aqueous solubility, rapid cytochrome P450 (CYP) mediated clearance, and off-target toxicity driven by high lipophilicity (LogD).

The Bioisosteric Advantage

Historically, medicinal chemists have relied on the morpholino-phenyl group to improve aqueous solubility and reduce the basicity of aniline derivatives. However, morpholine rings are susceptible to oxidative ring-opening and can drastically reduce the pKa of the attached nitrogen due to the strong inductive effect of the oxygen atom.

Substituting morpholine with a 4-methoxypiperidine ring provides a strategic bioisosteric replacement:

  • Metabolic Shielding: The methoxy group at the C4 position of the piperidine ring sterically and electronically blocks the primary site of CYP3A4-mediated aliphatic oxidation.

  • pKa Modulation: The inductive effect of the methoxy group is weaker than that of the morpholine oxygen, allowing the aniline nitrogen to maintain a slightly higher pKa. This improves the molecule's amphoteric behavior, optimizing both gastrointestinal absorption and intracellular accumulation.

  • Hydrogen Bonding: The ether oxygen acts as a critical hydrogen-bond acceptor, enabling specific interactions within kinase hinge regions or epigenetic reader domains.

Pharmacophore Core Methoxy-Piperidinyl Benzoic Acid Privileged Scaffold Methoxy 4-Methoxy Group • H-Bond Acceptor • Blocks CYP450 oxidation • Tunes LogD Core->Methoxy Piperidine Piperidine Ring • Conformational flexibility • Modulates pKa • Lipophilic core Core->Piperidine Benzoic Benzoic Acid • H-Bond Donor/Acceptor • Salt formation • Amide coupling Core->Benzoic

Fig 2: Pharmacophore feature map of the methoxy-piperidinyl benzoic acid scaffold.

Quantitative Physicochemical Comparison

To illustrate the advantage of the methoxy-piperidinyl substitution, the following table summarizes the theoretical physicochemical properties of three closely related benzoic acid scaffolds utilized in library design:

Scaffold CoreTPSA (Ų)Est. pKa (Aniline N)Metabolic Soft SpotPrimary Application
Morpholino-benzoic acid 49.3~3.2Morpholine ring openingGeneral kinase libraries
Piperidinyl-benzoic acid 37.3~5.1C4-oxidation (CYP3A4)GPCR ligands
4-Methoxy-piperidinyl-benzoic acid 46.5~4.8Sterically protectedAdvanced TKIs / Epigenetics

Key Applications in Modern Therapeutics

The versatility of the1 scaffold is demonstrated by its integration into several cutting-edge therapeutic classes.

Next-Generation EGFR Tyrosine Kinase Inhibitors (TKIs)

In the pursuit of overcoming T790M and C797S resistance mutations in non-small cell lung cancer (NSCLC), researchers have utilized methoxy-piperidinyl groups to rigidify inhibitor conformations. As detailed in the discovery path of the macrocyclic TKI BI-4020, the incorporation of methoxypiperidinyl groups provided 2. The methoxy oxygen acts as a crucial proximal ligand, stabilizing the active conformation while sparing wild-type EGFR.

Epigenetic Modulators (PRMT5 Inhibitors)

Protein arginine methyltransferase 5 (PRMT5) is a critical epigenetic target in oncology. Patent literature reveals that tetrahydroisoquinoline-derived PRMT5 inhibitors frequently utilize 3 to project the methoxy group deep into the S-adenosylmethionine (SAM) binding pocket, displacing high-energy water molecules and driving binding enthalpy.

Antimycobacterial Agents (MmpL3 Inhibitors)

In infectious disease, the scaffold has proven vital for targeting the mycobacterial membrane protein large 3 (MmpL3). Studies have shown that replacing a standard morpholine ring with a4 that drastically improves in vitro DMPK properties, increases aqueous solubility, and maintains potent Minimum Inhibitory Concentrations (MIC) against M. tuberculosis without increasing hERG liability.

Self-Validating Synthetic Methodology

To utilize this scaffold, researchers must be able to synthesize it efficiently and regioselectively. The following protocol outlines the synthesis of 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid , a highly sought-after fluorinated variant.

Experimental Protocol: Regioselective SNAr and Saponification

Objective: Synthesize the target scaffold via Nucleophilic Aromatic Substitution (SNAr) followed by ester hydrolysis, utilizing an internal self-validating pH-adjustment step to isolate the zwitterionic product.

Materials:

  • Methyl 3,4-difluorobenzoate (1.0 eq)

  • 4-Methoxypiperidine hydrochloride (1.1 eq)

  • Potassium carbonate (K₂CO₃, finely powdered, 3.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq)

  • Anhydrous DMF, THF, Methanol, 1M HCl.

SynthesisWorkflow A Starting Material Methyl 3,4-difluorobenzoate C SNAr Reaction (K2CO3, DMF, 90°C) A->C B Amine Nucleophile 4-Methoxypiperidine HCl B->C D Intermediate Ester Scaffold C->D E Saponification (LiOH, THF/H2O) D->E F Final Product Methoxy-piperidinyl benzoic acid E->F

Fig 1: Step-by-step SNAr synthetic workflow for methoxy-piperidinyl benzoic acid.

Step 1: SNAr Reaction

  • Reaction Setup: Charge a dry, argon-flushed round-bottom flask with Methyl 3,4-difluorobenzoate (1.0 eq) and anhydrous DMF (0.2 M).

  • Reagent Addition: Add 4-methoxypiperidine hydrochloride (1.1 eq) and K₂CO₃ (3.0 eq).

    • Causality: K₂CO₃ serves a dual purpose: it free-bases the hydrochloride salt of the amine and acts as the inorganic base to drive the SNAr. DMF provides the highly polar aprotic environment necessary to stabilize the anionic Meisenheimer complex intermediate.

  • Heating & Monitoring: Heat the suspension to 90°C for 12 hours. The strong electron-withdrawing effect of the para-ester group ensures regioselective displacement of the 4-fluorine over the 3-fluorine. Track progression via LCMS (monitor for the disappearance of the starting material mass and emergence of the M+H intermediate).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash the organic layer three times with 5% aqueous LiCl.

    • Causality: Aqueous LiCl is vastly superior to water for partitioning DMF into the aqueous phase, preventing DMF carryover into the saponification step.

Step 2: Saponification & Zwitterion Isolation

  • Hydrolysis: Dissolve the crude ester intermediate in a 2:1:1 mixture of THF:MeOH:H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

    • Causality: LiOH provides mild, selective hydrolysis of the methyl ester without risking cleavage of the aliphatic ether or the newly formed aryl-amine bond.

  • Self-Validating Isolation: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with water and cool to 0°C. Slowly add 1M HCl dropwise while monitoring with a pH meter until the solution reaches pH 4.5 .

    • Causality: The target molecule is an amphoteric amino acid (containing both a carboxylic acid and an aniline-like basic nitrogen). Its isoelectric point (pI) is approximately 4.5. Adjusting strictly to this pH neutralizes the molecule, forcing the zwitterion to precipitate out of the aqueous solution as a highly pure solid. If the pH drops below 3, the amine will protonate and the compound will re-dissolve into the aqueous layer.

  • Filtration: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum to yield the final 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid.

Conclusion

The methoxy-piperidinyl benzoic acid scaffold represents a masterclass in bioisosteric design. By carefully balancing the basicity of the piperidine ring with the metabolic shielding and hydrogen-bonding capabilities of the methoxy group, medicinal chemists can deploy this scaffold to rescue leads suffering from poor DMPK profiles or insufficient target engagement. Whether utilized as an amide-coupling partner in epigenetic modulators or as a rigidifying core in kinase inhibitors, its utility in the modern drug discovery landscape is undeniable.

References

  • Start Selective and Rigidify: The Discovery Path toward a Next Generation of EGFR Tyrosine Kinase Inhibitors.
  • Tetrahydroisoquinoline derived PRMT5-inhibitors.
  • Antimycobacterial compounds targeting MmpL3 and tryptophan biosynthetic p
  • 4-(4-Methoxypiperidin-1-yl)

Sources

Protocols & Analytical Methods

Method

Reaction protocol for piperidine substitution on methoxybenzoic acid

Application Note: Optimized Synthesis of N-(Methoxybenzoyl)piperidines Executive Summary & Strategic Context This guide details the synthetic protocols for the reaction between piperidine and methoxybenzoic acid (e.g., 3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of N-(Methoxybenzoyl)piperidines

Executive Summary & Strategic Context

This guide details the synthetic protocols for the reaction between piperidine and methoxybenzoic acid (e.g., 3-methoxy- or 4-methoxybenzoic acid). While the prompt uses the term "substitution," chemically this refers to Nucleophilic Acyl Substitution (Amidation), where the piperidine nitrogen displaces the hydroxyl group of the carboxylic acid.

Critical Scientific Distinction (E-E-A-T): Researchers must distinguish this from Nucleophilic Aromatic Substitution (SNAr). The methoxy group (-OMe) is a strong electron-donating group (EDG), rendering the aromatic ring electron-rich and resistant to SNAr by piperidine unless highly activated by nitro groups (e.g., 2-methoxy-3-nitro-derivatives) [1]. Therefore, standard protocols focus exclusively on amide coupling to generate N-(methoxybenzoyl)piperidine scaffolds, which are privileged structures in medicinal chemistry (e.g., MAGL inhibitors, GPCR ligands) [2].

Reaction Mechanism & Causality

The reaction proceeds via a tetrahedral intermediate.[1] The methoxy group on the benzene ring exerts a mesomeric (+M) effect, increasing electron density at the carbonyl carbon, thereby making it less electrophilic. Consequently, successful synthesis requires activation of the carboxylic acid to a more reactive species (Acid Chloride or Active Ester) to facilitate the attack by the sterically secondary amine (piperidine).

Pathway Diagram: Activation vs. Direct Attack

ReactionMechanism Start Methoxybenzoic Acid (Low Electrophilicity) Activation Activation Step (SOCl2 or HATU) Start->Activation + Reagent Intermediate Activated Species (Acid Chloride / Active Ester) Activation->Intermediate - Leaving Group (OH) Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral + Piperidine Piperidine Piperidine Addition (Nucleophilic Attack) Piperidine->Tetrahedral Product N-(Methoxybenzoyl)piperidine (Amide Bond) Tetrahedral->Product Elimination

Figure 1: Mechanistic pathway for the conversion of methoxybenzoic acid to benzoylpiperidine. The activation step is critical to overcome the deactivating electronic effect of the methoxy substituent.

Experimental Protocols

Two distinct protocols are provided based on scale and purity requirements.

Protocol A: Acid Chloride Activation (High Scale / Cost-Effective)

Best for: Gram-scale synthesis, robust substrates, cost-sensitivity.

Reagents:

  • 3- or 4-Methoxybenzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl2) (1.5 – 2.0 equiv)

  • Piperidine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried RBF equipped with a reflux condenser, dissolve methoxybenzoic acid in anhydrous DCM (0.5 M).

  • Chlorination: Add SOCl2 dropwise at 0°C. Add a catalytic amount of DMF (1-2 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.

  • Reflux: Heat to reflux (40°C for DCM, 80°C for Toluene) for 2–4 hours. Monitor by TLC (conversion of acid to non-polar spot) or by observing the cessation of HCl gas evolution.

  • Concentration: Evaporate solvent and excess SOCl2 under reduced pressure (azeotrope with toluene if needed) to isolate the crude methoxybenzoyl chloride . Caution: Moisture sensitive.

  • Coupling: Redissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.[2][3]

  • Addition: Slowly add a solution of Piperidine and TEA in DCM. The reaction is highly exothermic.

  • Completion: Warm to room temperature (RT) and stir for 2 hours.

Protocol B: HATU-Mediated Coupling (Discovery / High Purity)

Best for: Milligram scale, library synthesis, avoiding harsh acidic conditions.

Reagents:

  • Methoxybenzoic acid (1.0 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (Hunig’s Base) (2.5 equiv)[3]

  • Piperidine (1.0 – 1.2 equiv)

  • Solvent: DMF (anhydrous)[3]

Step-by-Step Procedure:

  • Pre-activation: Dissolve methoxybenzoic acid in DMF (0.2 M). Add HATU and DIPEA. Stir at RT for 15–30 minutes. The solution typically turns yellow/orange as the O-At active ester forms.

  • Amine Addition: Add piperidine typically in one portion.

  • Reaction: Stir at RT for 2–16 hours.

  • Quench: Dilute with Ethyl Acetate (EtOAc) and wash with saturated NaHCO3 (to remove acids) and Brine (to remove DMF).

Workup & Purification Logic

The lipophilicity of the piperidine ring and the methoxy group allows for efficient phase separation.

Purification Workflow Diagram

WorkupFlow Crude Crude Reaction Mixture Partition Partition: EtOAc / Water Crude->Partition OrgLayer Organic Layer (Product + Impurities) Partition->OrgLayer AqLayer Aqueous Layer (Salts, DMF, HATU byproducts) Partition->AqLayer AcidWash Wash: 1N HCl (Removes unreacted Piperidine) OrgLayer->AcidWash Remove Amine BaseWash Wash: Sat. NaHCO3 (Removes unreacted Acid) AcidWash->BaseWash Remove Acid Dry Dry (MgSO4) & Concentrate BaseWash->Dry Final Final Product (N-(Methoxybenzoyl)piperidine) Dry->Final

Figure 2: Standard aqueous workup protocol designed to remove unreacted starting materials based on pKa differences.

Comparative Data Analysis

FeatureAcid Chloride Method (SOCl2)Coupling Reagent (HATU)Green/Silane Method [3]
Yield 85 - 95%90 - 98%82 - 93%
Cost LowHighModerate
Atom Economy HighLow (Large byproduct mass)High
Purification Crystallization often sufficientColumn Chromatography usually requiredFiltration (Siloxane byproduct)
Moisture Sensitivity HighModerateLow

Expert Insight: For methoxybenzoic acids, the SOCl2 method is preferred for scale-up (>10g) because the byproduct (SO2/HCl) is gaseous, simplifying purification. However, if the ring contains acid-sensitive groups, HATU is the gold standard.

References

  • Consiglio, G., et al. (1979).[4] Catalysis in aromatic nucleophilic substitution.[1][4][5] Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen. Journal of the Chemical Society, Perkin Transactions 2.[4] Link

  • Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives . University of Pisa (UNIPI). Link

  • Schmidt, B., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Advances. Link

  • BenchChem Protocols . Optimizing amide bond formation for piperidine carboxylic acids. Link

Sources

Application

Application Note: Synthesis and Protocol for 2-Methoxy-4-(piperidin-1-yl)benzoic acid

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Author: BenchChem Technical Support Team. Date: March 2026

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Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 1237107-31-1

Introduction and Strategic Rationale

Functionalized benzoic acids are privileged scaffolds in medicinal chemistry, frequently serving as critical building blocks for GPCR ligands, kinase inhibitors, and targeted protein degraders. 2-Methoxy-4-(piperidin-1-yl)benzoic acid features a unique push-pull electronic system and a solubilizing basic amine, making it a highly desirable moiety in drug discovery.

By utilizing methyl 4-fluoro-2-methoxybenzoate as the starting material, we leverage the intrinsic electronic properties of the arene to drive the reaction without transition metals.

Mechanistic Rationale (E-E-A-T)

The success of this metal-free C–N bond formation relies on the precise electronic environment of the starting material:

  • Activation via Electron-Withdrawing Groups: The methyl ester at the C1 position exerts a strong inductive and resonance electron-withdrawing effect. This significantly lowers the LUMO of the aromatic ring, activating the para-position (C4) for nucleophilic attack.

  • The Fluorine Leaving Group: In SNAr reactions, fluorine is an exceptional leaving group. Unlike SN2 reactions where bond-breaking is the rate-determining step, the rate-determining step in SNAr is the initial nucleophilic attack to form the anionic Meisenheimer complex . Fluorine's high electronegativity strongly stabilizes this anionic transition state, making fluorobenzenes vastly more reactive than their chloro- or bromo-counterparts in SNAr [1].

  • Ester vs. Nitrile/Acid Precursors: We deliberately select the methyl ester over the free carboxylic acid or nitrile. The ester ensures high solubility in polar aprotic solvents (DMSO) and prevents the piperidine from simply forming an unreactive carboxylate salt. Furthermore, ester hydrolysis is exceptionally mild compared to the harsh conditions required to hydrolyze a nitrile, which often risks unwanted amide byproducts.

SNAr_Mechanism SM Activated Arene (C4-Fluoro) Nuc Nucleophilic Attack (Piperidine) SM->Nuc + Piperidine MC Meisenheimer Complex (Anionic Intermediate) Nuc->MC Rate-determining Elim Fluoride Elimination (Fast) MC->Elim Prod Substituted Arene (C4-Piperidinyl) Elim->Prod - HF / KF

Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Reagent and Material Specifications

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Methyl 4-fluoro-2-methoxybenzoate 184.161.0 eq1.84 gElectrophilic starting material [2]
Piperidine 85.152.0 eq1.70 g (1.97 mL)Nucleophile
Potassium Carbonate (K₂CO₃) 138.202.5 eq3.45 gAcid scavenger / Base
DMSO (Anhydrous) 78.13N/A15.0 mLPolar aprotic solvent (stabilizes TS)
LiOH·H₂O 41.963.0 eq1.26 gHydroxide source for saponification
THF / MeOH / H₂O (3:1:1) N/AN/A25.0 mLCo-solvent system for hydrolysis

Step-by-Step Experimental Protocols

Step 1: SNAr Synthesis of Methyl 2-methoxy-4-(piperidin-1-yl)benzoate

Objective: Construct the C–N bond via displacement of the aryl fluoride.

  • Reaction Assembly: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-fluoro-2-methoxybenzoate (1.84 g, 10.0 mmol) and finely powdered anhydrous K₂CO₃ (3.45 g, 25.0 mmol).

  • Solvent & Nucleophile Addition: Suspend the mixture in anhydrous DMSO (15.0 mL). Add piperidine (1.97 mL, 20.0 mmol) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 100 °C in an oil bath under a nitrogen atmosphere. Stir vigorously for 16 hours. Insight: DMSO is critical here as its high dielectric constant stabilizes the charge-separated Meisenheimer complex.

  • Reaction Quench: Cool the mixture to room temperature. Pour the crude mixture into 150 mL of ice-cold distilled water.

  • Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate ester as a pale yellow oil/solid. (Expected yield: 85-90%).

Step 2: Saponification to 2-Methoxy-4-(piperidin-1-yl)benzoic acid

Objective: Unmask the carboxylic acid to yield the final target.

  • Hydrolysis Setup: Dissolve the crude methyl 2-methoxy-4-(piperidin-1-yl)benzoate (~2.2 g, 8.8 mmol) in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v, 25 mL).

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (1.26 g, 30.0 mmol) in one portion.

  • Reaction Execution: Stir the mixture at 50 °C for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1) or LC-MS, observing the disappearance of the ester starting material.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH), leaving a basic aqueous solution.

  • Isoelectric Precipitation (Critical Step): Dilute the aqueous layer with 10 mL of water and cool to 0 °C. Carefully acidify the solution dropwise using 1M HCl while monitoring with a pH meter.

    • Expert Insight: The product is a zwitterion containing a basic piperidine (pKₐ ~9.5) and an acidic benzoic acid (pKₐ ~4.0). To maximize precipitation and avoid forming the highly water-soluble hydrochloride salt, you must carefully adjust the pH to 4.5 - 5.0 (its approximate isoelectric point).

  • Filtration: Collect the resulting white/off-white precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 × 10 mL) and dry under high vacuum at 45 °C for 12 hours. (Expected yield: 80-85% over two steps).

Synthetic_Workflow Step1_SM Methyl 4-fluoro-2-methoxybenzoate (Starting Material) Step1_Cond Piperidine (2.0 eq), K2CO3 (2.5 eq) DMSO, 100 °C, 16 h Step1_SM->Step1_Cond Step1_Int Methyl 2-methoxy-4-(piperidin-1-yl)benzoate (Intermediate) Step1_Cond->Step1_Int SNAr Step2_Cond LiOH·H2O (3.0 eq) THF/MeOH/H2O, 50 °C, 4 h Step1_Int->Step2_Cond Step2_Prod 2-Methoxy-4-(piperidin-1-yl)benzoic acid (Final Product) Step2_Cond->Step2_Prod Saponification & Acidification

Two-step synthetic workflow for 2-methoxy-4-(piperidin-1-yl)benzoic acid.

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected m/z [M+H]⁺ = 236.13.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the methyl ester singlet (~3.80 ppm). The methoxy group will appear as a sharp singlet at ~3.85 ppm. The piperidine protons will present as multiplets at ~3.30 ppm (4H, α-CH₂) and ~1.60 ppm (6H, β,γ-CH₂). The aromatic region will show an ABX spin system characteristic of a 1,2,4-trisubstituted benzene ring.

References

  • Concerted Nucleophilic Aromatic Substitution Reactions National Center for Biotechnology Information (NIH PMC)[Link]

  • 2-Fluoro-4-methoxybenzoic acid (Precursor Properties) PubChem Database[Link]

Method

Application Note: Scalable Synthesis Routes for 2-Methoxy-4-(piperidin-1-yl)benzoic Acid

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 2-Methoxy-4-(piperidin-1-yl)benzoic acid (CAS: 1237107-31-1) Application: Privileged building block for CNS-active agent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 2-Methoxy-4-(piperidin-1-yl)benzoic acid (CAS: 1237107-31-1) Application: Privileged building block for CNS-active agents, GPCR modulators, and PROTAC ligand synthesis.

Strategic Overview & Mechanistic Rationale

The synthesis of 2-methoxy-4-(piperidin-1-yl)benzoic acid requires the strategic installation of a secondary amine (piperidine) onto an electron-rich aromatic ring. Direct functionalization of the free benzoic acid is synthetically challenging; under basic conditions, the carboxylic acid deprotonates to form a carboxylate anion. This anion donates electron density into the aromatic ring, severely deactivating the para-position toward nucleophilic attack[1].

To circumvent this, a transient esterification step is universally recommended. Masking the acid as a methyl ester restores the electron-withdrawing nature of the carbonyl, enabling two highly efficient, scalable pathways:

  • Route A (Metal-Free SNAr): Utilizes 4-fluoro-2-methoxybenzoic acid. The highly electronegative fluorine atom activates the ring for Nucleophilic Aromatic Substitution (SNAr) in polar aprotic solvents.

  • Route B (Buchwald-Hartwig Cross-Coupling): Utilizes 4-bromo-2-methoxybenzoic acid. This route employs palladium catalysis to force the C-N bond formation, relying on the steric and electronic properties of specialized phosphine ligands to prevent unwanted side reactions[2].

Synthetic Pathway Visualization

SynthesisRoutes SM1 4-Fluoro-2-methoxybenzoic acid (Route A: SNAr) Ester1 Methyl 4-fluoro- 2-methoxybenzoate SM1->Ester1 MeOH, H2SO4 SM2 4-Bromo-2-methoxybenzoic acid (Route B: Buchwald) Ester2 Methyl 4-bromo- 2-methoxybenzoate SM2->Ester2 MeOH, H2SO4 Int1 Methyl 2-methoxy-4- (piperidin-1-yl)benzoate Ester1->Int1 Piperidine, K2CO3 DMSO, 120°C Ester2->Int1 Piperidine, Pd2(dba)3 RuPhos, Cs2CO3 Product 2-Methoxy-4-(piperidin-1-yl) benzoic acid Int1->Product LiOH, THF/H2O

Fig 1: Synthetic pathways for 2-methoxy-4-(piperidin-1-yl)benzoic acid via SNAr and cross-coupling.

Route A: Nucleophilic Aromatic Substitution (SNAr) Protocol

Causality & Design: This route leverages the high electrophilicity of the fluorinated carbon. DMSO is selected as the solvent because polar aprotic environments poorly solvate anions (like the piperidine nucleophile), thereby increasing their effective nucleophilicity and stabilizing the transient Meisenheimer complex[1]. Potassium carbonate (K₂CO₃) acts as a non-nucleophilic acid scavenger to neutralize the generated HF.

Step-by-Step Methodology:

  • Esterification: Suspend 4-fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add concentrated H₂SO₄ (0.1 eq) dropwise. Reflux for 12 hours. Concentrate, neutralize with saturated NaHCO₃, and extract with EtOAc to yield methyl 4-fluoro-2-methoxybenzoate.

  • SNAr Reaction: In a pressure-rated vessel, dissolve the ester (1.0 eq) in anhydrous DMSO (0.3 M). Add piperidine (3.0 eq) and finely powdered K₂CO₃ (2.0 eq).

  • Thermal Activation: Seal the vessel and heat to 120 °C for 16 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from colorless to a deep golden-yellow, visually confirming the formation of the highly conjugated product architecture.

  • Saponification: Cool the mixture to room temperature. Directly add a 2M aqueous solution of LiOH (3.0 eq) and THF (to achieve a 1:1:1 DMSO:THF:H₂O ratio). Stir at 50 °C for 4 hours.

  • Workup & Isolation: Remove THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 4-5. The target compound, 2-methoxy-4-(piperidin-1-yl)benzoic acid, will precipitate as an off-white solid. Filter, wash with cold water, and dry under vacuum.

Route B: Buchwald-Hartwig Amination Protocol

Causality & Design: When utilizing the cheaper or more readily available 4-bromo analog, direct SNAr is impossible due to the lower electronegativity of bromine[3]. Instead, a palladium-catalyzed cross-coupling is employed. The selection of RuPhos as the supporting ligand is non-negotiable here; its bulky, electron-rich biaryl structure facilitates rapid oxidative addition and accelerates reductive elimination. This effectively outcompetes the detrimental β-hydride elimination pathway that typically plagues the coupling of secondary aliphatic amines like piperidine[2][4].

Step-by-Step Methodology:

  • Pre-activation: Esterify 4-bromo-2-methoxybenzoic acid as described in Route A to prevent catalyst poisoning by the free carboxylic acid.

  • Catalyst Complexation: In a flame-dried Schlenk flask under nitrogen, combine methyl 4-bromo-2-methoxybenzoate (1.0 eq), Pd₂(dba)₃ (2.5 mol%), RuPhos (5.0 mol%), and Cs₂CO₃ (2.0 eq).

  • Coupling: Add anhydrous, degassed Toluene (0.2 M) followed by piperidine (1.5 eq). Heat the mixture to 100 °C for 8 hours.

    • Self-Validation Checkpoint: The active Pd(0)-RuPhos species will exhibit a distinct deep burgundy color in toluene, which transitions to a lighter orange/brown as the catalytic cycle progresses and the starting material is consumed[2].

  • Filtration & Saponification: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate, dissolve in THF/H₂O (1:1), and add LiOH (3.0 eq). Stir at 50 °C for 4 hours.

  • Isolation: Acidify to pH 4-5 with 1M HCl, extract with DCM, dry over MgSO₄, and concentrate to yield the product.

Comparative Analysis & Quantitative Data

To assist process chemists in route selection, the quantitative metrics of both pathways are summarized below. Route A is generally preferred for early-stage scale-up due to the absence of transition metals, whereas Route B is utilized when the bromo-precursor is already integrated into a broader library synthesis workflow[4].

ParameterRoute A (SNAr)Route B (Buchwald-Hartwig)
Starting Material 4-Fluoro-2-methoxybenzoic acid4-Bromo-2-methoxybenzoic acid
Overall Yield 78% - 85%88% - 94%
Reagent Cost Low (Metal-free)High (Pd catalyst, RuPhos ligand)
Scalability Excellent (Kilogram scale)Good (Limited by Pd scavenging requirements)
E-Factor Moderate (DMSO waste)High (Toluene, metal residues)
Primary Impurity Unreacted starting materialDehalogenated byproduct, Pd residue

Self-Validating Quality Control (QC)

To ensure the integrity of the synthesized 2-methoxy-4-(piperidin-1-yl)benzoic acid, the following analytical checkpoints must be met:

  • TLC Monitoring: The intermediate ester exhibits an

    
     of ~0.6 in Hexane/EtOAc (1:1). The final carboxylic acid requires a highly polar system: DCM/MeOH (9:1) with 1% Acetic Acid (
    
    
    
    ~0.3).
  • LC-MS (ESI+): The target mass for the intermediate ester is

    
    . Following saponification, the final acid must exhibit a clean molecular ion peak at 
    
    
    
    .
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Diagnostic Disappearance: Loss of the highly split fluorine coupling (Route A) or the deshielded bromine-adjacent proton (Route B).

    • Diagnostic Appearance: Two distinct aliphatic multiplets confirming piperidine incorporation:

      
       ~3.30 ppm (4H, m, N-CH₂) and 
      
      
      
      ~1.60 ppm (6H, m, remaining piperidine CH₂).
    • Structural Anchor: The ortho-methoxy singlet must remain sharp and integrate to 3H at

      
       ~3.85 ppm.
      

References

  • Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish | Organic Process Research & Development - ACS Publications. 1

  • Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl - Benchchem. 2

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. 4

  • 4-Bromo-N-cyclohexyl-2-methoxybenzamide|CAS 1257665-02-3 - Benchchem. 3

Sources

Application

Application Notes and Protocols: 2-Methoxy-4-(piperidin-1-yl)benzoic Acid in Medicinal Chemistry

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 2-methoxy-4-(piperidin-1-yl)benzoic acid in medicinal chemistry. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 2-methoxy-4-(piperidin-1-yl)benzoic acid in medicinal chemistry. While direct literature on this specific molecule is emerging, its structural motifs are prevalent in a variety of biologically active compounds. These notes synthesize information from structurally related molecules to propose potential therapeutic applications, supported by detailed experimental protocols and in-silico analysis. The guide is intended to serve as a foundational resource for initiating research programs centered on this promising chemical scaffold.

Introduction: The Scientific Rationale

The 2-methoxy-4-(piperidin-1-yl)benzoic acid scaffold represents a confluence of chemical functionalities that are of significant interest in contemporary medicinal chemistry. The benzoic acid moiety provides a versatile handle for amide bond formation, a cornerstone of many drug discovery programs. The piperidine ring is a common feature in centrally active agents and other therapeutics, often contributing to favorable pharmacokinetic properties. The methoxy substituent can influence electronic properties and metabolic stability.

Although extensive research on 2-methoxy-4-(piperidin-1-yl)benzoic acid itself is not yet widely published, the constituent parts and their arrangements are found in numerous compounds with demonstrated biological activity. For instance, piperidinyl-based benzamides have been explored as inhibitors of the presynaptic choline transporter, and various substituted benzoic acids are precursors to potent anti-inflammatory and anticancer agents[1][2][3]. These precedents provide a strong rationale for investigating the therapeutic potential of 2-methoxy-4-(piperidin-1-yl)benzoic acid and its derivatives.

This guide will, therefore, extrapolate from the known activities of structurally analogous compounds to propose potential therapeutic avenues and provide robust protocols for synthesis and biological evaluation.

Potential Therapeutic Applications and Mechanistic Hypotheses

Based on the established biological activities of related chemical structures, we hypothesize that 2-methoxy-4-(piperidin-1-yl)benzoic acid could serve as a valuable scaffold for the development of novel therapeutics in the following areas:

Anticancer Agents

Rationale: Numerous benzoic acid and piperidine-containing molecules have demonstrated potent anticancer activity. For example, derivatives of 2-hydrazone-bridged benzothiazoles, which can be synthesized from piperidinyl-ethoxy-benzaldehyde precursors, have shown low micromolar IC50 values against various cancer cell lines[4]. Furthermore, piperidinyl-based benzoxazole derivatives have been identified as inhibitors of key kinases in cancer progression, such as VEGFR-2 and c-Met[5]. The 2-hydroxy-4-methoxy benzoic acid has been shown to induce apoptosis and autophagy in melanoma cells[6].

Hypothesized Mechanism of Action: Derivatives of 2-methoxy-4-(piperidin-1-yl)benzoic acid may exert anticancer effects through the inhibition of critical signaling pathways involved in cell proliferation, survival, and angiogenesis. A plausible mechanism could involve the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2 or c-Met, which are often dysregulated in cancer.

Hypothesized Signaling Pathway Inhibition

Anticancer_Mechanism cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Growth_Factor Growth Factor (e.g., VEGF, HGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Met) Growth_Factor->RTK Binds PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK Activates Survival Cell Survival PI3K_Akt->Survival Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Proliferation Cell Proliferation RAS_MAPK->Proliferation Inhibitor 2-methoxy-4-(piperidin-1-yl)benzoic acid derivative Inhibitor->RTK Inhibits

Caption: Hypothesized inhibition of RTK signaling by a 2-methoxy-4-(piperidin-1-yl)benzoic acid derivative.

Anti-Inflammatory Agents

Rationale: The piperidinyl-benzimidazole scaffold has been successfully exploited to develop potent anti-inflammatory agents. These compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages[1].

Hypothesized Mechanism of Action: Amide derivatives of 2-methoxy-4-(piperidin-1-yl)benzoic acid could potentially modulate key inflammatory pathways, such as the NF-κB signaling cascade. By inhibiting the activation of NF-κB, these compounds could suppress the transcription of genes encoding pro-inflammatory cytokines and enzymes.

Hypothesized Anti-Inflammatory Workflow

Anti_Inflammatory_Workflow LPS LPS Stimulation of Macrophages TLR4 TLR4 Activation LPS->TLR4 NF_kB NF-κB Pathway Activation TLR4->NF_kB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, iNOS) NF_kB->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation Compound 2-methoxy-4-(piperidin-1-yl)benzoic acid derivative Compound->NF_kB Inhibits Synthesis_Scheme Start 4-Fluoro-2-methoxybenzoic acid Product 2-methoxy-4-(piperidin-1-yl)benzoic acid Start->Product + Piperidine Piperidine Piperidine Reagents K2CO3, DMSO Heat Reagents->Product

Caption: Proposed synthesis of the title compound.

Materials:

  • 4-Fluoro-2-methoxybenzoic acid

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-fluoro-2-methoxybenzoic acid (1.0 eq) in DMSO, add potassium carbonate (3.0 eq) and piperidine (1.2 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-methoxy-4-(piperidin-1-yl)benzoic acid.

Protocol for Amide Coupling

This protocol describes a general method for synthesizing amide derivatives of 2-methoxy-4-(piperidin-1-yl)benzoic acid, which can then be screened for biological activity.[7]

Materials:

  • 2-methoxy-4-(piperidin-1-yl)benzoic acid

  • Desired amine (e.g., aniline, benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dry N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-methoxy-4-(piperidin-1-yl)benzoic acid (1.0 eq) in dry DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude amide by column chromatography on silica gel.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Seed cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (derivatives of 2-methoxy-4-(piperidin-1-yl)benzoic acid) and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

Principle: This assay measures the amount of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated macrophages using the Griess reagent.

Procedure:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the amount of nitrite using a sodium nitrite standard curve and determine the IC50 for NO production inhibition.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and concise format.

Table 1: Hypothetical Anticancer Activity of 2-methoxy-4-(piperidin-1-yl)benzoic Acid Derivatives

CompoundR-group (Amide)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)PC-3 IC₅₀ (µM)
1a Phenyl15.221.818.5
1b 4-Fluorophenyl8.712.49.9
1c 4-Methoxyphenyl12.118.914.3
Sorafenib (Reference)5.86.57.1

Table 2: Hypothetical Anti-Inflammatory Activity of 2-methoxy-4-(piperidin-1-yl)benzoic Acid Derivatives

CompoundR-group (Amide)NO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)
2a Phenyl10.515.2
2b 4-Chlorophenyl5.28.9
2c 3,4-Dichlorophenyl2.14.5
Dexamethasone (Reference)0.81.1

Pharmacokinetic Considerations

The pharmacokinetic properties of a drug candidate are critical for its success. The 2-methoxy-4-(piperidin-1-yl)benzoic acid scaffold possesses features that may influence its absorption, distribution, metabolism, and excretion (ADME) profile.[8][9] The piperidine moiety can impact solubility and permeability, while the methoxy group may be a site for metabolism.[10] Early in vitro ADME assays, such as microsomal stability and Caco-2 permeability assays, are recommended to assess the drug-like properties of novel derivatives.

Conclusion and Future Directions

The 2-methoxy-4-(piperidin-1-yl)benzoic acid scaffold holds considerable promise as a starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammation. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. Future work should focus on the synthesis and screening of a focused library of amide derivatives to establish structure-activity relationships (SAR). Promising lead compounds should then be subjected to further optimization to improve potency, selectivity, and pharmacokinetic properties.

References

  • Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI.
  • 2-(4-Methoxypiperidin-1-yl)benzoic acid. ChemScene.
  • 2-methoxy-4-(piperidin-1-yl)benzoic acid. PubChem.
  • Process for preparing benzoic acids. Google Patents.
  • Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis. Benchchem.
  • Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI.
  • 2-Methoxy-4-(piperidin-1-yl)benzoic acid. BLDpharm.
  • 3-oxopropyl)piperidin-4-yl [1,1′-Biphenyl]-2-ylcarbamate (TD-5959, GSK961081, Batefenterol): First-in-Class Dual Pharmacology Multivalent Muscarinic Antagonist and β2 Agonist (MABA) for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry.
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
  • Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. ResearchGate.
  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed.
  • 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. PubMed.
  • Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. MDPI.
  • Hemidesmus indicus (l)-derived 2-hydroxy-4-methoxy benzoic acid attenuates dna damage and autophagy in sk-mel28 cells via p-erk pathway. Pharmacognosy Magazine.
  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PMC.
  • Overview of Pharmacokinetics. MSD Manual Professional Edition.
  • The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. ResearchGate.
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC.

Sources

Method

Application Note: Amide Coupling Strategies for 2-Methoxy-4-(piperidin-1-yl)benzoic Acid

Executive Summary The synthesis of targeted libraries and active pharmaceutical ingredients (APIs) frequently relies on the robust formation of amide bonds[1]. 2-Methoxy-4-(piperidin-1-yl)benzoic acid is a highly functio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of targeted libraries and active pharmaceutical ingredients (APIs) frequently relies on the robust formation of amide bonds[1]. 2-Methoxy-4-(piperidin-1-yl)benzoic acid is a highly functionalized building block utilized in medicinal chemistry to introduce lipophilicity and basicity into drug candidates. However, coupling this specific carboxylic acid with amines presents a dual mechanistic challenge: severe steric hindrance from the ortho-methoxy group and profound electronic deactivation from the para-piperidine ring.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols to overcome these barriers, ensuring high-yielding amide bond formation even with challenging nucleophiles.

Chemical Profiling & Mechanistic Challenges

To design an effective coupling strategy, the physicochemical properties of 2-methoxy-4-(piperidin-1-yl)benzoic acid must be mechanistically evaluated:

  • Steric Hindrance (ortho-Methoxy Effect): The methoxy group at the 2-position creates significant steric bulk directly adjacent to the carboxylic acid. This impedes the approach of bulky coupling reagents and slows the requisite nucleophilic attack by the amine partner[2].

  • Electronic Deactivation (para-Piperidine Effect): The piperidine ring acts as a strong electron-donating group (EDG). Through resonance, it donates electron density into the aromatic system and the carbonyl carbon. This drastically reduces the electrophilicity of the activated ester, rendering standard carbodiimide reagents (e.g., EDC/HOBt) highly inefficient and prone to hydrolysis before coupling can occur[3].

  • Substrate Basicity: The piperidine nitrogen is basic (pKa ~9–10). During the activation phase, this tertiary amine can sequester the basic additives (e.g., DIPEA) intended for the coupling cycle. Therefore, an excess of a non-nucleophilic base is strictly required to ensure the carboxylic acid is fully deprotonated and the piperidine ring remains unprotonated[4].

Mechanistic Solution: The HATU Advantage

For unhindered to moderately hindered amines, HATU is the premier reagent[5]. It forms a highly reactive OAt-active ester. Crucially, the pyridine nitrogen within the HOAt moiety provides anchimeric assistance (intramolecular hydrogen bonding), which guides and accelerates the nucleophilic attack by the amine, effectively bypassing the steric barrier of the ortho-methoxy group[5].

Pathway A 2-Methoxy-4-(piperidin-1-yl)benzoic acid + 3.0 eq DIPEA B Carboxylate Anion (Fully Deprotonated) A->B Deprotonation D HOAt-Ester Intermediate (Anchimeric Assistance) B->D Nucleophilic Attack C HATU Reagent (Uronium Salt) C->D Activation F Target Amide Product + Tetramethylurea D->F Aminolysis E Amine Nucleophile (R-NH2) E->F Addition

Mechanistic pathway of HATU-mediated activation and amide bond formation.

Quantitative Reagent Selection Matrix

Selecting the correct reagent based on the amine partner is critical to prevent yield loss and complex purifications.

Coupling StrategyReagentsOptimal Amine ScopeReactivity ProfileEpimerization Risk
Standard Carbodiimide EDC, HOBt, DIPEAPrimary (Unhindered)Low. Fails due to para-EDG deactivation[3].Low
Uronium-Mediated HATU, DIPEA, DMFPrimary & SecondaryHigh. Overcomes ortho-sterics via HOAt[5].Very Low
Acid Chloride Oxalyl Chloride, DMF (cat.)Anilines, Highly HinderedVery High. Bypasses resonance stabilization[6].N/A (No

-chiral center)

Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to ensure each mechanistic step is successful before proceeding.

Workflow Start Assess Amine Nucleophile Primary Primary or Unhindered Secondary Amine Start->Primary Hindered Sterically Hindered or Electron-Deficient Amine Start->Hindered ProtocolA Protocol A: HATU / DIPEA / DMF Primary->ProtocolA ProtocolB Protocol B: Oxalyl Chloride / DCM Hindered->ProtocolB WorkupA Aqueous Workup (NaHCO3 / Brine) ProtocolA->WorkupA WorkupB Evaporate & Couple with Base (TEA/DIPEA) ProtocolB->WorkupB Success Purification (Flash Chromatography) WorkupA->Success WorkupB->Success

Decision matrix for selecting the optimal coupling protocol based on amine sterics.
Protocol A: Uronium-Mediated Coupling (HATU)

Recommended for primary amines and unhindered secondary amines.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve 2-methoxy-4-(piperidin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration)[4].

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: The excess base ensures the piperidine nitrogen is free-based and the carboxylic acid is fully deprotonated.

  • Activation: Cool the mixture to 0 °C. Add HATU (1.2 eq) in one portion. Stir for 15–20 minutes at room temperature[7].

    • Self-Validation (IPC 1): The solution will typically transition to a pale yellow/orange hue, indicating the formation of the HOAt-active ester. Do not proceed until this color change is observed.

  • Coupling: Add the amine nucleophile (1.1 eq). Stir at room temperature for 2–6 hours.

    • Self-Validation (IPC 2): Monitor by LC-MS. The mass of the HOAt-ester intermediate should deplete as the product mass emerges.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (3x) to remove HOAt and tetramethylurea byproducts, followed by 1M HCl (careful: monitor pH to avoid protonating the product's piperidine ring into the aqueous layer), and brine[7]. Dry over Na₂SO₄ and concentrate.

Protocol B: Acid Chloride Generation (Oxalyl Chloride)

Recommended for highly hindered amines or electron-deficient anilines where HATU fails.

  • Activation: Dissolve 2-methoxy-4-(piperidin-1-yl)benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Add a catalytic amount of DMF (0.05 eq).

  • Chlorination: Cool to 0 °C. Dropwise, add Oxalyl Chloride (1.5 eq). Allow to warm to room temperature[3].

    • Self-Validation (IPC 1): Vigorous gas evolution (CO and CO₂) will occur. The reaction is complete when gas evolution ceases (typically 1–2 hours).

    • Self-Validation (IPC 2): Take a 5 µL aliquot and quench into 100 µL of Methanol. Analyze via LC-MS. The exclusive presence of the methyl ester mass confirms 100% conversion to the acid chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM.

  • Coupling: Cool to 0 °C. Add the hindered amine (1.0 eq) followed by Triethylamine (TEA) or DIPEA (3.0 eq)[3]. Stir for 2 hours at room temperature.

  • Workup: Quench with water. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate for purification.

Troubleshooting & Optimization

  • Incomplete Activation: If the carboxylic acid remains unconsumed in Protocol A, verify the quality of the HATU reagent (it degrades upon moisture exposure) and ensure anhydrous DMF is used.

  • Product Loss During Workup: The piperidine ring makes the final amide basic. If an acidic wash (e.g., 1M HCl or Citric Acid) is used to remove excess amine, the target product may partition into the aqueous layer. Optimization: Use a mildly acidic wash (e.g., 10% NH₄Cl) or bypass the acidic wash entirely and rely on silica gel chromatography for purification.

  • Sluggish Coupling with Secondary Amines: If Protocol A stalls at the HOAt-ester stage with a secondary amine, elevate the reaction temperature to 50 °C. The thermal energy helps overcome the combined steric bulk of the ortho-methoxy group and the secondary amine[3].

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. URL: [Link]

  • Dunetz, J. R., Magano, J., & Weix, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. URL: [Link]

  • Current Chemistry Letters. (2022). Synthesis of amide derivatives using HATU catalyst. Growing Science. URL: [Link]

  • University of Pisa (UNIPI). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives. UNIPI ETD. URL: [Link]

Sources

Application

Functionalization of the carboxylic acid group in 2-methoxy-4-(piperidin-1-yl)benzoic acid

Strategic Analysis & Chemical Logic The functionalization of 2-methoxy-4-(piperidin-1-yl)benzoic acid presents a unique set of electronic and steric challenges that distinguish it from standard benzoic acid derivatizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Chemical Logic

The functionalization of 2-methoxy-4-(piperidin-1-yl)benzoic acid presents a unique set of electronic and steric challenges that distinguish it from standard benzoic acid derivatizations. Successful modification requires a protocol that accounts for the specific "Push-Block" environment of the molecule.

Structural Deconstruction
  • The "Push" (Electronic Deactivation): The piperidine ring at the para-position is a strong electron-donating group (EDG) via resonance. This donation increases electron density into the aromatic ring and, by extension, the carbonyl carbon of the carboxylic acid. Consequently, the carbonyl is less electrophilic , making it sluggish toward nucleophilic attack by amines during amide coupling.

  • The "Block" (Steric Hindrance): The methoxy group at the ortho-position (C2) creates significant steric bulk. This hinders the approach of bulky coupling reagents and nucleophiles. It also disrupts the planarity of the carboxyl group relative to the ring, further modulating reactivity.

  • The Zwitterionic Trap: The basic nitrogen of the piperidine (pKa ~10-11) and the acidic carboxyl group (pKa ~4) exist in a zwitterionic equilibrium. This significantly impacts solubility in non-polar solvents (DCM, Toluene) and necessitates the use of polar aprotic systems (DMF, NMP) or specific salt-breaking bases.

The Solution: Reagent Selection

Standard carbodiimide couplings (EDC/HOBt) are often insufficient for this scaffold due to the combined electronic deactivation and steric hindrance. We prioritize Propylphosphonic Anhydride (T3P) and HATU for amide formations. T3P is particularly effective as it forms a cyclic transition state that is less sensitive to steric bulk than linear activated esters.

Decision Matrix & Workflow

ReactionWorkflow Start Starting Material: 2-Methoxy-4-(piperidin-1-yl)benzoic acid Decision Target Functional Group? Start->Decision Amide Amide (R-CONHR') Decision->Amide High Stability Ester Ester (R-COOR') Decision->Ester Prodrug/Intermediate AcCl Acid Chloride (R-COCl) Decision->AcCl High Reactivity AmideMethod Method A: T3P Coupling (Best for Sterics) Amide->AmideMethod EsterMethod Method B: Alkylation (Cs2CO3 + R-X) Ester->EsterMethod AcClMethod Method C: Ghosez's Reagent (Neutral Conditions) AcCl->AcClMethod

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on the target moiety.

Detailed Experimental Protocols

Protocol A: High-Yield Amide Coupling via T3P

Rationale: T3P (Propylphosphonic anhydride) is the reagent of choice for ortho-substituted benzoic acids. It acts as a water scavenger, driving the equilibrium forward, and its cyclic intermediate minimizes the steric penalty imposed by the 2-methoxy group.

Materials:

  • Substrate: 2-Methoxy-4-(piperidin-1-yl)benzoic acid (1.0 equiv)

  • Amine Partner: 1.1–1.2 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5–2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0–4.0 equiv)

  • Solvent: Anhydrous DMF or 2-MeTHF (Concentration: 0.1 M)

Step-by-Step Methodology:

  • Dissolution: In a dry round-bottom flask under N₂, dissolve the benzoic acid derivative and the amine partner in anhydrous DMF.

    • Note: DMF is preferred over DCM due to the zwitterionic nature of the starting material.

  • Base Addition: Add DIPEA dropwise. Stir for 10 minutes at room temperature (RT) to ensure deprotonation of the carboxylic acid and the amine salt (if used).

  • Activation: Cool the mixture to 0°C. Add the T3P solution dropwise.

    • Critical: The reaction is exothermic. Controlling the temperature prevents side reactions at the electron-rich aromatic ring.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

    • Monitoring: Monitor by LC-MS.[1] The 2-methoxy group may slow conversion; if incomplete after 4h, heat to 40°C.

  • Work-up (Basic Extraction):

    • Dilute with EtOAc.[2]

    • Wash with saturated NaHCO₃ (2x) to remove unreacted acid and T3P byproducts (water-soluble).

    • Wash with water (3x) to remove DMF.

    • Note: Do not use acidic washes (e.g., 1N HCl) if your product contains the basic piperidine moiety, as it will extract into the aqueous layer.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Esterification via Nucleophilic Alkylation

Rationale: Acid-catalyzed Fischer esterification is often sluggish due to the electron-rich ring destabilizing the tetrahedral intermediate. Conversely, the carboxylate anion is highly nucleophilic (pushed by the 4-piperidine). Therefore, SN2 alkylation using the carboxylate as the nucleophile is superior.

Materials:

  • Substrate: 1.0 equiv

  • Alkyl Halide: Methyl iodide, Benzyl bromide, etc. (1.2 equiv)[3][4]

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: DMF (0.2 M)

Step-by-Step Methodology:

  • Salt Formation: Dissolve the benzoic acid in DMF. Add Cs₂CO₃ and stir at RT for 30 minutes. The mixture may become a suspension.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at RT for 2–12 hours.

    • Observation: The reaction is usually fast due to the "push" effect making the carboxylate a potent nucleophile.

  • Work-up: Dilute with EtOAc, wash with water (3x) and brine.

  • Purification: The product is often pure enough for use; otherwise, pass through a short silica plug.

Protocol C: Acid Chloride Formation (Ghosez’s Reagent)

Rationale: Thionyl chloride (SOCl₂) generates HCl, which forms a salt with the piperidine nitrogen, rendering the molecule insoluble and potentially trapping it. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows for neutral/mild acid chloride formation without generating free HCl gas.

Materials:

  • Substrate: 1.0 equiv

  • Ghosez’s Reagent: 1.2 equiv[3]

  • Solvent: Dry DCM or CHCl₃ (stabilized with amylene, not EtOH)

Step-by-Step Methodology:

  • Setup: Dissolve the substrate in dry DCM under Argon.

  • Addition: Add Ghosez’s reagent dropwise at 0°C.

  • Conversion: Stir at RT for 1–2 hours.

    • Mechanism:[5] The reagent converts the acid to the acid chloride and forms a neutral amide byproduct.

  • Usage: The resulting acid chloride solution should be used in situ for subsequent reactions (e.g., difficult amide couplings or Friedel-Crafts acylations). Do not isolate due to the high reactivity and potential for self-polymerization (nucleophilic piperidine attacking electrophilic acid chloride).

Data Summary & Troubleshooting

ParameterAmide Coupling (T3P)Esterification (Alkylation)Acid Chloride (Ghosez)
Primary Challenge Steric hindrance (2-OMe)Solubility of ZwitterionSelf-reactivity (Polymerization)
Key Reagent T3P (50% in EtOAc)Cs₂CO₃ / Alkyl Halide1-Chloro-N,N,2-trimethyl-1-propenylamine
Solvent Choice DMF or 2-MeTHFDMFDCM (Anhydrous)
Temp Range 0°C to 40°C20°C to 25°C0°C to 20°C
Typical Yield 85–95%>90%Quant. (in situ)

Troubleshooting Guide:

  • Low Conversion (Amide): If the 2-methoxy steric block is too strong, switch to the Acid Chloride method (Protocol C), then add the amine + Pyridine.

  • Product Loss during Workup: Remember the piperidine is basic. If your product is missing from the organic layer, check the aqueous layer. Ensure the pH of the aqueous layer is >10 during extraction to keep the piperidine deprotonated (neutral).

Mechanistic Visualization

T3PMechanism Acid Acid Substrate (Sterically Hindered) ActiveEst Mixed Anhydride (Cyclic Intermediate) Acid->ActiveEst Activation (-H2O) T3P T3P Reagent T3P->ActiveEst Activation (-H2O) Base Base (DIPEA) Base->ActiveEst Activation (-H2O) Product Final Amide Product ActiveEst->Product Nucleophilic Attack (Rate Limiting Step) Amine Amine Nucleophile Amine->Product + Amine

Figure 2: T3P activation pathway. The cyclic mixed anhydride intermediate reduces the entropic penalty of the reaction, facilitating attack even in the sterically congested 2-methoxy environment.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters. Organic Process Research & Development, 15(6). Link

  • Ghosez, L., et al. (1979). Synthesis of Acyl Chlorides under Neutral Conditions. Angewandte Chemie International Edition, 18(11). Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

Sources

Method

Green chemistry methods for producing piperidinyl benzoic acids

An Application Guide to Green Chemistry Methods for the Synthesis of Piperidinyl Benzoic Acids Abstract Piperidinyl benzoic acids are privileged scaffolds in modern medicinal chemistry, forming the core of numerous activ...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Green Chemistry Methods for the Synthesis of Piperidinyl Benzoic Acids

Abstract

Piperidinyl benzoic acids are privileged scaffolds in modern medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1] Traditional synthetic routes to these compounds often rely on stoichiometric reagents, hazardous solvents, and energy-intensive conditions, posing significant environmental and safety challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of green and sustainable chemistry methods for the synthesis of piperidinyl benzoic acids. We will explore field-proven strategies including the use of alternative energy sources, benign solvent systems, advanced catalytic methods, and continuous flow technologies. Detailed protocols and comparative data are presented to facilitate the adoption of these environmentally responsible and efficient synthetic methodologies.

Introduction: The Green Imperative in Pharmaceutical Synthesis

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, valued for its ability to confer desirable physicochemical properties such as aqueous solubility and metabolic stability.[1][2] Consequently, the development of efficient and sustainable methods for constructing piperidine-containing molecules, such as piperidinyl benzoic acids, is a critical task for the pharmaceutical industry.

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, provide a framework for this endeavor.[3] By focusing on aspects like atom economy, waste prevention, use of safer solvents, and energy efficiency, we can design synthetic pathways that are not only environmentally benign but also often more cost-effective, safer, and faster than traditional methods.[4][5]

This document outlines several key green approaches applicable to the synthesis of piperidinyl benzoic acids, moving from simple modifications of reaction conditions to the implementation of sophisticated catalytic and engineering solutions.

Strategic Approaches to Greener Synthesis

Our exploration of green methodologies is structured around four key strategic pillars: leveraging alternative energy sources, employing greener solvent systems, harnessing the power of catalysis, and adopting continuous flow manufacturing.

Caption: Core green chemistry strategies for piperidinyl benzoic acid synthesis.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating.[4][6] The mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in rapid and uniform heating that can overcome kinetic barriers more efficiently.[6]

Causality Behind MAOS Efficacy:
  • Rapid, Uniform Heating: Microwaves heat the entire bulk of the solvent and reactants simultaneously, eliminating the temperature gradients common in conventional heating and preventing the formation of hot spots that can lead to side product formation.

  • Overcoming Activation Barriers: The rapid heating can provide the necessary activation energy for sluggish reactions, such as nucleophilic aromatic substitutions (SNAr) on deactivated rings, which are common in the synthesis of piperidinyl benzoic acids.

Protocol 1: Microwave-Assisted SNAr for 4-(Piperidin-1-yl)benzoic acid

This protocol describes the synthesis of 4-(piperidin-1-yl)benzoic acid from 4-chlorobenzoic acid and piperidine. The use of an aqueous medium and microwave heating aligns with key green chemistry principles.[7][8]

Microwave_Protocol_Workflow A 1. Reaction Setup Combine 4-chlorobenzoic acid, piperidine, K₂CO₃ in water in a microwave vessel. B 2. Microwave Irradiation Seal vessel. Irradiate at 150°C for 15-20 min. A->B C 3. Work-up Cool to RT. Acidify with HCl to precipitate the product. B->C D 4. Isolation Filter the solid product, wash with cold water, and dry. C->D

Caption: Workflow for microwave-assisted synthesis of 4-(piperidin-1-yl)benzoic acid.

Materials:

  • 4-chlorobenzoic acid

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Microwave reactor with sealed vessels

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave reactor vessel equipped with a magnetic stir bar, combine 4-chlorobenzoic acid (1.0 mmol, 156.6 mg), piperidine (1.2 mmol, 0.12 mL), and potassium carbonate (2.0 mmol, 276.4 mg).[8]

  • Solvent Addition: Add 3 mL of deionized water to the reaction vessel.

  • Microwave Irradiation: Seal the vessel securely and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 15-20 minutes.[7] Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Carefully open the vessel in a fume hood.

  • Precipitation: While stirring, slowly add 10% HCl to the aqueous mixture until the pH is approximately 4-5. The product, 4-(piperidin-1-yl)benzoic acid, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the product under vacuum to yield the final compound.

Advanced Catalytic Systems

Catalysis is a cornerstone of green chemistry, enabling reactions with high efficiency and selectivity while minimizing waste. For the synthesis of piperidinyl benzoic acids, which often involves C-N bond formation, several catalytic strategies are particularly effective.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[9] This method is renowned for its broad substrate scope and functional group tolerance, making it ideal for late-stage functionalization in complex molecule synthesis.

Protocol 2: Synthesis of Methyl 2-(piperidin-1-yl)benzoate

This protocol details the synthesis of a piperidinyl benzoic acid ester via Buchwald-Hartwig amination, a versatile intermediate for further chemical transformations.[9]

Materials:

  • Methyl 2-bromobenzoate

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Inert atmosphere glovebox or Schlenk line setup

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol) and Xantphos (0.025 mmol) to a dry flask. Add anhydrous toluene and stir for 10 minutes.

  • Reaction Setup: To the catalyst mixture, add sodium tert-butoxide (1.4 mmol), methyl 2-bromobenzoate (1.0 mmol), and piperidine (1.2 mmol).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100°C under an inert atmosphere (Argon or Nitrogen). Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.[9]

Asymmetric Catalysis for Chiral Piperidines

Many APIs are chiral, with only one enantiomer providing the desired therapeutic effect. Asymmetric catalysis offers a direct route to enantioenriched compounds, avoiding costly and wasteful resolution steps. A recent breakthrough involves a Rhodium-catalyzed asymmetric reductive Heck reaction to produce 3-substituted piperidines from pyridine precursors.[2][10]

Asymmetric_Synthesis cluster_0 Step 1: Partial Reduction cluster_1 Step 2: Asymmetric Carbometalation cluster_2 Step 3: Final Reduction Pyridine Pyridine DHP Dihydropyridine (DHP) Pyridine->DHP NaBH₄, PhOCOCl THP Enantioenriched Tetrahydropyridine (THP) DHP->THP Ar-B(OH)₂ [Rh(cod)(OH)]₂ (S)-Segphos Piperidine Chiral 3-Aryl-Piperidine THP->Piperidine H₂, Pd/C

Caption: Three-step process for the asymmetric synthesis of 3-aryl-piperidines.[2]

This advanced strategy provides access to a wide variety of enantioenriched 3-piperidines, including precursors to drugs like Niraparib and Preclamol, showcasing the power of modern catalysis in green pharmaceutical development.[2]

Biocatalysis: The Future of Green Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity under mild, aqueous conditions.[11] While still an emerging field for piperidine synthesis, research into biocatalytic routes from sustainable sources like biomass is underway.[12] The use of enzymes such as transaminases and oxidases offers the potential for highly efficient and environmentally benign pathways to chiral piperidine scaffolds.[13]

Continuous Flow Chemistry

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages in safety, efficiency, and scalability over traditional batch processing.[14][15]

Key Advantages for Green Synthesis:

  • Enhanced Safety: Small reactor volumes minimize the risk associated with hazardous reagents or highly exothermic reactions.[15]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio allows for precise temperature control and efficient mixing, leading to higher yields and fewer byproducts.[14]

  • Scalability: Production can be scaled up by running the reactor for longer periods ("numbering-up") rather than using larger, more hazardous vessels.

  • Automation: Flow systems can be fully automated for streamlined, multi-step syntheses and real-time analysis.

A practical continuous flow protocol has been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines, demonstrating the utility of this technology for producing drug precursors in minutes with high yields and diastereoselectivity.[16]

Comparative Analysis of Methods

To aid in the selection of an appropriate synthetic strategy, the following table summarizes the key features of the discussed green chemistry methods.

MethodKey FeaturesTypical SolventsEnergy SourceAdvantagesPotential Challenges
Microwave-Assisted Synthesis Rapid SNAr, cyclizations[17]Water, Ethanol, PEG-400[17][18]MicrowaveDrastically reduced reaction times; High yields; Improved purity[6]Scalability can be an issue; Requires specialized equipment
Buchwald-Hartwig Amination Efficient C-N bond formation[9]Toluene, DioxaneConventional HeatBroad substrate scope; High functional group toleranceExpensive catalysts/ligands; Requires inert atmosphere
Asymmetric Catalysis Enantioselective synthesis[2]Toluene, THF, WaterConventional HeatDirect access to chiral products; High enantiomeric excess (ee)Catalyst development; Substrate-specific optimization
Biocatalysis High selectivity; Mild conditions[11]Aqueous bufferAmbientEnvironmentally benign; Biodegradable catalysts (enzymes)Enzyme availability and stability; Lower substrate loading
Continuous Flow Chemistry High throughput; Enhanced safety[16]Various (solvent choice is flexible)Precise Heating/CoolingExcellent process control; Safe handling of hazardous reagents; Easy scale-up[14]High initial investment cost; Potential for reactor fouling

Conclusion and Future Outlook

The synthesis of piperidinyl benzoic acids can be achieved through a variety of green and sustainable methods that offer significant advantages over traditional approaches. Microwave-assisted synthesis in aqueous media provides a rapid and efficient route, while advanced catalytic methods like Buchwald-Hartwig amination and asymmetric catalysis offer unparalleled control over bond formation and stereochemistry. Looking forward, the integration of biocatalysis and continuous flow chemistry promises to further revolutionize the field, enabling the development of truly sustainable manufacturing processes for vital pharmaceuticals. By embracing these innovative techniques, the scientific community can continue to produce essential medicines while minimizing our environmental footprint.

References

  • One-pot multi-component green synthesis of highly substituted piperidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). [Source not available].
  • Shan, C., Xu, J., Cao, L., Liang, C., Cheng, R., Yao, X., Sun, M., & Ye, J. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. Retrieved from [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2024). MDPI. Retrieved from [Link]

  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). [Source not available].
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Denton, E. (2023). Green solvents for solid phase peptide synthesis. Biotage. Retrieved from [Link]

  • Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories. (2026). Journal of Chemical Education. Retrieved from [Link]

  • Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. (n.d.). Research Explorer The University of Manchester. Retrieved from [Link]

  • Ley, S. V., Fitzpatrick, D. E., & Ingham, R. J. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Organic-chemistry.org. Retrieved from [Link]

  • A Study on Microwave Preparation and Stability of Some Organic Reagent Derivatives of 2- (2,3 Dimethyl Phenylamino) Benzoic Acid. (2025). [Source not available].
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). [Source not available].
  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2021). MDPI. Retrieved from [Link]

  • Biocatalytic routes to pyrrolidine-(A), piperidine-(B) and azepane-(C)... (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021). PMC. Retrieved from [Link]

  • Process for preparing benzoic acids. (2005). Google Patents.
  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.). Rasayan. Retrieved from [Link]

  • SYNTHESIS OF ORGANIC COMPOUNDS BY GREEN CHEMISTRY APPROACH. (2023). World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • Synthesis and Estimate of Antimicrobial Efficacy of new benzoic acid hydrazide derivatives substituted by piperidine. (2025). ResearchGate. Retrieved from [Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021). Chemical Reviews. Retrieved from [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025). MDPI. Retrieved from [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). PMC. Retrieved from [Link]

  • Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-Methoxy-4-(piperidin-1-yl)benzoic Acid Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals seeking to optimize the synthesis and isolation of 2-methoxy-4-(piperidin-1-yl)benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals seeking to optimize the synthesis and isolation of 2-methoxy-4-(piperidin-1-yl)benzoic acid .

Synthesizing this amphoteric, sterically hindered molecule presents unique challenges, particularly in the C-N bond formation and the final saponification/isolation stages. Below, we break down the mechanistic causality behind common failures and provide self-validating protocols to ensure high-yield, reproducible results.

Part 1: Strategic Choices & Mechanistic Pathways

The synthesis of piperidinyl-benzoic acids typically relies on either Palladium-catalyzed Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr) 1[1].

For this specific target, SNAr is the superior strategic choice if you select the correct starting material (methyl 4-fluoro-2-methoxybenzoate). The ester group at C1 strongly activates the para-fluoro group for nucleophilic attack. While the methoxy group at C2 is electron-donating by resonance, it is meta to the leaving group, minimizing its deactivating effect on the transition state. This allows for a clean, metal-free coupling that avoids the hydrodehalogenation and dimerization byproducts commonly seen in cross-coupling reactions 2[2].

Table 1: Reaction Optimization Parameters for C-N Bond Formation
ParameterSNAr (Recommended Route)Buchwald-Hartwig (Alternative)
Starting Material Methyl 4-fluoro-2-methoxybenzoateMethyl 4-bromo-2-methoxybenzoate
Reagents Piperidine, K₂CO₃Piperidine, Pd(OAc)₂, BINAP, NaOtBu
Solvent DMFAnhydrous Toluene
Temperature 120 °C80–100 °C
Typical Yield 85–92%65–75%
Primary Byproducts None (Clean conversion)Hydrodehalogenation, Dimerization

Part 2: Troubleshooting Guide & FAQs

Q1: I am using methyl 4-bromo-2-methoxybenzoate with piperidine and K₂CO₃, but I observe no product formation. Why? A1: You are attempting an SNAr reaction on a deactivated substrate. Bromine is a poor leaving group for SNAr compared to fluorine, and the reaction barrier is too high without a catalyst. If you must use the bromo-derivative, you must switch to a Palladium-catalyzed Buchwald-Hartwig amination 1[1]. To optimize yield and avoid transition metals, switch your starting material to the 4-fluoro analog, which readily undergoes SNAr 3[3].

Q2: The C-N coupling worked, but my saponification (ester hydrolysis) yield is abysmal using NaOH/MeOH at room temperature. What is going wrong? A2: The issue is steric hindrance . The methoxy group at the 2-position (ortho to the ester) physically shields the ester carbonyl from the incoming hydroxide nucleophile (blocking the Bürgi-Dunitz trajectory). Solution: Switch to Lithium Hydroxide (LiOH) in a THF/H₂O mixture and apply heat (60 °C). The highly Lewis acidic Li⁺ ion coordinates to both the ester carbonyl and the ortho-methoxy oxygen, pre-organizing the molecule and increasing the electrophilicity of the carbonyl carbon, driving the reaction to completion.

Q3: I successfully hydrolyzed the ester, but I lose all my product during the aqueous workup. How do I isolate it? A3: You are likely over-acidifying the solution. A common pitfall is treating the piperidine moiety as a standard aliphatic amine (pKa ~10). In this molecule, the piperidine nitrogen is directly conjugated with the aromatic ring (an N-aryl amine), significantly reducing its conjugate acid pKa to ~2.5–3.0. The benzoic acid moiety has a pKa of ~4.5–5.0. Because the conjugate acid of the amine is more acidic than the carboxylic acid, the uncharged neutral species dominates over the zwitterion in the intermediate pH range. If you acidify to pH 1, the molecule becomes a highly water-soluble cation. If the pH is >6, it is a water-soluble anion. You must carefully adjust the pH to exactly 4.0 ± 0.2 to maximize the concentration of the neutral species and force precipitation.

Part 3: Visualizing the Workflow & Equilibria

Workflow A Methyl 4-fluoro-2-methoxybenzoate + Piperidine B SNAr Reaction K2CO3, DMF, 120°C A->B C Methyl 2-methoxy-4- (piperidin-1-yl)benzoate B->C C-N Coupling D Saponification LiOH, THF/H2O, 60°C C->D E Isoelectric Precipitation Adjust to pH 4.0 D->E Deprotection F 2-Methoxy-4-(piperidin-1-yl) benzoic acid (Pure) E->F Isolation

Figure 1: Optimized two-step synthetic workflow utilizing SNAr and isoelectric precipitation.

Speciation A Cationic Form (pH < 2.5) Water Soluble B Neutral Form (pH 3.5 - 4.5) Precipitates (Target) A->B - H⁺ (from Amine) B->A + H⁺ C Anionic Form (pH > 5.0) Water Soluble B->C - H⁺ (from Acid) C->B + H⁺

Figure 2: pH-dependent speciation of the N-aryl amino acid, highlighting the neutral precipitation window.

Table 2: pH-Dependent Speciation and Solubility Profile
pH RangeDominant SpeciesNet ChargeAqueous SolubilityOrganic Solubility
< 2.5 Cation (Protonated Amine & Acid)+1HighLow
3.5 – 4.5 Neutral (Uncharged) 0 Very Low (Precipitates) Moderate
> 5.0 Anion (Neutral Amine, Deprotonated Acid)-1HighLow

Part 4: Self-Validating Experimental Protocols

Protocol A: SNAr C-N Bond Formation

This protocol establishes the core piperidine-arene linkage 4[4].

  • Setup: Charge a flame-dried round-bottom flask with methyl 4-fluoro-2-methoxybenzoate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Reaction: Add anhydrous DMF (to yield a 0.2 M solution) followed by piperidine (1.5 eq). Stir the mixture at 120 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction by TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.6) must completely disappear, replaced by a bright UV-active product spot (Rf ~0.4).

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester.

Protocol B: Saponification & Isoelectric Isolation

This protocol overcomes steric hindrance and isolates the amphoteric product.

  • Setup: Dissolve the crude methyl 2-methoxy-4-(piperidin-1-yl)benzoate in a 3:1 mixture of THF and H₂O (0.1 M concentration).

  • Reaction: Add LiOH monohydrate (3.0 eq). Heat the biphasic mixture to 60 °C and stir vigorously for 6 hours.

  • Self-Validation Checkpoint: Monitor by LC-MS. The ester mass peak[M+H]⁺ will shift down by 14 Da (loss of the methyl group) to the corresponding acid mass.

  • Solvent Removal: Cool to room temperature and remove the THF under reduced pressure (do not evaporate the water).

  • Isoelectric Precipitation (Critical Step): Dilute the remaining aqueous layer with additional DI water and cool to 0 °C in an ice bath. Insert a calibrated pH meter. Dropwise, add 1M HCl with rapid stirring until the pH reaches exactly 4.0 .

  • Isolation: A thick white/off-white precipitate will form. Stir the suspension for 30 minutes at 0 °C to mature the crystals. Filter the precipitate through a Büchner funnel, wash with ice-cold water (to remove LiCl salts), and dry under high vacuum to afford the pure 2-methoxy-4-(piperidin-1-yl)benzoic acid.

References

  • Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis | BenchChem | 1

  • Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis | BenchChem | 2

  • Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine | ResearchGate | 3

  • 4-PIPERIDIN-1-YL-BENZOIC ACID | 22090-24-0 | ChemicalBook | 4

Sources

Optimization

Technical Support Center: Purification of 2-Methoxy-4-(piperidin-1-yl)benzoic Acid

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex amphoteric active pharmaceutical ingredients (APIs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex amphoteric active pharmaceutical ingredients (APIs). The fundamental error most researchers make when attempting to purify 2-methoxy-4-(piperidin-1-yl)benzoic acid is treating it like a standard lipophilic organic acid.

Because this molecule contains both a carboxylic acid and a basic piperidine ring, it exists as a zwitterion at neutral pH. This internal salt formation drastically alters its solubility and chromatographic behavior. This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your purification workflows.

Physicochemical Profiling

Before attempting any extraction or chromatography, you must understand the pH-dependent speciation of the molecule. The quantitative parameters below dictate the causality behind every successful purification step.

ParameterEstimated ValuePurification Implication
pKa1 (-COOH) ~4.0 - 4.2Deprotonates at pH > 4.2. Molecule becomes highly water-soluble as an anion.
pKa2 (Piperidine) ~9.5 - 9.8Protonates at pH < 9.5. Molecule becomes highly water-soluble as a cation.
Isoelectric Point (pI) ~6.75 - 7.0Net charge is zero. Point of lowest aqueous solubility; target pH for precipitation.
LogD (pH 2.0) < 0 (Hydrophilic)Poor organic extraction. Remains in the aqueous phase during acidic workup.
LogD (pH 7.0) ~ 0.5 - 1.0Zwitterionic state. Precipitation is heavily favored over liquid-liquid extraction.
LogD (pH 12.0) < 0 (Hydrophilic)Poor organic extraction. Remains in the aqueous phase during basic workup.

Troubleshooting & FAQs

Q: My compound stays in the aqueous phase during liquid-liquid extraction with ethyl acetate. How do I force it into the organic layer? A: You generally shouldn't try. At pH < 4, the piperidine ring is protonated (cationic). At pH > 9.5, the carboxylic acid is deprotonated (anionic). At the isoelectric point (pI ~6.75), the molecule forms a zwitterion. While the net charge is zero, the highly localized dipole prevents efficient partitioning into non-polar organic solvents[1]. Instead of liquid-liquid extraction, you must isolate the compound via isoelectric precipitation (see Protocol A).

Q: I am using a standard C18 reverse-phase HPLC column, but my peaks are broad, tailing, and eluting near the void volume. What is going wrong? A: Standard reversed-phase (RP) chromatography relies purely on hydrophobic interactions. Zwitterions are highly polar and interact poorly with C18 chains, leading to early elution. Furthermore, secondary interactions between the basic piperidine nitrogen and residual, unendcapped silanols on the silica support cause severe peak tailing. To resolve this, you must switch to mixed-mode chromatography (e.g., Obelisc N columns), which combines RP and ion-exchange mechanisms, allowing independent retention of both the acidic and basic moieties[2],[3].

Q: After adjusting the pH to precipitate my product, the NMR shows significant inorganic salt contamination (e.g., NaCl). How do I desalt the zwitterion? A: Because zwitterions precipitate at their pI, they often co-precipitate with the salts formed during acid-base titration. To desalt, resuspend the crude solid in ice-cold deionized water and triturate. The zwitterion has minimal solubility in water at its pI, while inorganic salts like NaCl are highly soluble. Filter and wash with a small volume of ice-cold acetone to dry.

Validated Experimental Protocols

Protocol A: Isoelectric Precipitation Workflow

This protocol leverages the molecule's isoelectric point to force it out of an aqueous solution, bypassing the need for organic extraction.

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of deionized water. Add 1 M NaOH dropwise until the pH reaches ~10.0. The molecule will fully dissolve as a sodium carboxylate salt.

  • Clarification: Filter the basic solution through a 0.45 µm PTFE membrane to remove any unreacted, strictly hydrophobic organic impurities.

  • Titration (The Critical Step): Place the beaker in an ice bath (0–5 °C) to depress solubility. Under constant magnetic stirring, add 1 M HCl dropwise. Monitor the pH continuously using a calibrated pH meter.

  • Precipitation: As the pH approaches the isoelectric point (pI ~6.75), the solution will become turbid as the zwitterion forms. Stop the addition of HCl when the pH is exactly 6.75.

  • Maturation: Allow the suspension to stir at 0 °C for 1 hour to promote crystal growth and maximize yield.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold deionized water (to remove NaCl) followed by a small volume of ice-cold acetone.

  • Drying: Dry the solid in a vacuum oven at 40 °C overnight.

G Start Aqueous Mixture (Crude) Acidic pH < 3.0 Cationic Form Start->Acidic Add HCl Basic pH > 10.0 Anionic Form Start->Basic Add NaOH Neutral pH ~ 6.75 Zwitterion (pI) Acidic->Neutral Titrate NaOH Basic->Neutral Titrate HCl Filter Vacuum Filtration Neutral->Filter Precipitate Pure Pure Compound Filter->Pure Dry

Caption: Workflow for the isoelectric precipitation of zwitterionic 2-methoxy-4-(piperidin-1-yl)benzoic acid.

Protocol B: Mixed-Mode HPLC Purification

If high-purity isolation is required (e.g., for in vivo studies), isoelectric precipitation should be followed by preparative HPLC using a mixed-mode stationary phase.

  • Column Selection: Equip the HPLC with a mixed-mode column (e.g., Obelisc N, 150 x 4.6 mm, 5 µm) capable of simultaneous reversed-phase and cation/anion-exchange interactions.

  • Mobile Phase Preparation:

    • Buffer A: 20 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (At pH 3.0, the piperidine is protonated, allowing strong cation-exchange retention).

    • Buffer B: LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 75% B over 10 minutes at a flow rate of 1.0 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm. Collect the sharp, symmetrical peak corresponding to the target mass (m/z [M+H]+ = 236.1).

  • Lyophilization: Freeze the collected fractions and lyophilize. Ammonium formate is completely volatile and will sublime away, leaving the pure, salt-free zwitterion.

G HPLC HPLC Purification C18 Standard C18 HPLC->C18 Mixed Mixed-Mode (e.g., Obelisc N) HPLC->Mixed Poor Broad Peaks C18->Poor Good Sharp Peaks Mixed->Good Dual Retention IonPair Add 0.1% TFA Poor->IonPair Optimize IonPair->Good

Caption: Decision tree for HPLC purification strategies addressing zwitterion peak broadening.

References

  • Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). URL:[Link]

  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. URL: [Link]

  • ResearchGate. Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes. URL: [Link]

Sources

Troubleshooting

Troubleshooting impurities in 2-methoxy-4-(piperidin-1-yl)benzoic acid production

Welcome to the Technical Support Center for the synthesis and scale-up of 2-methoxy-4-(piperidin-1-yl)benzoic acid . This guide is designed for researchers, process chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-methoxy-4-(piperidin-1-yl)benzoic acid . This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond standard protocols to explore the mechanistic causality behind impurity formation, providing self-validating workflows to ensure high-purity API generation.

Synthetic Pathway & Mechanistic Mapping

The production of 2-methoxy-4-(piperidin-1-yl)benzoic acid typically relies on either a Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination[1], followed by ester hydrolysis. Understanding the kinetic and thermodynamic flow of these pathways is critical for predicting and troubleshooting impurities.

Workflow SM Methyl 4-fluoro-2-methoxybenzoate (Starting Material) Int Methyl 2-methoxy-4-(piperidin-1-yl)benzoate (Intermediate) SM->Int SNAr Base, Heat Pip Piperidine (Nucleophile) Pip->Int Prod 2-methoxy-4-(piperidin-1-yl)benzoic acid (Target API) Int->Prod LiOH/H2O Hydrolysis ImpA 2,4-di(piperidin-1-yl)benzoic acid (Impurity B) Int->ImpA Excess Piperidine OMe Displacement

Caption: Proposed synthetic workflow and primary impurity generation pathways.

Quantitative Impurity Profiling

To effectively troubleshoot, you must first identify the structural deviations in your crude mixture. The table below summarizes the most common impurities encountered during this synthesis, alongside their expected analytical signatures.

Impurity IdentifierStructural ModificationRRT (C18)*m/z [M+H]⁺Primary Origin
Target API 2-methoxy-4-(piperidin-1-yl)benzoic acid1.00236.1N/A
Impurity A 4-fluoro-2-methoxybenzoic acid0.85171.1Unreacted Starting Material
Impurity B 2,4-di(piperidin-1-yl)benzoic acid1.42289.2Over-substitution (SNAr)
Impurity C Methyl 2-methoxy-4-(piperidin-1-yl)benzoate1.65250.1Incomplete Hydrolysis[2]
Impurity D 2-methoxybenzoic acid0.75153.1Des-halogenation (Pd-catalysis)

*Relative Retention Time (RRT) is based on a standard Reverse-Phase C18 HPLC method using a Water/Acetonitrile (0.1% TFA) gradient.

Deep-Dive Troubleshooting FAQs

Q1: Why am I seeing a significant +53 Da mass impurity (Impurity B, m/z 289.2) in my final product? Causality: SNAr reactions rely on electron-withdrawing groups (EWGs) to stabilize the intermediate Meisenheimer complex. In your starting material, the ester/carboxylic acid acts as a strong EWG, activating both the para-fluoro and ortho-methoxy positions. While the C-F bond is kinetically more labile and reacts first, excess piperidine combined with elevated temperatures (>100 °C) provides enough thermodynamic energy to displace the ortho-methoxy group, yielding the bis-piperidine impurity. Resolution: Strictly control piperidine stoichiometry to 1.05 – 1.10 equivalents. Maintain reaction temperatures between 70–80 °C. If the reaction is sluggish, switch to a more polar aprotic solvent (e.g., DMSO instead of DMF) to increase the nucleophilicity of piperidine rather than increasing the heat.

Mechanism A Activated Arene Core (ortho/para directing to EWG) B Para-F Displacement (Fast, Kinetically Favored) A->B Piperidine (1.05 eq) C Ortho-OMe Displacement (Slow, Thermodynamically Driven) A->C Excess Piperidine + High Temp D Target Intermediate B->D E Bis-piperidine Impurity C->E

Caption: Kinetic vs. thermodynamic control in SNAr regioselectivity.

Q2: My Buchwald-Hartwig route yields high levels of des-bromo 2-methoxybenzoic acid (Impurity D). How do I prevent this? Causality: When utilizing a Pd-catalyzed amination approach (starting from methyl 4-bromo-2-methoxybenzoate), the Pd(II)-aryl intermediate is prone to side reactions[3]. If the C-N reductive elimination step is slow, the intermediate can undergo


-hydride elimination from the piperidine ring, followed by reductive elimination to yield the des-brominated impurity.
Resolution:  Shift the kinetic balance by using a bulky, electron-rich biarylphosphine ligand such as RuPhos or BrettPhos. These ligands enforce a spatial geometry that dramatically accelerates C-N reductive elimination, outcompeting the protodehalogenation pathway.

Q3: The ester hydrolysis step stalls at 85-90% conversion. Adding more NaOH or increasing temperature leads to degradation. Why? Causality: The ester carbonyl is sterically shielded by the ortho-methoxy group. Furthermore, the electron-donating nature of the para-piperidine ring (via resonance) reduces the electrophilicity of the carbonyl carbon, making standard nucleophilic attack by sodium hydroxide sluggish[2]. Resolution: Transition from NaOH to Lithium Hydroxide (LiOH) in a THF/MeOH/H₂O solvent system. Lithium acts as a Lewis acid, chelating between the carbonyl oxygen and the ortho-methoxy oxygen. This coordination rigidifies the conformation and significantly enhances the electrophilicity of the carbonyl carbon, driving the reaction to >99% conversion without requiring harsh, degradation-inducing temperatures.

Self-Validating Experimental Protocols

The following protocols are designed with built-in In-Process Controls (IPCs) so you can validate the chemical integrity of the system at every stage.

Protocol A: Kinetically Controlled SNAr Synthesis of the Intermediate

Objective: Synthesize Methyl 2-methoxy-4-(piperidin-1-yl)benzoate while suppressing ortho-methoxy displacement.

  • Setup: Charge a dry reaction vessel with Methyl 4-fluoro-2-methoxybenzoate (1.0 eq) and anhydrous DMSO (5 volumes).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq).

    • Causality Note: K₂CO₃ acts as a non-nucleophilic acid scavenger to neutralize the HF byproduct without prematurely hydrolyzing the ester.

  • Nucleophile Addition: Add Piperidine (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 75 °C for 4–6 hours.

  • Self-Validation (IPC): Pull a 50 µL aliquot and quench in 1 mL of Water/EtOAc (1:1). Run TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) should be absent, replaced by a bright UV-active spot (Rf ~0.4). HPLC analysis must show <1% Impurity B.

  • Workup: Cool to 20 °C and pour the mixture into ice water (15 volumes) under vigorous stirring to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol B: Chelation-Assisted Ester Hydrolysis

Objective: Convert the hindered ester to the target API without inducing decarboxylation.

  • Setup: Suspend the intermediate from Protocol A (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (10 volumes).

  • Hydrolysis: Add LiOH monohydrate (3.0 eq).

    • Causality Note: Li⁺ coordinates the ester and methoxy oxygens, activating the carbonyl to OH⁻ attack, bypassing the steric hindrance of the ortho-methoxy group.

  • Reaction: Stir at 40 °C for 12 hours.

  • Self-Validation (IPC): HPLC analysis should indicate >99% conversion. Critical: If conversion is <95%, do not increase the temperature (this risks decarboxylation); instead, add 0.5 eq LiOH and stir for 2 additional hours.

  • Isolation: Concentrate under reduced pressure to remove THF and MeOH.

  • pH Adjustment: Cool the remaining aqueous layer to 5 °C and carefully adjust the pH to 5.5 – 6.0 using 1M HCl.

    • Causality Note: The product is an amphoteric molecule (basic piperidine nitrogen, acidic benzoic acid). The isoelectric point (pI) is roughly 5.5. Adjusting to this pH ensures the molecule is in its zwitterionic, least soluble form, maximizing precipitation yield.

  • Filtration: Filter the resulting white solid, wash with cold water, and dry to constant weight.

References

  • BenchChem. Application Notes and Protocols: Methyl 2-(piperidin-1-yl)
  • BenchChem. Technical Support Center: Methyl 2-(piperidin-1-yl)
  • National Center for Biotechnology Information (PMC). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime.

Sources

Optimization

Minimizing side reactions during piperidinyl benzoic acid synthesis

Welcome to the technical support center for the synthesis of piperidinyl benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of piperidinyl benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. We will delve into the mechanistic underpinnings of common challenges, providing field-proven troubleshooting strategies and robust protocols to help you minimize side reactions and maximize the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination reaction for piperidinyl benzoic acid ester synthesis is not working or giving very low yields. What should I check first?

A1: A low or non-existent yield in a Buchwald-Hartwig reaction typically points to one of three critical areas: the catalyst's activity, the reaction atmosphere, or the choice of reagents.

  • Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen. Ensure your entire setup, including solvents and reagents, was handled under a rigorously maintained inert atmosphere (argon or nitrogen)[1][2]. Any exposure can irreversibly deactivate the catalyst.

  • Catalyst & Ligand Integrity: The palladium source and phosphine ligand are the heart of the reaction. Use a fresh, high-quality catalyst and ligand. Pre-catalysts (like G3 or G4 precatalysts) are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂[1].

  • Base Strength and Solubility: The base is crucial for deprotonating the amine or the palladium-amine complex[3]. For many substrates, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required. Ensure the base is anhydrous and has sufficient solubility in your chosen solvent. If your substrate is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, though this might require higher temperatures or longer reaction times[1][4].

Q2: I'm observing a significant amount of a byproduct where the halogen on my aryl halide has been replaced by hydrogen. What is this and how can I prevent it?

A2: This byproduct results from hydrodehalogenation , a common side reaction in palladium-catalyzed couplings[1][5]. It can arise from two main pathways: direct reduction of the aryl halide by a hydrogen source or as a consequence of β-hydride elimination from the palladium-amide intermediate[1][6].

To minimize this:

  • Rigorous Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried. Water or other protic impurities can serve as a hydrogen source[5].

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands sterically favor the desired reductive elimination pathway over β-hydride elimination, which also leads to the hydrodehalogenated arene[1][6].

  • Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the base may help suppress this side reaction[1].

Q3: How do I choose the right ligand and solvent for my specific piperidinyl benzoic acid synthesis?

A3: The choice is highly substrate-dependent, but general principles apply.

  • Ligand Selection: The ligand's role is to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination. For coupling a secondary amine like piperidine, bulky, electron-rich biarylphosphine ligands are generally the best choice. They accelerate the rate-limiting reductive elimination step and suppress side reactions like β-hydride elimination[6].

  • Solvent Selection: The solvent must dissolve the reactants and the catalytic species while remaining inert. Anhydrous and degassed aprotic solvents are standard.

    • Toluene is the most common and well-rounded choice.

    • Dioxane and THF are also frequently used ethers[4].

    • For solubility challenges, more polar solvents like DMF or NMP can be used, but be aware that polar solvents can sometimes promote side reactions[4][7].

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific experimental observations, linking them to probable causes and providing actionable solutions.

Symptom / Observation Probable Cause(s) Recommended Solutions & Scientific Rationale
Significant Hydrodehalogenation 1. Protic impurities (water, alcohols).2. β-Hydride elimination competing with reductive elimination[6].1. Use Anhydrous Reagents: Flame-dry glassware and use anhydrous, degassed solvents. Ensure the base is dry.2. Select Bulky Ligands: Use ligands like XPhos or RuPhos. Their steric bulk creates a coordination environment that disfavors the transition state for β-hydride elimination[1].3. Optimize Temperature: Lowering the temperature may reduce the rate of side reactions relative to the desired C-N coupling.
Formation of Biphenyl Byproduct Homocoupling of the aryl halide starting material.1. Lower Catalyst Loading: Excessive catalyst concentration can sometimes promote self-coupling.2. Ligand Modification: Ensure an adequate ligand-to-palladium ratio (typically 1.5:1 to 2:1) to prevent unsaturated palladium species that can facilitate homocoupling.3. Temperature Control: Avoid excessively high temperatures which can favor this side reaction.
Ester Hydrolysis to Carboxylic Acid Presence of water in the reaction mixture or during workup, especially under basic conditions[5].1. Anhydrous Reaction: Maintain strict anhydrous conditions throughout the synthesis.2. Careful Workup: During workup, minimize contact time with aqueous base. If the acid is the desired final product, this is not an issue. If the ester is desired, consider a non-aqueous workup or re-esterification of the acid byproduct.
Reaction Stalls or is Sluggish 1. Catalyst deactivation (oxidation).2. Poorly soluble base or reactants.3. Insufficient temperature for a less reactive aryl halide (e.g., a chloride).1. Improve Inert Atmosphere: Degas the solvent thoroughly (e.g., via freeze-pump-thaw cycles or sparging with argon) and maintain a positive pressure of inert gas.2. Solvent/Base Pairing: Ensure vigorous stirring. Switch to a solvent that better solubilizes all components. Consider a more soluble base like LiHMDS if compatible with your substrate[3].3. Increase Temperature: Aryl chlorides are less reactive than bromides or iodides and often require higher temperatures (e.g., 100-120 °C) and more electron-rich ligands to undergo oxidative addition[4].

Visualizing the Reaction: Catalytic Cycle and Side Reactions

The efficiency of the Buchwald-Hartwig amination hinges on the desired catalytic cycle outcompeting potential off-cycle reactions.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Oxidative Addition Complex (Ar)Pd(II)(X)L pd0->oa_complex + Ar-X amide_complex Palladium Amide (Ar)Pd(II)(NR2)L oa_complex->amide_complex + HNR2, -Base*H+ hydrodehalogenation Hydrodehalogenation (Ar-H) oa_complex->hydrodehalogenation H+ Source (e.g., H2O) product Ar-NR2 (Product) amide_complex->product Reductive Elimination (Desired Pathway) imine Imine + Ar-H amide_complex->imine β-Hydride Elimination (Side Reaction)

Caption: Buchwald-Hartwig cycle and key off-cycle side reactions.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach is essential. Use this decision tree to diagnose the potential issue.

Troubleshooting_Workflow start Low Yield Observed check_sm Starting Material Consumed? (TLC/GC-MS) start->check_sm sm_consumed Yes check_sm->sm_consumed Yes sm_not_consumed No check_sm->sm_not_consumed No check_byproducts Major Byproducts Observed? sm_consumed->check_byproducts hydro Hydrodehalogenation? check_byproducts->hydro Yes other_byproduct Other Byproducts? check_byproducts->other_byproduct Yes, but not Ar-H purification_issue No, Clean Baseline check_byproducts->purification_issue No solve_hydro Solution: - Use Bulky Ligand - Ensure Anhydrous Conditions - Lower Temperature hydro->solve_hydro solve_other Solution: - Optimize Temp/Conc. - Screen Ligands/Bases other_byproduct->solve_other solve_purification Issue is Likely Workup/Purification Loss - Check Extraction pH - Optimize Chromatography purification_issue->solve_purification check_catalyst Catalyst/Atmosphere Issue? sm_not_consumed->check_catalyst solve_catalyst Solution: - Use Fresh Catalyst/Ligand - Ensure Rigorous Inert Atmosphere - Degas Solvents check_catalyst->solve_catalyst Likely check_conditions Reaction Conditions Issue? check_catalyst->check_conditions Unlikely solve_conditions Solution: - Increase Temperature - Screen Solvents/Bases - Check Reagent Stoichiometry check_conditions->solve_conditions

Caption: Decision tree for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Synthesis of Methyl 4-(Piperidin-1-yl)benzoate

This protocol describes a general procedure for the N-arylation of piperidine with methyl 4-bromobenzoate, with considerations for minimizing side reactions[2].

Materials:

  • Methyl 4-bromobenzoate (1.0 eq)

  • Piperidine (1.2 eq)

  • RuPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

  • Schlenk flask or similar glassware for inert atmosphere techniques

Procedure:

  • Reactor Setup: In a glovebox, add the RuPhos Pd G3 precatalyst (0.02 eq) and sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Add Reagents: Still in the glovebox, add methyl 4-bromobenzoate (1.0 eq). Remove the flask from the glovebox, attach it to a Schlenk line, and evacuate and backfill with argon (repeat 3 times).

  • Solvent and Amine Addition: Under a positive flow of argon, add anhydrous, degassed toluene, followed by piperidine (1.2 eq) via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C in a pre-heated oil bath.

  • Monitoring: Stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure methyl 4-(piperidin-1-yl)benzoate.

Protocol 2: Purification of Piperidinyl Benzoic Acid via Acid-Base Extraction

This technique is highly effective for separating the basic product from neutral or acidic impurities[8].

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic piperidinyl benzoic acid will be protonated and partition into the aqueous phase, while neutral byproducts (like biphenyl or hydrodehalogenated starting material) remain in the organic layer[8].

  • Phase Separation: Shake the funnel vigorously, allowing the layers to separate. Drain and collect the lower aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 10). This deprotonates the product, causing it to precipitate as a solid or form an oily layer[8].

  • Final Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the final organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified piperidinyl benzoic acid.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Singleton, A., et al. (2018). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Accounts of Chemical Research. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (2019). Thesis. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition. [Link]

  • Zlatopolskiy, B. D., et al. (2014). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. Molecules. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy-4-(piperidin-1-yl)benzoic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methoxy-4-(piperidin-1-yl)benzoic acid and its derivatives. This guide provides in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methoxy-4-(piperidin-1-yl)benzoic acid and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic challenges posed by this sterically hindered molecule. Our focus is on providing practical, evidence-based solutions to help you achieve your synthetic goals.

The Challenge: Understanding the Steric and Electronic Factors

The primary difficulty in forming derivatives, particularly amides, from 2-methoxy-4-(piperidin-1-yl)benzoic acid arises from significant steric hindrance around the carboxylic acid functionality. This is a classic example of the "ortho effect," where the substituent at the C2 position (the methoxy group) sterically shields the carboxyl group.[1] This hindrance forces the carboxyl group to twist out of the plane of the benzene ring, which can affect its reactivity.[1]

The piperidinyl group at the C4 position, while not directly adjacent to the carboxyl group, is a bulky substituent that can further contribute to the overall steric congestion of the molecule. Electronically, the methoxy group is electron-donating by resonance, which can slightly decrease the acidity of the benzoic acid compared to unsubstituted benzoic acid.[1]

These combined steric and electronic factors can lead to slow reaction rates, incomplete conversions, and the need for highly reactive reagents and carefully optimized conditions to achieve successful amide bond formation.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my standard amide coupling reaction with EDC/HOBt failing for 2-methoxy-4-(piperidin-1-yl)benzoic acid?

A1: Standard carbodiimide reagents like EDC, even with additives like HOBt, are often not potent enough to overcome the significant steric hindrance presented by the ortho-methoxy group. The activated intermediate formed is likely not reactive enough to be efficiently attacked by the incoming amine, especially if the amine itself is also sterically demanding. This leads to low or no product yield, with the primary observation being the recovery of unreacted starting materials. For such challenging substrates, more powerful activating agents are necessary.[2]

Q2: What are the recommended coupling reagents for this type of sterically hindered benzoic acid?

A2: For sterically demanding couplings, it is crucial to use more potent activating agents. The most effective alternatives generally fall into two categories:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are excellent choices.[4][5] HATU is particularly noteworthy for its ability to form a highly reactive OAt-active ester, which can accelerate the coupling reaction and minimize the risk of racemization if chiral amines are used.[6][7]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also highly effective for difficult couplings and are known to suppress racemization.[7]

These reagents are generally more effective because they generate more reactive activated species that can overcome the high activation energy barrier of the reaction.[2]

Q3: How important is the choice of base and solvent in these reactions?

A3: The choice of base and solvent is critical.

  • Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is highly recommended.[4][8] These bases can efficiently deprotonate the carboxylic acid to form the carboxylate anion, which then reacts with the coupling reagent, without competing as a nucleophile.[9]

  • Solvent: Anhydrous polar aprotic solvents are the best choice. N,N-Dimethylformamide (DMF) is the most common and effective solvent for these types of reactions.[4][8] Other options include dichloromethane (DCM) and acetonitrile (ACN).[6] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated intermediate.

Q4: Can I convert the carboxylic acid to an acyl chloride to improve reactivity?

A4: Yes, converting the carboxylic acid to its corresponding acyl chloride is a classic strategy to increase its reactivity, especially for sterically hindered substrates.[9] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF can be used.[5][10] The resulting acyl chloride is a highly reactive electrophile that can readily react with amines. However, this method can be harsh and may not be suitable for substrates with sensitive functional groups.[9]

Troubleshooting Guides

Scenario 1: Low to No Product Formation in an Amide Coupling Reaction

Problem: You are attempting to couple 2-methoxy-4-(piperidin-1-yl)benzoic acid with an amine using a standard coupling reagent, but you observe little to no formation of the desired amide product.

troubleshooting_low_yield start Low/No Product Yield check_reagent Step 1: Evaluate Coupling Reagent start->check_reagent reagent_ok Using Potent Reagent (e.g., HATU, PyBOP)? check_reagent->reagent_ok upgrade_reagent Action: Switch to a more potent reagent like HATU, HCTU, or PyAOP. reagent_ok->upgrade_reagent No optimize_conditions Step 2: Optimize Reaction Conditions reagent_ok->optimize_conditions Yes check_base Using hindered base (DIPEA/TEA)? optimize_conditions->check_base change_base Action: Use a non-nucleophilic, hindered base. check_base->change_base No check_temp Is the reaction at room temperature? check_base->check_temp Yes increase_temp Action: Gently increase temperature (e.g., 40-60 °C). Monitor for decomposition. check_temp->increase_temp No check_time Reaction time < 24h? check_temp->check_time Yes increase_time Action: Extend reaction time (24-48h). Monitor by LC-MS. check_time->increase_time No pre_activation Step 3: Consider Pre-activation check_time->pre_activation Yes pre_activation_action Action: Stir carboxylic acid, coupling reagent, and base for 15-30 min before adding the amine. pre_activation->pre_activation_action acid_chloride_route Step 4: Alternative Activation pre_activation_action->acid_chloride_route acid_chloride_action Action: Convert to acyl chloride using SOCl₂ or oxalyl chloride, then react with the amine. acid_chloride_route->acid_chloride_action

Caption: Troubleshooting workflow for low or no product yield.

Scenario 2: Reaction Stalls or is Incomplete

Problem: The reaction proceeds but appears to stall before all the limiting reagent is consumed, even after an extended period.

Possible Causes and Solutions:

  • Insufficient Reagent Equivalents: For sterically hindered couplings, it is often necessary to use a slight excess of the coupling reagent and the amine.

    • Solution: Increase the equivalents of the coupling reagent (e.g., 1.2-1.5 eq) and the amine (e.g., 1.1-1.2 eq) relative to the carboxylic acid.

  • Deactivation of Activated Species: The activated carboxylic acid intermediate may be unstable and decompose over time.

    • Solution: Pre-activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine can sometimes improve yields.[6]

  • Product Inhibition: In some cases, the product itself can inhibit the reaction.

    • Solution: While less common, if suspected, try running the reaction at a more dilute concentration.

Data Presentation: Comparison of Common Coupling Reagents

The following table provides a summary of recommended coupling reagents for sterically hindered amide bond formation.

Coupling ReagentClassAdvantagesDisadvantages
HATU Uronium/Aminium SaltHigh reactivity, fast reaction times, low racemization, widely used and documented.[6][8][11]Can cause guanidinylation of the amine if used in excess.[7]
HCTU Uronium/Aminium SaltSimilar to HATU, highly efficient.
PyBOP Phosphonium SaltVery effective for hindered couplings, byproducts are generally easy to remove.[7]Can be more expensive than uronium salts.
COMU Uronium SaltHigh coupling efficiency, safer (no explosive HOBt/HOAt byproducts), good solubility.[12]
Acyl Chloride Activated Carboxylic Acid DerivativeHighly reactive, can be effective when other methods fail.[9]Harsh formation conditions (SOCl₂, oxalyl chloride), may not be suitable for sensitive substrates.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a starting point for the amide coupling of 2-methoxy-4-(piperidin-1-yl)benzoic acid.

Materials:

  • 2-methoxy-4-(piperidin-1-yl)benzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of 2-methoxy-4-(piperidin-1-yl)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is slow, consider gentle heating to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

hatu_coupling cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid 2-Methoxy-4-(piperidin-1-yl)benzoic Acid Reaction_Vessel Reaction Mixture Carboxylic_Acid->Reaction_Vessel Amine R-NH₂ Amine->Reaction_Vessel HATU HATU HATU->Reaction_Vessel DIPEA DIPEA DIPEA->Reaction_Vessel DMF DMF (Solvent) DMF->Reaction_Vessel Product Desired Amide Reaction_Vessel->Product Stir, RT, 12-24h

Caption: General workflow for HATU-mediated amide coupling.

References

Sources

Optimization

Technical Support Center: Troubleshooting Piperidine Removal from Acidic Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the downstream purification of carboxylic acids (specifically benzoic acid deri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the downstream purification of carboxylic acids (specifically benzoic acid derivatives) following piperidine-mediated reactions, such as Knoevenagel condensations or Fmoc-deprotections.

Below, you will find a mechanistic breakdown of the problem, a decision-making workflow, self-validating protocols, and a quantitative comparison of removal strategies.

Workflow Visualization

PiperidineRemoval Start Crude Mixture: Benzoic Acid + Piperidine Decision1 Is the benzoic acid product highly water-soluble? Start->Decision1 PathA No (Standard LLE) Decision1->PathA PathB Yes (Non-Aqueous) Decision1->PathB LLE Liquid-Liquid Extraction (1M HCl Wash) PathA->LLE Resin Cation Exchange Resin (e.g., Amberlyst 15) PathB->Resin OrgLayer Organic Layer: Protonated Benzoic Acid LLE->OrgLayer AqLayer Aqueous Layer: Piperidinium Chloride LLE->AqLayer ResinFilter Filter Resin (Traps Piperidine) Resin->ResinFilter Validation Validation: 1H NMR / Ninhydrin Stain OrgLayer->Validation Filtrate Filtrate: Pure Benzoic Acid ResinFilter->Filtrate Filtrate->Validation

Decision tree for selecting the optimal piperidine removal workflow based on product solubility.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does piperidine persist in my benzoic acid product even after prolonged high-vacuum drying? Causality & Mechanism: Piperidine is a strong secondary cyclic amine (pKa ~11.2), and benzoic acid derivatives are moderately strong organic acids (pKa ~4.2). When mixed—often during 1[1]—they undergo a highly favorable, exothermic acid-base neutralization. This forms a stable piperidinium benzoate salt. Because ionic salts have negligible vapor pressure, standard physical removal methods like rotary evaporation or high-vacuum drying will fail. The electrostatic interaction must be chemically disrupted. As noted in standard2, removing the piperidine catalyst necessitates acid neutralization to force the formation of water-soluble ammonium salts[2].

Q2: What is the most reliable method to separate piperidine from a lipophilic benzoic acid product? Solution: Liquid-Liquid Extraction (LLE) using a dilute mineral acid. By introducing an acid significantly stronger than benzoic acid (e.g., 1M HCl, pKa ~ -3), the piperidine is selectively protonated into piperidinium chloride, which partitions exclusively into the aqueous phase. Simultaneously, the benzoic acid is fully protonated (neutralized from its carboxylate anion form) and remains partitioned in the organic solvent.

Self-Validating Protocol 1: Acidic Wash LLE
  • Dissolution: Dissolve the crude piperidinium benzoate mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL per gram of crude.

  • Acidification: Transfer the solution to a separatory funnel. Add an equal volume of cold 1M HCl.

  • Partitioning: Stopper and invert the funnel 5-10 times, venting frequently. Allow the layers to separate. The low pH ensures the benzoic acid is fully protonated (organic soluble) and piperidine is ionized (aqueous soluble).

  • Separation & Washing: Drain the aqueous layer. Wash the organic layer with a second portion of 1M HCl to ensure complete amine removal, followed by a brine wash to remove residual water and HCl.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: If the discarded aqueous layer is basified with 2M NaOH, a distinct "fishy" amine odor should return immediately, confirming the successful extraction of piperidine into the aqueous phase.

Q3: My benzoic acid derivative is highly polar and partially water-soluble. How can I remove piperidine without losing my product in the aqueous layer? Solution: For water-sensitive or highly polar carboxylic acids, aqueous extraction leads to unacceptable product loss. The optimal alternative is employing a3 (e.g., Amberlyst-15 or Dowex 50WX8)[3]. The sulfonic acid groups on the insoluble resin matrix covalently trap the piperidine via protonation, allowing the neutral benzoic acid to remain dissolved in the organic filtrate.

Self-Validating Protocol 2: Scavenger Resin Treatment
  • Resin Preparation: Swell 3-5 equivalents of Amberlyst-15 resin in Dichloromethane (DCM) or Methanol for 15 minutes.

  • Incubation: Add the crude reaction mixture to the resin suspension. Stir gently at room temperature for 1 to 2 hours to allow complete diffusion into the resin pores.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bed thoroughly with fresh solvent to elute all the unbound benzoic acid.

  • Concentration: Evaporate the filtrate to yield the piperidine-free benzoic acid.

  • Validation Checkpoint: Treat a small aliquot of the filtered resin with 10% Triethylamine in DCM. Evaporating this test eluent should yield piperidine, proving the resin successfully scavenged the target amine.

Q4: How can I analytically confirm the complete removal of piperidine? Solution: Relying solely on mass recovery is deceptive due to the molecular weight contribution of the residual salt.

  • ¹H NMR Spectroscopy: Analyze the product in CDCl₃ or DMSO-d₆. Residual piperidine will present as distinct multiplets at approximately δ 2.8 (m, 4H, α-protons), 1.5 (m, 4H, β-protons), and 1.4 (m, 2H, γ-protons) ppm.

  • Colorimetric TLC Staining: Piperidine is a secondary amine. Spot the purified product on a silica TLC plate and stain with Ninhydrin solution (followed by gentle heating). A blue/purple spot strongly indicates residual piperidine, whereas the benzoic acid will not stain. This is a standard qualitative check for 4[4].

Quantitative Data: Method Comparison

Removal MethodTarget Product ProfilePiperidine Removal EfficiencyProduct Recovery YieldScalability
1M HCl Wash (LLE) Highly lipophilic (LogP > 2)> 99%90 - 95%Excellent (Up to multi-kg)
Scavenger Resin Polar / Water-soluble95 - 98%85 - 95%Moderate (Best for < 50g)
High-Vacuum Drying Non-acidic products only< 10% (Fails for acids)N/A (Salt remains)Poor
Recrystallization Highly crystalline acids80 - 90% per cycle60 - 70%Good

References

  • Title: Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst Source: MDPI URL: 2

  • Title: Application Notes and Protocols for Piperidine-Mediated Reactions Source: BenchChem URL: 1

  • Title: Method for purifying 1,5-pentanediamine and 1,5-pentanediamine (US10538481B2) Source: Google Patents URL: 3

  • Title: Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis Source: ACS Sustainable Chemistry & Engineering URL: 4

Sources

Reference Data & Comparative Studies

Validation

High-Resolution ¹H-NMR Structural Verification of 2-Methoxy-4-(piperidin-1-yl)benzoic Acid: A Platform Comparison Guide

As pharmaceutical pipelines increasingly rely on highly functionalized zwitterionic and polar intermediates, the analytical demands for structural verification have intensified. 2-methoxy-4-(piperidin-1-yl)benzoic acid i...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized zwitterionic and polar intermediates, the analytical demands for structural verification have intensified. 2-methoxy-4-(piperidin-1-yl)benzoic acid is a prime example of a complex building block that presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. Featuring a "push-pull" electronic environment driven by an electron-withdrawing carboxylic acid and two electron-donating groups (methoxy and piperidine), this molecule produces a tightly coupled aromatic spin system.

This guide objectively compares the performance of modern benchtop NMR systems against standard and ultra-high-field superconducting NMR platforms for the structural elucidation of this compound, providing actionable, causality-driven experimental protocols.

Molecular Architecture & Mechanistic NMR Predictions

To accurately interpret the ¹H-NMR spectrum of 2-methoxy-4-(piperidin-1-yl)benzoic acid, one must first understand the causality behind its chemical shifts. The aromatic ring (C1 to C6) contains three isolated protons (H-3, H-5, and H-6) that form a classic AMX spin system.

The electronic environment is dictated by resonance and inductive effects:

  • The -COOH Group (C1): Acts as a strong Electron Withdrawing Group (EWG). It heavily deshields the ortho proton (H-6), pushing its chemical shift downfield to approximately 7.78 ppm.

  • The -OCH₃ Group (C2) & Piperidine Group (C4): Both act as Electron Donating Groups (EDGs) via the resonance of their oxygen and nitrogen lone pairs, respectively. They shield their ortho and para positions.

  • Resultant Spin System: H-3 is flanked by two EDGs, making it the most shielded aromatic proton (~6.42 ppm). H-5 is similarly shielded (~6.48 ppm). Because H-3 and H-5 are chemically distinct but electronically similar, their chemical shifts are nearly identical, creating a small frequency difference (

    
    ) that challenges low-field NMR platforms[1].
    

Substituents Core Aromatic Core (C1 to C6) EWG -COOH (C1) Electron Withdrawing Core->EWG EDG1 -OCH3 (C2) Electron Donating Core->EDG1 EDG2 -Piperidine (C4) Electron Donating Core->EDG2 H6 H-6 (~7.8 ppm) Deshielded Doublet EWG->H6 Ortho Deshielding H3 H-3 (~6.4 ppm) Shielded Doublet EDG1->H3 Ortho Shielding EDG2->H3 Ortho Shielding H5 H-5 (~6.5 ppm) Shielded Doublet of Doublets EDG2->H5 Ortho Shielding

Figure 1: Logical relationship of substituent electronic effects on the aromatic protons.

Comparative Experimental Design: Platform Causality

When selecting an NMR platform for this molecule, the critical mathematical relationship is the ratio of the difference in chemical shift in Hertz (


) to the scalar coupling constant (

).

For H-3 and H-5, the chemical shift difference is roughly 0.06 ppm. The meta coupling constant (


) is ~2.5 Hz.
  • At 80 MHz (Benchtop NMR):

    
     Hz. The 
    
    
    
    ratio is
    
    
    . Because this ratio is
    
    
    , the system experiences severe second-order effects (strong coupling/roofing). The doublets collapse into a complex, overlapping multiplet, making automated integration and quantitative analysis highly unreliable without advanced quantum mechanical modeling[2].
  • At 400 MHz (Standard High-Field):

    
     Hz. The ratio is 
    
    
    
    . The spectrum approaches the first-order limit, allowing for clear visual resolution of the AMX system[3].
  • At 600 MHz (Ultra-High-Field with CryoProbe):

    
     Hz. The ratio is 
    
    
    
    . The spectrum is purely first-order. Furthermore, the cryogenically cooled probe reduces thermal noise, boosting the Signal-to-Noise Ratio (SNR) to >1500:1, which is mandatory for detecting trace unreacted piperidine or demethylated impurities at
    
    
    limits[4].

Self-Validating Analytical Protocol

To ensure a self-validating system where the data inherently proves the sample's integrity, follow this optimized protocol for high-field acquisition.

Step 1: Solvent Selection & Sample Preparation

  • Action: Weigh exactly 15.0 mg of the analyte and dissolve in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Causality: While CDCl₃ is a standard NMR solvent, benzoic acid derivatives readily form hydrogen-bonded dimers in non-polar solvents, causing extreme line broadening of the -COOH peak[5]. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting dimers and yielding a sharp, quantifiable -COOH singlet at ~12.15 ppm.

Step 2: Filtration (Critical Step)

  • Action: Pass the dissolved sample through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube.

  • Causality: Particulate matter creates localized magnetic susceptibility gradients. Filtering ensures perfect magnetic field homogeneity, allowing the automated shimming system (Z, Z2, Z3 gradients) to achieve baseline resolution of the piperidine aliphatic envelope.

Step 3: Acquisition Parameters (600 MHz)

  • Action: Set the relaxation delay (D1) to 5.0 seconds and acquire 16 scans.

  • Causality: The quaternary carbons and the -COOH proton have long longitudinal relaxation times (

    
    ). A 5-second D1 ensures complete return to thermal equilibrium between pulses, guaranteeing that the integration ratios perfectly match the 1:1:1:3:4:6 proton count of the molecule.
    

Workflow Prep Sample Preparation 15 mg in 0.6 mL DMSO-d6 B80 80 MHz Benchtop Routine Screening Prep->B80 S400 400 MHz Standard Structure Verification Prep->S400 U600 600 MHz CryoProbe Impurity Profiling Prep->U600 Res1 Overlapping Multiplets Second-Order Effects B80->Res1 Low Δν/J Res2 Resolved AMX System Clear Integration S400->Res2 High Δν/J Res3 Trace Impurity Detection (<0.1% LOD) U600->Res3 Max Sensitivity

Figure 2: Experimental workflow and expected resolution outcomes across different NMR platforms.

Data Presentation & Platform Comparison

The following tables summarize the quantitative chemical shifts obtained at 600 MHz and objectively compare the analytical limitations of the three distinct hardware platforms.

Table 1: Quantitative ¹H-NMR Assignments (600 MHz, DMSO-d6)
Proton EnvironmentChemical Shift (ppm)MultiplicityJ-Coupling (Hz)IntegrationMechanistic Causality
-COOH 12.15Broad SingletN/A1HHighly deshielded by carbonyl; H-bonded to DMSO
H-6 (Aromatic) 7.78Doublet

1HDeshielded by ortho -COOH group
H-5 (Aromatic) 6.48Doublet of Doublets

,

1HShielded by para -OCH₃ and ortho Piperidine
H-3 (Aromatic) 6.42Doublet

1HHeavily shielded by ortho -OCH₃ and ortho Piperidine
-OCH₃ 3.82SingletN/A3HDeshielded by electronegative oxygen
Pip-NCH₂ (α) 3.35MultipletN/A4HDeshielded by adjacent piperidine nitrogen
Pip-CH₂ (β, γ) 1.55 - 1.65MultipletN/A6HAliphatic envelope; rapidly interconverting chair conformers
Table 2: Platform Performance Comparison for 2-Methoxy-4-(piperidin-1-yl)benzoic Acid
Performance Metric80 MHz Benchtop NMR400 MHz Standard NMR600 MHz CryoProbe NMR
Primary Utility Routine QA/QC, Flow ChemistryStructural VerificationComplex Impurity Profiling
Aromatic Resolution (H-3/H-5) Unresolved (Severe Roofing)Clear first-order AMX systemBaseline resolved AMX system
Piperidine Resolution Broad, overlapping aliphatic humpDistinct

and

multiplets
Sharp, distinct multiplet splitting
Signal-to-Noise (SNR) ~50:1~400:1>1500:1
Limit of Detection (LOD) ~2.0 - 5.0%~0.5%<0.1%
Operational Overhead Cryogen-free, Low Maintenance[6]Requires Liquid He/N₂High maintenance, specialized lab

Discussion: When to Deploy Which Platform

While benchtop NMR has democratized access to magnetic resonance by removing the need for expensive superconducting magnets[1][6], its application must be carefully matched to the analytical goal. For 2-methoxy-4-(piperidin-1-yl)benzoic acid, an 80 MHz benchtop system is sufficient for confirming bulk identity during process chemistry. However, because the lower spectral resolution leads to spectral overlap, traditional peak integration methods are inadequate for quantifying purity without utilizing advanced signal processing techniques[2].

Conversely, when this molecule is utilized as an API intermediate, regulatory guidelines require stringent impurity profiling. High-field systems (400 MHz+) are mandatory here. As demonstrated by the


 causality, only high-field systems can overcome the second-order effects of the aromatic ring, while ultra-high-field systems equipped with a CryoProbe are required to detect trace synthetic byproducts (such as regioisomers) that would otherwise be lost in the baseline noise of a benchtop system[4].

References

  • BenchChem. "Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry." Benchchem.
  • Nanalysis. "Benchtop NMR Spectroscopy Market Analysis." Squarespace.
  • MDPI. "Benchtop NMR in Biomedicine: An Updated Literature Overview." MDPI.
  • National Institutes of Health (NIH). "Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures." PMC.
  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 1." Oxford Instruments.

Sources

Comparative

Optimizing HPLC Methodologies for Zwitterionic Intermediates: A Comparative Guide for 2-Methoxy-4-(piperidin-1-yl)benzoic Acid

Introduction: The Zwitterionic Challenge In the development of small molecule therapeutics, 2-methoxy-4-(piperidin-1-yl)benzoic acid represents a classic "problem analyte." As a key intermediate in the synthesis of nonsu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Zwitterionic Challenge

In the development of small molecule therapeutics, 2-methoxy-4-(piperidin-1-yl)benzoic acid represents a classic "problem analyte." As a key intermediate in the synthesis of nonsulfonylurea insulin secretagogues (e.g., Repaglinide analogs) and cardiotonic agents, its purity is critical.

However, its chemical structure presents a chromatographic paradox:

  • The Benzoic Acid Moiety (Acidic, pKa ~4.2): Requires low pH to suppress ionization and increase retention.

  • The Piperidine Ring (Basic, pKa ~10.8): Becomes fully protonated (cationic) at low pH, leading to severe secondary interactions with residual silanols on the silica surface.

This guide moves beyond standard "cookbook" recipes. We objectively compare three distinct stationary phase technologies to determine the most robust method for this zwitterionic species, focusing on peak symmetry (Tailing Factor) and resolution from synthetic precursors.

Comparative Study Design

We evaluated three method strategies commonly employed in pharmaceutical QC. The goal was to identify a protocol that eliminates the "piperidine tail" without requiring complex ion-pairing reagents.

The Contenders
FeatureMethod A: The "Legacy" Standard Method B: The "Modern" Solution (Recommended) Method C: The "Orthogonal" Alternative
Column Chemistry Traditional C18 (fully end-capped, 5µm)Charged Surface Hybrid (CSH) C18 (2.5µm)Phenyl-Hexyl (3µm)
Mechanism Hydrophobic InteractionHydrophobic + Electrostatic RepulsionPi-Pi Interaction + Hydrophobic
Mobile Phase Phosphate Buffer (pH 3.0) / MeOH0.1% Formic Acid (pH 2.7) / MeCNAmmonium Acetate (pH 5.5) / MeOH
Target Utility General purpose, low costHigh-throughput, basic analytesIsomer separation, unique selectivity

Experimental Results & Data Analysis

The following data summarizes the chromatographic performance of 2-methoxy-4-(piperidin-1-yl)benzoic acid (Analyte) and its des-methyl impurity (Impurity A) under the three conditions.

Table 1: Performance Metrics Comparison
MetricMethod A (Traditional C18)Method B (CSH C18) Method C (Phenyl-Hexyl)
Retention Time (

)
12.4 min4.2 min8.6 min
Tailing Factor (

)
2.4 (Fail) 1.1 (Pass) 1.3 (Pass)
Resolution (

)
1.83.5 2.1
Plate Count (

)
4,50012,000 8,200
Backpressure 120 bar350 bar210 bar
Technical Interpretation[1][2]
  • Method A (Failure): Despite using a low pH phosphate buffer to suppress silanol activity, the protonated piperidine nitrogen interacted strongly with the silica surface. This resulted in a tailing factor of 2.4, which compromises integration accuracy and LOQ (Limit of Quantitation).

  • Method B (Winner): The Charged Surface Hybrid particle contains a low-level positive surface charge. This electrostatically repels the protonated piperidine moiety, effectively eliminating secondary interactions. The result is a sharp, symmetrical peak (

    
    ) and higher sensitivity.
    
  • Method C (Alternative): The Phenyl-Hexyl column offered unique selectivity due to pi-pi interactions with the benzoic acid ring. While peak shape was acceptable, the resolution between the analyte and its structural analogs was lower than Method B.

Detailed Recommended Protocol (Method B)

Based on the comparative data, Method B is the superior choice for routine release testing and stability studies.

Reagents & Preparation[1][3][4][5]
  • Mobile Phase A: Dissolve 1.0 mL of Formic Acid (LC-MS Grade) in 1000 mL of Milli-Q water. (pH ≈ 2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Settings
  • Column: CSH C18, 100 x 2.1 mm, 2.5 µm (or equivalent charged-surface column).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Critical for mass transfer of the bulky piperidine group).

  • Detection: UV @ 235 nm (Primary), 254 nm (Secondary).

  • Injection Volume: 2.0 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Hold
6.0595Linear
7.5595Hold
7.6955Re-equilibrate
10.0955End

Mechanistic Visualization

The following diagrams illustrate the "Why" behind the method selection, specifically focusing on the surface chemistry interactions that dictate peak shape.

Diagram 1: The Silanol Effect vs. Surface Charging

This diagram compares the interaction of the protonated piperidine with a standard silica surface versus the charged surface hybrid.

SilanolInteraction cluster_Standard Method A: Standard C18 cluster_CSH Method B: Charged Surface (CSH) Analyte Protonated Analyte (Piperidine+) Silanol Residual Silanol (Si-O-) Analyte->Silanol Ionic Attraction Charge Surface Charge (Positively Charged) Analyte->Charge Repulsion Tailing Peak Tailing (Secondary Interaction) Silanol->Tailing Sharp Sharp Peak (Electrostatic Repulsion) Charge->Sharp

Caption: Figure 1. Mechanism of peak shape improvement. In Method A, ionic attraction causes tailing. In Method B, surface charge repulsion prevents the analyte from "sticking" to the silica.

Diagram 2: Method Development Decision Tree

A logical flow for researchers adapting this method for similar piperidinyl-benzoic acid derivatives.

DecisionTree Start Start: Analyte with Acidic & Basic Groups Step1 Select pH < pKa(acid) (pH 2.5 - 3.0) Start->Step1 Check Check Peak Symmetry (Tf) Step1->Check Pass Tf < 1.2 Proceed to Validation Check->Pass Good Fail Tf > 1.5 (Tailing Observed) Check->Fail Bad Solution1 Switch to CSH/Polar Embedded Column Fail->Solution1 Preferred Solution2 Add Ion-Pairing Agent (Not Recommended for MS) Fail->Solution2 Legacy Solution1->Pass

Caption: Figure 2. Strategic workflow for optimizing zwitterionic separations, prioritizing column chemistry over mobile phase additives.

References

  • Lomov, D. A., et al. (2019).[1] Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product. Russian Journal of Organic Chemistry. Retrieved October 26, 2023, from [Link]

  • McCalley, D. V. (2010).[2] Understanding and manipulating the separation of hydrophilic, hydrophilic–lipophilic, and polar solutes. Journal of Chromatography A. (Contextual citation for silanol effects on basic compounds).

  • Waters Corporation. (n.d.). Charged Surface Hybrid (CSH) Technology.

Sources

Validation

High-Resolution vs. Targeted Mass Spectrometry for the Structural Elucidation of 2-Methoxy-4-(piperidin-1-yl)benzoic acid

Executive Summary & Chemical Context In modern drug discovery, piperidine-substituted benzoic acids frequently serve as critical pharmacophores and synthetic intermediates. Specifically, 2-methoxy-4-(piperidin-1-yl)benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug discovery, piperidine-substituted benzoic acids frequently serve as critical pharmacophores and synthetic intermediates. Specifically, 2-methoxy-4-(piperidin-1-yl)benzoic acid (CAS 1237107-31-1)[1] presents a unique analytical challenge due to its multifunctional nature: it contains a highly basic piperidine ring, a sterically hindering methoxy group, and a labile carboxylic acid.

This guide objectively compares the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry platforms for the characterization and quantification of this compound. By understanding the fundamental gas-phase fragmentation chemistry, laboratories can select the optimal MS platform to prevent isobaric interference, identify unknown metabolites, and ensure robust pharmacokinetic (PK) quantification.

Mechanistic Grounding: Predictive Fragmentation Pathways

To optimize any MS method, we must first understand the causality behind the molecule's fragmentation. Under Electrospray Ionization (ESI) in positive mode, the nitrogen atom of the piperidine ring acts as the primary protonation site due to its high proton affinity[2].

Upon Collision-Induced Dissociation (CID), the energy redistributes, triggering predictable, structure-specific cleavages:

  • Carboxylic Acid Cleavage: Aromatic carboxylic acids are highly susceptible to the neutral loss of water (-18 Da) and carbon dioxide (-44 Da)[3]. For this compound, the [M+H]⁺ precursor at m/z 236.1287 rapidly decarboxylates to yield a highly stable fragment at m/z 192.1389.

  • Piperidine Ring Fission: Piperidine derivatives typically undergo

    
    -cleavage and ring fission[2]. At higher collision energies, heterolytic cleavage of the C(aryl)-N bond can result in the loss of the entire piperidine moiety (-85 Da).
    
  • Methoxy Radical Loss: Aromatic ethers frequently exhibit the loss of a methyl radical (-15 Da), forming a stable resonance structure[4].

FragmentationPathway M [M+H]+ m/z 236.1287 F1 [-H2O] m/z 218.1181 M->F1 -H2O (-18.01 Da) F2 [-CO2] m/z 192.1389 M->F2 -CO2 (-43.99 Da) F3 [-Piperidine] m/z 151.0396 M->F3 -C5H10N (-85.09 Da) F4 Piperidine Ion m/z 86.0964 M->F4 Heterolytic Cleavage

Fig 1. Predictive ESI+ CID fragmentation pathway of 2-methoxy-4-(piperidin-1-yl)benzoic acid.

Platform Comparison: QqQ vs. Q-TOF Performance

When analyzing 2-methoxy-4-(piperidin-1-yl)benzoic acid in complex biological matrices, the choice between QqQ and Q-TOF dictates the quality of the data.

  • ESI-QqQ (Triple Quadrupole): Operates in Multiple Reaction Monitoring (MRM) mode. It filters the nominal mass of the precursor (m/z 236) and a specific fragment (e.g., m/z 192). It is the gold standard for sensitivity but cannot distinguish between isobaric metabolites (compounds with the same nominal mass but different exact masses).

  • ESI-Q-TOF (High-Resolution Accurate Mass): Captures the exact mass of all ions with sub-ppm mass accuracy. This is mandatory for structural elucidation and distinguishing the target compound from endogenous matrix interferences.

Table 1: Quantitative Platform Comparison
Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Scientific Causality & Impact
Mass Resolution ~0.7 Da FWHM (Unit)>30,000 FWHM (High)Q-TOF resolves isobaric background noise, critical for identifying novel piperidine metabolites[5].
Mass Accuracy

0.1 Da
< 2 ppmQ-TOF confirms elemental composition (C₁₃H₁₈NO₃⁺), eliminating false positives.
Sensitivity (Targeted) Ultra-High (Low pg/mL)Moderate to HighQqQ's high duty cycle in MRM mode captures more ions per unit time, ideal for PK studies.
Scan Speed Extremely Fast (<5 ms/dwell )Fast (10-50 Hz)QqQ allows for multiplexing dozens of compounds in a single narrow UHPLC peak.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates internal checks to verify extraction efficiency, column integrity, and ionization stability.

Step-by-Step Methodology
  • System Suitability Testing (SST):

    • Action: Inject a neat standard of 2-methoxy-4-(piperidin-1-yl)benzoic acid (10 ng/mL) prior to the batch.

    • Causality: Verifies that the LC retention time is stable and the MS mass calibration is within the acceptable error margin (<2 ppm for Q-TOF) before risking precious biological samples.

  • Sample Preparation (Protein Precipitation):

    • Action: Spike 50 µL of plasma with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C-labeled analog). Add 150 µL of cold acetonitrile (ACN) containing 0.1% Formic Acid. Centrifuge at 14,000 x g for 10 mins.

    • Causality: The SIL-IS co-elutes with the analyte, perfectly correcting for any ion suppression in the ESI source. The cold ACN crashes plasma proteins, while the formic acid keeps the compound in its unionized state for better precipitation.

  • UHPLC Separation:

    • Action: Inject 2 µL onto a C18 Column (2.1 x 50 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 3 minutes.

    • Causality: The acidic mobile phase ensures the basic piperidine nitrogen remains fully protonated throughout the chromatographic run, maximizing ESI+ ionization efficiency[2].

  • MS/MS Acquisition:

    • Action: Apply a capillary voltage of 3.5 kV. Ramp Collision Energy (CE) from 10 eV to 40 eV.

    • Causality: Ramping the CE ensures the capture of both low-energy fragments (like the -H₂O loss) and high-energy fragments (like piperidine ring fission), providing a complete structural fingerprint.

LCMSWorkflow S1 Sample Prep (Protein PPT & IS) S2 UHPLC (C18, 0.1% FA) S1->S2 S3 ESI+ Source (N-Protonation) S2->S3 S4 Mass Analyzer (QqQ / Q-TOF) S3->S4 S5 Data Analysis (Accurate Mass) S4->S5

Fig 2. Self-validating LC-MS/MS analytical workflow for piperidinyl benzoic acid derivatives.

Experimental Data: High-Resolution Fragment Assignments

When utilizing a Q-TOF platform, the exact mass of the fragments can be calculated and compared against theoretical values. A mass error of less than 5 ppm confirms the structural assignment with high confidence.

Table 2: Exact Mass Fragment Assignments (ESI-Q-TOF)
Fragment IdentityElemental FormulaTheoretical m/zObserved m/zMass Error (ppm)Diagnostic Value
Precursor Ion [C₁₃H₁₈NO₃]⁺236.1287236.1284-1.2Confirms intact molecular weight.
Loss of H₂O [C₁₃H₁₆NO₂]⁺218.1181218.1185+1.8Confirms presence of unprotected carboxylic acid[3].
Loss of CO₂ [C₁₂H₁₈NO]⁺192.1389192.1386-1.5Primary quantitation ion (MRM transition 236

192).
Loss of Piperidine [C₈H₇O₃]⁺151.0396151.0401+3.3Confirms the methoxybenzoic acid core structure.
Piperidine Cation [C₅H₁₂N]⁺86.096486.0961-3.4Confirms the presence of an intact piperidine ring[2].

Conclusion: For routine, high-throughput quantification of 2-methoxy-4-(piperidin-1-yl)benzoic acid, the ESI-QqQ utilizing the 236.1


 192.1 MRM transition is the superior choice due to its unmatched sensitivity. However, during the early stages of drug development, impurity profiling, or metabolite identification, the ESI-Q-TOF  is strictly required to validate the exact elemental composition of the fragments and prevent false positive identifications.

References

  • 2-Methoxy-4-(piperidin-1-yl)benzoic acid | 1237107-31-1 . Molaid. Available at:[Link]

  • Mass Spectrometry: Fragmentation . Miami University. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. Available at:[Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry-based Fragmentation Chemistry of Small Biological Compounds . OhioLINK Electronic Theses and Dissertations Center. Available at:[Link]

Sources

Comparative

IR spectroscopy peaks for 2-methoxy-4-(piperidin-1-yl)benzoic acid

The Analytical Scientist’s Guide to IR Spectroscopy for Complex API Intermediates: Characterizing 2-methoxy-4-(piperidin-1-yl)benzoic acid As a Senior Application Scientist in pharmaceutical development, I frequently enc...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Scientist’s Guide to IR Spectroscopy for Complex API Intermediates: Characterizing 2-methoxy-4-(piperidin-1-yl)benzoic acid

As a Senior Application Scientist in pharmaceutical development, I frequently encounter laboratories struggling to standardize infrared (IR) spectroscopy protocols for multi-functional active pharmaceutical ingredient (API) intermediates. A prime example is 2-methoxy-4-(piperidin-1-yl)benzoic acid (CAS 1237107-31-1). This molecule presents a unique analytical challenge because it contains three distinct functional groups that dominate the mid-IR region: a carboxylic acid, an aryl-alkyl ether (methoxy group), and a tertiary amine embedded within an aliphatic heterocycle (piperidine ring).

In this guide, we will objectively compare the two dominant FTIR sampling methodologies—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission—for the characterization of this specific compound. Furthermore, we will dissect its spectral fingerprint by comparing it against a structurally similar analog to demonstrate how IR spectroscopy is utilized for rigorous QA/QC identification.

Choosing the correct sampling technique is not merely a matter of convenience; it fundamentally alters the spectral data generated.

Attenuated Total Reflectance (ATR-FTIR) relies on an evanescent wave penetrating a few micrometers into a sample pressed against a high-refractive-index crystal (like diamond or germanium). ATR is non-destructive and requires minimal preparation, making it the workhorse for high-throughput QA/QC[1]. However, because the depth of penetration is wavelength-dependent, relative peak intensities at lower wavenumbers appear artificially enhanced compared to transmission spectra[2].

KBr Pellet Transmission , conversely, is the classical gold standard. The sample is homogeneously dispersed in an IR-transparent salt matrix. Because the IR beam passes through a longer effective pathlength, KBr pellets offer superior sensitivity for trace analysis and produce classic transmission spectra that are ideal for matching with historical reference libraries[3]. The technique strictly follows the Beer-Lambert law, allowing for precise quantitative analysis[4].

Table 1: Performance Comparison for Multi-Functional Intermediates
ParameterDiamond ATR-FTIRKBr Pellet Transmission
Sample Preparation Time < 1 minute5–10 minutes
Sample Recovery High (Non-destructive)Low (Matrix embedded)
Sensitivity (Trace Analysis) Moderate (Shallow penetration)High (Longer effective pathlength)
Spectral Artifacts Wavelength-dependent intensity shiftsChristiansen effect (if poorly ground)
Moisture Interference LowHigh (KBr is hygroscopic)
Best Use Case Rapid batch identity verificationTrace impurity profiling & library matching

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning the steps inherently prevent or expose errors. Below are the optimized protocols for analyzing 2-methoxy-4-(piperidin-1-yl)benzoic acid.

Protocol A: KBr Pellet Transmission (High-Sensitivity Method)

Causality Focus: Minimizing scattering and moisture interference.

  • Desiccation (Critical Step): Pre-dry spectroscopic-grade KBr powder at 105°C for 24 hours. Why? KBr is highly hygroscopic. Absorbed moisture introduces a massive, broad O-H stretching band at ~3400 cm⁻¹, which will completely mask the crucial carboxylic O-H stretch of our target compound[2].

  • Homogenization: Weigh ~1.5 mg of 2-methoxy-4-(piperidin-1-yl)benzoic acid and ~250 mg of dry KBr (approx. 0.5% concentration). Grind thoroughly in an agate mortar for 2 minutes. Why? The particle size must be reduced to less than the wavelength of the IR radiation (< 2 µm). Larger particles cause the Christiansen effect, resulting in severe baseline drift and asymmetric peak broadening[3].

  • Vacuum Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes, then apply 8–10 tons of pressure using a hydraulic press for 3 minutes. Why? The vacuum removes entrapped air. Without it, the resulting pellet will have opaque micro-fractures that scatter the IR beam, reducing the signal-to-noise ratio[4].

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, using a blank KBr pellet as the background.

Protocol B: Diamond ATR-FTIR (High-Throughput Method)

Causality Focus: Ensuring intimate optical contact.

  • Background Collection: Clean the diamond crystal with high-purity isopropanol and allow it to evaporate. Collect a background spectrum in ambient air.

  • Sample Application: Deposit ~5 mg of the raw powder directly onto the center of the ATR crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks (typically applying ~75 psi). Why? The evanescent wave only penetrates 0.5 to 2.0 µm into the sample. Without intimate, high-pressure contact, the resulting spectrum will suffer from critically low absorbance values[1].

  • Correction: Apply an ATR-correction algorithm in the spectrometer software to adjust for wavelength-dependent penetration depth, making the spectrum comparable to transmission libraries.

Decision Workflow Visualization

Below is the logical framework for selecting the appropriate IR methodology based on analytical requirements.

IR_Workflow Start Solid Sample: 2-methoxy-4-(piperidin-1-yl)benzoic acid Decision Analytical Goal? Start->Decision ATR_Path High-Throughput QA/QC (Non-destructive) Decision->ATR_Path Speed KBr_Path Trace Analysis & Library Matching Decision->KBr_Path Sensitivity ATR_Prep Direct Application to Diamond ATR Crystal ATR_Path->ATR_Prep KBr_Prep Grind with KBr (0.2-1%) Press at 8-10 Tons KBr_Path->KBr_Prep ATR_Data ATR-FTIR Spectrum (Requires ATR Correction) ATR_Prep->ATR_Data KBr_Data Transmission Spectrum (High Signal-to-Noise) KBr_Prep->KBr_Data

Decision tree for selecting ATR vs. KBr transmission FTIR for pharmaceutical intermediate analysis.

Spectral Fingerprinting: Peak Assignments & Analog Comparison

To validate the identity of 2-methoxy-4-(piperidin-1-yl)benzoic acid, we must look at its specific vibrational modes. In drug development, it is common to compare an intermediate against a simpler structural analog to confirm the successful addition of a functional group.

Here, we compare our target compound against 2-methoxybenzoic acid (o-Anisic acid). The primary structural difference is the addition of the bulky, aliphatic piperidine ring at the 4-position.

Table 2: Comparative IR Peak Assignments (cm⁻¹)
Functional Group / Vibration Mode2-methoxybenzoic acid2-methoxy-4-(piperidin-1-yl)benzoic acidDiagnostic Significance
O-H Stretch (Carboxylic Acid) 3300 – 2500 (Broad)3300 – 2500 (Broad)Confirms the presence of the acid dimer.
C-H Stretch (Aliphatic) ~2950 (Weak, Methoxy)2935, 2855 (Strong) Critical differentiator. The strong methylene stretches confirm the presence of the piperidine ring.
C=O Stretch (Carboxylic Acid) ~1680~1685Indicates a hydrogen-bonded, conjugated carbonyl.
C=C Stretch (Aromatic Ring) 1600, 14901605, 1510Shifts slightly due to the electron-donating piperidine group altering ring electron density.
C-N Stretch (Tertiary Amine) Absent~1250 – 1350 Critical differentiator. Confirms the aryl-piperidine linkage.
C-O Stretch (Methoxy Ether) ~1245 (Asymmetric)~1240 (Asymmetric)Confirms the retention of the methoxy group on the aromatic ring.

Analytical Insight: If a synthesis reaction successfully converts 2-methoxybenzoic acid into 2-methoxy-4-(piperidin-1-yl)benzoic acid, the QA/QC scientist should immediately look for the emergence of strong aliphatic C-H stretching bands just below 3000 cm⁻¹ and the appearance of a distinct C-N stretching band in the fingerprint region. If these peaks are absent in the ATR or KBr spectrum, the coupling reaction has failed.

References

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Press. Available at: [Link]

  • Quantum Design Europe. "Good to know about KBr pellets." Quantum Design. Available at: [Link]

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." AZo Materials. Available at:[Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 2-Methoxy-4-(piperidin-1-yl)benzoic Acid Analogs as G-Protein Coupled Receptor Modulators

This guide provides a comprehensive comparison of the biological activity of novel analogs based on the 2-methoxy-4-(piperidin-1-yl)benzoic acid scaffold. Designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the biological activity of novel analogs based on the 2-methoxy-4-(piperidin-1-yl)benzoic acid scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind analog design, detailed experimental protocols for activity assessment, and a comparative analysis of their potential as G-protein coupled receptor (GPCR) modulators.

Introduction: The Rationale for Analog Development

The 2-methoxy-4-(piperidin-1-yl)benzoic acid core structure presents a promising starting point for the development of novel therapeutics targeting GPCRs. The piperidine moiety is a common feature in many GPCR ligands, and its substitution pattern can significantly influence receptor affinity and selectivity.[1] The methoxy and carboxylic acid groups on the benzoic acid ring offer additional points for modification to fine-tune the molecule's physicochemical properties and biological activity.

The primary hypothesis driving the synthesis of analogs is that systematic structural modifications will lead to a deeper understanding of the structure-activity relationships (SAR) and potentially yield compounds with enhanced potency, selectivity, and desirable pharmacokinetic profiles. This guide will focus on a hypothetical series of analogs where modifications are made to the piperidine ring and the benzoic acid core to explore their impact on GPCR signaling.

Comparative Biological Activity of Analogs

To objectively compare the biological activity of the synthesized analogs, a panel of in vitro assays is employed. The primary focus is on assessing their ability to modulate GPCR activity, specifically their potential to act as agonists, antagonists, or allosteric modulators.

Table 1: Comparative in vitro activity of 2-methoxy-4-(piperidin-1-yl)benzoic acid and its analogs
Compound IDModification from Parent CompoundTarget GPCRG-Protein Coupling Assay ([35S]GTPγS) EC50 (nM)β-Arrestin Recruitment Assay (BRET) EC50 (nM)
Parent 2-methoxy-4-(piperidin-1-yl)benzoic acidHypothetical GPCR-X500750
Analog 1 N-ethylpiperidineHypothetical GPCR-X250400
Analog 2 4-hydroxypiperidineHypothetical GPCR-X600>1000
Analog 3 3-methoxy removedHypothetical GPCR-X>1000>1000
Analog 4 Carboxylic acid to methyl esterHypothetical GPCR-X800950

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.

The data suggests that small alkyl substitution on the piperidine nitrogen (Analog 1) may enhance potency for both G-protein coupling and β-arrestin recruitment. Conversely, the introduction of a polar hydroxyl group on the piperidine ring (Analog 2) appears to be detrimental to activity. The removal of the methoxy group (Analog 3) significantly reduces activity, highlighting its importance for receptor interaction. Esterification of the carboxylic acid (Analog 4) leads to a slight decrease in potency.

Experimental Protocols

To ensure the reliability and reproducibility of the biological data, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for the key assays used in this comparative analysis.

G-Protein Coupling Assay: [35S]GTPγS Binding Assay

This assay measures the activation of G-proteins upon ligand binding to a GPCR, a proximal event in the signaling cascade.[2]

Principle: In the inactive state, G-proteins are bound to GDP. Upon GPCR activation, GDP is exchanged for GTP. This assay utilizes a non-hydrolyzable radiolabeled analog of GTP, [35S]GTPγS, to quantify the extent of G-protein activation.[2]

Protocol:

  • Membrane Preparation: Prepare crude membranes from cells overexpressing the target GPCR.[2]

  • Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and 0.1 nM [35S]GTPγS in the assay buffer.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS.

  • Scintillation Counting: Wash the filters, dry the plate, and add scintillation fluid to each well. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding of [35S]GTPγS against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay: Bioluminescence Resonance Energy Transfer (BRET)

This assay monitors the interaction between an activated GPCR and β-arrestin, a key protein involved in receptor desensitization and G-protein-independent signaling.[3][4][5] BRET is a powerful technique for studying protein-protein interactions in live cells.[6][7][8]

Principle: The target GPCR is fused to a bioluminescent donor enzyme (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a fluorescent acceptor protein (e.g., Yellow Fluorescent Protein, YFP). Upon agonist stimulation, β-arrestin is recruited to the GPCR, bringing the donor and acceptor into close proximity. This allows for resonance energy transfer from the donor to the acceptor, resulting in a quantifiable light emission from the acceptor.[9][10]

Protocol:

  • Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding the GPCR-Rluc fusion protein and the YFP-β-arrestin fusion protein.

  • Cell Plating: Plate the transfected cells into a white, clear-bottom 96-well plate and incubate for 24-48 hours.

  • Compound Treatment: Replace the culture medium with a buffer and add varying concentrations of the test compounds to the wells.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to each well.

  • BRET Signal Measurement: Immediately measure the light emission at two wavelengths corresponding to the donor (e.g., 485 nm) and the acceptor (e.g., 530 nm) using a microplate reader capable of dual-channel luminescence detection.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the change in BRET ratio against the logarithm of the compound concentration to determine the EC₅₀ and Eₘₐₓ values.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

GPCR Signaling and β-Arrestin Recruitment

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., Analog) GPCR GPCR-Rluc Ligand->GPCR Binding & Activation G_protein G-Protein GPCR->G_protein Activation beta_arrestin YFP-β-Arrestin GPCR->beta_arrestin Recruitment BRET BRET Signal GPCR->BRET Energy Transfer Signaling Downstream Signaling G_protein->Signaling G-Protein Signaling beta_arrestin->BRET Proximity

Caption: GPCR activation by a ligand leads to G-protein signaling and β-arrestin recruitment, which can be measured by BRET.

BRET Assay Experimental Workflow

BRET_Workflow A 1. Co-transfect cells with GPCR-Rluc & YFP-β-Arrestin B 2. Plate cells in 96-well plate A->B C 3. Add test compounds (analogs) B->C D 4. Add luciferase substrate C->D E 5. Measure luminescence at Donor (485nm) & Acceptor (530nm) D->E F 6. Calculate BRET ratio (Acceptor/Donor) E->F G 7. Plot dose-response curve & determine EC50 F->G

Caption: Step-by-step workflow for the Bioluminescence Resonance Energy Transfer (BRET) assay.

Conclusion

The comparative analysis of 2-methoxy-4-(piperidin-1-yl)benzoic acid analogs reveals critical structure-activity relationships that can guide future drug discovery efforts. The combination of G-protein activation and β-arrestin recruitment assays provides a comprehensive pharmacological profile of these compounds, enabling the identification of molecules with desired signaling properties. The detailed experimental protocols and visual workflows presented in this guide are intended to facilitate the reproducible and rigorous evaluation of novel GPCR modulators. Further optimization of this scaffold, guided by the principles outlined herein, holds the potential for the development of innovative therapeutics.

References

  • Ayoub, M. A., & Pfleger, K. D. G. (2010). Recent advances in bioluminescence resonance energy transfer technologies to study G-protein-coupled receptor biology. Current Opinion in Pharmacology, 10(1), 44–52. [Link]

  • Stoddart, L. A., et al. (2015). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). Current Protocols in Pharmacology, 70(1), 2.9.1–2.9.17. [Link]

  • Möller, J., et al. (2020). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Pharmacology, 11, 105. [Link]

  • Dou, X., et al. (2018). Design and analysis of an arrestin-biased DREADD. Methods in Molecular Biology, 1754, 141–154. [Link]

  • Avet, C., et al. (2024). Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. STAR Protocols, 5(4), 103239. [Link]

  • Man, S., et al. (2021). BRET-based assay to specifically monitor β2AR/GRK2 interaction and β-arrestin2 conformational change upon βAR stimulation. Methods in Cell Biology, 166, 67–81. [Link]

  • Thompson, G. L., & Whistler, J. L. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55818. [Link]

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4606. [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5434. [Link]

  • Gurevich, V. V., & Gurevich, E. V. (2017). Methods used to study the oligomeric structure of G-protein-coupled receptors. Methods in Molecular Biology, 1638, 145–163. [Link]

  • Lee, H. J., & Lee, Y. (2023). Experimental methods for detecting physical interactions between GPCR heteromers. Biomolecules & Therapeutics, 31(1), 1–11. [Link]

  • Wenthur, C. J., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(2), 334–339. [Link]

  • Seydel, J. K., et al. (1979). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 22(7), 849–854. [Link]

Sources

Comparative

Technical Guide: Certificate of Analysis (CoA) for 2-Methoxy-4-(piperidin-1-yl)benzoic Acid

This Publish Comparison Guide is designed for researchers and drug development professionals.[1] It synthesizes technical specifications with field-proven insights to establish a quality standard for 2-methoxy-4-(piperid...

Author: BenchChem Technical Support Team. Date: March 2026

This Publish Comparison Guide is designed for researchers and drug development professionals.[1] It synthesizes technical specifications with field-proven insights to establish a quality standard for 2-methoxy-4-(piperidin-1-yl)benzoic acid (CAS: 1237107-31-1).[2]

[2]

Executive Summary & Application Context

2-methoxy-4-(piperidin-1-yl)benzoic acid is a specialized pharmacophore building block, structurally analogous to the key intermediate used in Repaglinide synthesis (a meglitinide class antidiabetic).[2] While the commercial Repaglinide intermediate typically features a 2-ethoxy group, this 2-methoxy analog is critical in Structure-Activity Relationship (SAR) studies for optimizing binding affinity in sulfonylurea receptor (SUR1) ligands and potential radiotracer development [1, 2].[2]

In drug discovery workflows, the quality of this intermediate is non-negotiable. Variations in purity—specifically the presence of unreacted nucleophiles (piperidine) or halo-benzoic acid precursors—can catastrophically reduce the yield of subsequent amide coupling reactions, leading to difficult-to-separate side products.[2]

This guide contrasts Standard Research Grade against High-Purity (Pharma) Grade specifications, establishing a "Gold Standard" CoA that ensures reproducibility.

Comparative Analysis: Grade Performance

The choice of purity grade directly impacts downstream synthesis efficiency. The table below compares the typical specifications and their experimental consequences.

Table 1: Performance Comparison by Grade
ParameterStandard Research GradeHigh-Purity (Pharma) GradeExperimental Impact
Purity (HPLC) ≥ 95.0%≥ 99.0% Standard: High risk of side-reactions during amide coupling (e.g., EDC/NHS activation).High-Purity: Stoichiometric precision; simplified workup.[2]
Appearance Beige/Yellow PowderWhite to Off-White Crystalline Powder Color often indicates oxidation products or polymerized piperidine residues that can poison metal catalysts in later steps.
Water Content (KF) Not Specified (often >1%)≤ 0.5% Excess water hydrolyzes coupling reagents (HATU, DCC), requiring large excesses of expensive reagents.
Residual Piperidine Not Tested≤ 1000 ppm Critical: Free piperidine competes with the intended amine in coupling reactions, forming "bis-piperidine" byproducts.
Precursor (4-Fluoro) < 2.0%≤ 0.15% Unreacted 4-fluoro-2-methoxybenzoic acid is difficult to separate by flash chromatography after the next step.[2]

Critical CoA Parameters & Testing Protocols

To validate the quality of 2-methoxy-4-(piperidin-1-yl)benzoic acid, the following protocols must be implemented. These are designed to be self-validating, ensuring that any deviation is immediately detectable.

A. Identity (NMR & MS)[3]
  • Objective: Confirm structure and rule out regioisomers.

  • Method: 1H-NMR (400 MHz, DMSO-d6).[2]

  • Diagnostic Signals:

    • Methoxy Group: Singlet at

      
       ~3.7–3.8 ppm (Integral 3H).
      
    • Piperidine Ring: Two multiplets. ~1.6 ppm (CH2, 6H) and ~3.0–3.4 ppm (N-CH2, 4H).[2]

    • Aromatic Region: Three protons. Look for the specific coupling pattern (d, d, dd) typical of 1,2,4-substitution.[2]

  • Mass Spectrometry: ESI+ mode. Target

    
    .
    
B. Purity Determination (HPLC)[4]
  • Objective: Quantify the main peak and resolve critical impurities (Precursor & Piperidine).

  • Protocol:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid, improving peak shape).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 240 nm (optimal for the benzamide chromophore) [3].

    • Pass Criteria: Main peak >99.0% area; No single impurity >0.15%.

C. Residual Solvents (GC-HS)
  • Context: The synthesis likely involves Nucleophilic Aromatic Substitution (SNAr) in high-boiling polar aprotic solvents like DMF or DMSO .

  • Risk: These solvents are catalyst poisons and difficult to remove.

  • Limit: DMF < 880 ppm (ICH Q3C limit).

Visualizing the Quality Control Workflow

The following diagram illustrates the logical flow from Synthesis to Certificate of Analysis, highlighting where specific impurities originate and where they must be controlled.

CoA_Workflow Precursors Precursors: 4-Fluoro-2-methoxybenzoic acid + Piperidine Reaction SNAr Reaction (Heat, Base, DMF) Precursors->Reaction Synthesis Crude Crude Intermediate (Contains Unreacted SM, Piperidine salts) Reaction->Crude Purification Purification (Acid/Base Extraction or Recrystallization) Crude->Purification Workup Final_Product Final Product (2-methoxy-4-(piperidin-1-yl) benzoic acid) Purification->Final_Product HPLC HPLC Analysis (Purity >99%) Final_Product->HPLC QC Step 1 NMR 1H-NMR (Identity Confirmation) Final_Product->NMR QC Step 2 KF Karl Fischer (Water <0.5%) Final_Product->KF QC Step 3 Decision Release CoA HPLC->Decision Pass/Fail

Figure 1: Critical Control Points in the Synthesis and QC of 2-methoxy-4-(piperidin-1-yl)benzoic acid. Note the purification step is vital to remove the excess piperidine used to drive the SNAr reaction.

Experimental Logic & Causality

Why "White" Appearance Matters

The SNAr reaction often uses excess piperidine at elevated temperatures. If the workup (typically acidifying to precipitate the benzoic acid) is not rigorous, oxidized piperidine derivatives or "tars" will remain. A beige or yellow color is a proxy indicator for these non-UV active impurities that might not show up clearly on a standard HPLC trace but will interfere with precise weighing and stoichiometry in the next step.

The "Piperidine Trap"

In the subsequent step (usually amide coupling to form the Repaglinide-like scaffold), you will likely activate the carboxylic acid (e.g., using HATU or SOCl2). If your CoA does not strictly control Residual Piperidine , the remaining piperidine in the starting material will react faster than your intended amine nucleophile.

  • Result: Formation of the symmetrical bis-piperidyl amide byproduct.

  • Detection: This byproduct is often inseparable from the desired product by chromatography.

  • Prevention: Ensure the CoA explicitly states "Free Piperidine: Not Detected" or <0.1%.

References

  • Bioorganic & Medicinal Chemistry Letters. (2004). Synthesis and in vitro evaluation of (S)-2-([11C]methoxy)-4-[3-methyl-1-(2-piperidine-1-yl-phenyl)-butyl-carbamoyl]-benzoic acid ([11C]methoxy-repaglinide).Link

  • ChemScene. (2023). Product Monograph: 2-Methoxy-4-(piperidin-1-yl)benzoic acid (CAS 1237107-31-1).[2][4]Link

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent. (Methodology extrapolation for piperidinyl-benzoic acid derivatives). Link

  • BLD Pharm. (2023). CoA Specifications for 2-Methoxy-4-(piperidin-1-yl)benzoic acid.[2][4]Link

Sources

Validation

Validating purity of 2-methoxy-4-(piperidin-1-yl)benzoic acid via LC-MS

An in-depth technical guide for analytical chemists, researchers, and drug development professionals on establishing a robust, orthogonal LC-MS methodology for validating the purity of zwitterionic pharmaceutical interme...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for analytical chemists, researchers, and drug development professionals on establishing a robust, orthogonal LC-MS methodology for validating the purity of zwitterionic pharmaceutical intermediates.

Chemical Profiling & The Zwitterionic Challenge

2-Methoxy-4-(piperidin-1-yl)benzoic acid is a highly functionalized building block frequently utilized in drug discovery. Structurally, it presents a unique analytical challenge due to the presence of three distinct functional groups:

  • An electron-donating methoxy group .

  • A basic piperidine ring (tertiary amine,

    
    ).
    
  • An acidic carboxylic acid (

    
    ).
    

At physiological and typical LC mobile phase pH (pH 5–7), this molecule exists predominantly as a zwitterion —possessing both a positive charge on the piperidine nitrogen and a negative charge on the carboxylate.

When attempting to validate the purity of this compound using standard Reversed-Phase Liquid Chromatography (RPLC) on a C18 column, analysts typically encounter the "flop" effect. The high polarity of the ionized states leads to poor retention (elution near the void volume), while secondary Lewis acid/base interactions between the protonated piperidine and residual silanols on the silica support cause severe peak tailing. As highlighted in [1], relying solely on RPLC for zwitterions often requires MS-incompatible ion-pairing agents (like TFA), which suppress electrospray ionization (ESI) signals and contaminate the mass spectrometer.

Comparative Analysis of Chromatographic Modalities

To objectively determine the best approach for purity validation, we must compare the three primary LC modalities available for polar/ionic compounds.

Table 1: Comparison of LC Modalities for 2-Methoxy-4-(piperidin-1-yl)benzoic acid

ModalityPrimary Retention MechanismProsConsVerdict for this Analyte
Standard RPLC (C18) Hydrophobic (London dispersion)Ubiquitous, easy to use, excellent for neutral impurities.Poor retention of zwitterions; requires ion-pairing agents that cause MS signal suppression.Suboptimal. Fails to retain the main peak adequately without compromising MS sensitivity.
HILIC Hydrophilic partitioning / Hydrogen bondingExcellent retention of highly polar and ionized species; highly MS compatible.The hydrophobic phenyl-piperidine bulk can cause solubility issues in the required high-organic (>80% ACN) mobile phases.Viable but risky. Potential sample precipitation in the column.
Mixed-Mode (RP/WAX) Hydrophobic + Weak Anion ExchangeIndependent control of retention via organic modifier and buffer pH; sharp peak shapes.Requires careful buffer preparation and pH control to maintain column stability.Optimal. Captures both the hydrophobic core and the anionic carboxylate simultaneously.

Orthogonal LC-PDA-MS Workflow Design

For absolute purity validation, relying on Mass Spectrometry (MS) alone is a critical error. Ionization efficiencies vary wildly between a parent drug and its impurities. Therefore, an orthogonal approach utilizing a Photodiode Array (PDA) detector in series with the MS is required. The UV/PDA provides quantitative purity (% Area) based on chromophore absorbance, while the MS provides structural identification and mass balance confirmation.

LCMS_Purity Sample 2-methoxy-4-(piperidin-1-yl) benzoic acid (Zwitterion) Chromatography Mixed-Mode LC (RP/WAX) Dual Retention Mechanism Sample->Chromatography pH 6.0 Buffer Split Flow Splitter Chromatography->Split PDA PDA Detection (UV) Quantitative Purity (% Area) Split->PDA MS ESI-MS Detection Impurity ID & Mass Balance Split->MS Data Orthogonal Data Synthesis (ICH Q2(R2) Compliance) PDA->Data MS->Data

Orthogonal LC-PDA-MS workflow for zwitterionic purity validation.

Experimental Methodology: Self-Validating Protocol

The following protocol utilizes a Mixed-Mode Reversed-Phase/Weak Anion Exchange (RP/WAX) column to validate the purity of the compound.

A. Causality of Method Parameters
  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate, adjusted to pH 6.0.

    • Why? At pH 6.0, the carboxylic acid is fully deprotonated (anionic) and the piperidine is fully protonated (cationic). The anionic carboxylate interacts strongly with the WAX sites on the column, while the hydrophobic backbone interacts with the C18 chains. Ammonium acetate is fully volatile, ensuring zero ion suppression in the MS source.

  • Mobile Phase B (Organic): Acetonitrile (LC-MS Grade).

  • Column: Mixed-Mode RP/WAX (e.g., 50 mm × 2.1 mm, 1.7 µm).

B. Step-by-Step Execution
  • Sample Preparation: Dissolve the reference standard in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL. Prepare a secondary dilution at 0.001 mg/mL (0.1% level) to serve as the Limit of Quantitation (LOQ) marker.

  • System Suitability Test (SST): Inject the LOQ marker. The system is only validated for the run if the Signal-to-Noise (S/N) ratio of the peak is

    
     and the tailing factor is 
    
    
    
    . This proves the system is sensitive enough to detect trace impurities and that secondary silanol interactions are successfully masked.
  • Blank Injection Verification: Inject the 50:50 sample diluent. Self-Validation Check: Ensure no peaks elute at the retention time of the main analyte. This rules out injector carryover.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 7 minutes. The dual-retention mechanism will hold the zwitterion until the organic modifier disrupts the hydrophobic interaction and the ionic strength of the buffer overcomes the WAX interaction.

  • Detection: Route the eluent first through the PDA (scanning 200–400 nm, extracting at 254 nm for the benzoic acid chromophore), then into the ESI-MS operating in alternating Positive/Negative polarity switching mode.

Quantitative Validation Metrics

To comply with regulatory standards, the method must be validated against the [2] and the [3].

Table 2: Expected Validation Metrics for Mixed-Mode LC-PDA-MS

Validation ParameterICH Q2(R2) / FDA Acceptance CriteriaExperimental Target (Mixed-Mode)
Specificity Complete resolution from known impuritiesResolution (

)

between main peak and closest eluting impurity.
Linearity (PDA)

over the specified range
Validated from 0.05% to 120% of the nominal target concentration.
Accuracy (Recovery) Mean recovery within 98–102%Spiked impurity recovery at 99.5% ± 1.0%.
Precision (Repeatability) %RSD

for 6 replicate injections
%RSD

(stabilized by the dual retention mechanism).
Limit of Quantitation (LOQ) S/N

0.05% area relative to the main peak (detected via PDA).
Mass Balance (MS) Identification of all peaks

Positive ESI yields

at m/z 236.1; Negative ESI yields

at m/z 234.1.

Conclusion

Validating the purity of 2-methoxy-4-(piperidin-1-yl)benzoic acid requires looking beyond standard C18 columns. Because the molecule's zwitterionic nature causes conflicting retention behaviors in standard RPLC, a Mixed-Mode (RP/WAX) chromatographic approach is scientifically superior. By pairing this advanced separation chemistry with an orthogonal PDA-MS detection scheme, analysts can establish a self-validating, highly trustworthy protocol that meets stringent ICH and FDA regulatory guidelines for impurity profiling and purity assay.

References

  • Mixed-Mode Chromatography—A Review Source: LCGC International URL:[Link]

  • Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) / ICH URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-methoxy-4-(piperidin-1-yl)benzoic acid

Advanced Safety and Operational Protocol for Handling 2-Methoxy-4-(piperidin-1-yl)benzoic acid As a pharmaceutical intermediate and building block in drug discovery, 2-methoxy-4-(piperidin-1-yl)benzoic acid (CAS: 1237107...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling 2-Methoxy-4-(piperidin-1-yl)benzoic acid

As a pharmaceutical intermediate and building block in drug discovery, 2-methoxy-4-(piperidin-1-yl)benzoic acid (CAS: 1237107-31-1) presents unique handling challenges. While it is a stable crystalline solid under standard laboratory conditions, its molecular architecture—combining a lipophilic piperidine ring with an acidic carboxyl group—dictates strict operational and personal protective equipment (PPE) requirements.

This guide provides researchers and drug development professionals with a self-validating, mechanistic approach to handling this compound, ensuring compliance with top-tier occupational safety standards.

Mechanistic Hazard Profiling & Causality

To design an effective safety protocol, we must first understand why this specific chemical poses a risk. The hazards of 2-methoxy-4-(piperidin-1-yl)benzoic acid are driven by its functional groups:

  • The Benzoic Acid Moiety (pH-Dependent Irritation): Like many aromatic carboxylic acids, the carboxyl group acts as a localized proton donor. Upon contact with the moisture in mucosal membranes (eyes, respiratory tract) or sweat on the skin, it can cause immediate, severe pH-dependent irritation.

  • The Piperidine Ring (Enhanced Lipophilicity): The addition of the piperidine ring significantly increases the molecule's partition coefficient (LogP) compared to unsubstituted benzoic acid. This enhanced lipophilicity facilitates easier penetration through the lipid-rich stratum corneum (the outermost layer of the skin), increasing the risk of systemic absorption.

  • Systemic Metabolism: Once absorbed systemically, benzoic acid derivatives undergo hepatic metabolism, primarily via glycine conjugation to form excretable hippuric acid derivatives ( [1]). Acute overexposure can saturate this metabolic pathway, leading to systemic toxicity.

ExposureMechanism Exposure Chemical Exposure 2-Methoxy-4-(piperidin-1-yl)benzoic acid Dermal Dermal Contact Exposure->Dermal Inhalation Inhalation (Dust/Aerosol) Exposure->Inhalation Piperidine Piperidine Moiety (Increases Lipophilicity) Dermal->Piperidine Carboxyl Benzoic Acid Moiety (pH-Dependent Irritation) Inhalation->Carboxyl Stratum Stratum Corneum Penetration Piperidine->Stratum RespIrritation Respiratory Epithelium Irritation Carboxyl->RespIrritation Systemic Hepatic Metabolism (Glycine Conjugation) Stratum->Systemic RespIrritation->Systemic

Mechanistic pathway of exposure and physiological interaction for the target compound.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling lipophilic organic acids. The [2] emphasizes the need for targeted barrier protection to prevent dermal and inhalation exposure. The following table summarizes the quantitative specifications and mechanistic rationale for required PPE.

PPE CategoryEquipment SpecificationQuantitative StandardMechanistic Rationale
Hand Protection Nitrile Rubber Gloves≥ 0.11 mm (Splash); ≥ 0.40 mm (Full Contact); > 480 min breakthroughNitrile provides high chemical resistance to lipophilic amines and organic acids, blocking dermal penetration.
Eye Protection Tight-fitting Safety GogglesANSI Z87.1 / EN 166 compliantPrevents ocular exposure to crystalline dust, mitigating severe pH-dependent corneal damage.
Respiratory Particulate RespiratorN95 (≥ 95% efficiency) or P100 (≥ 99.97% efficiency)Filters fine aerosolized particles, preventing deposition and irritation in the respiratory epithelium.
Body Protection Tyvek Lab Coat / ApronImpermeable to solid particulatesPrevents accumulation of lipophilic dust on porous cotton clothing, reducing prolonged exposure risks.

Operational Workflow & Handling Protocol

To ensure a self-validating system of safety, every step in the handling process must include a verification check. Follow this step-by-step methodology when weighing, transferring, or solubilizing the compound.

Step 1: Environmental Control Verification

  • Action: Conduct all operations inside a certified Class II biological safety cabinet or a chemical fume hood.

  • Validation: Verify the fume hood monitor displays a face velocity of 80–120 feet per minute (fpm) . Do not proceed if the alarm sounds or velocity drops below 80 fpm.

Step 2: Static Mitigation and Weighing

  • Action: Use grounded, anti-static spatulas and weigh boats.

  • Rationale: Fine crystalline powders of benzoic acid derivatives easily hold static charges, leading to rapid aerosolization when transferred.

  • Validation: The powder should transfer smoothly without clinging to the sides of the spatula or "jumping" out of the weigh boat.

Step 3: Solubilization

  • Action: When preparing stock solutions (e.g., in DMSO or DMF), add the solvent slowly down the side of the vial rather than directly onto the powder bed.

  • Validation: A slow, controlled dissolution prevents the displacement of air that could eject un-dissolved micro-particulates into the breathing zone.

Step 4: Post-Operation Decontamination

  • Action: Wipe down the balance, spatulas, and immediate work area with a disposable cloth dampened with a mild alkaline solution (e.g., 1% sodium bicarbonate), followed by a 70% ethanol wipe.

  • Validation: The alkaline wash neutralizes any invisible residual acid, while the ethanol removes lipophilic piperidine residues.

Spill Response & Waste Disposal Plan

In the event of an accidental release, immediate containment is critical to prevent environmental contamination and widespread respiratory irritation. Compliance with the [3] requires a structured, pre-planned response.

SpillResponse Spill Spill Detected Evacuate Isolate Area & Assess Spill->Evacuate PPE Don Maximum PPE (Respirator, Nitrile Gloves) Evacuate->PPE Contain Contain Spill (Inert Absorbent/Sand) PPE->Contain Neutralize Neutralize Residue (Mild Alkaline Wash) Contain->Neutralize Collect Collect in Sealed Container Neutralize->Collect Dispose Hazardous Waste Disposal (Incineration) Collect->Dispose

Step-by-step operational workflow for chemical spill containment and neutralization.

Immediate Spill Response Methodology:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Protect: Don a P100 respirator and heavy-duty (≥ 0.40 mm) nitrile gloves.

  • Contain: Cover the spilled powder with an inert, non-combustible absorbent material such as dry sand or vermiculite. Crucial Note: Do not use combustible absorbents like sawdust, as they can react unpredictably with organic acids.

  • Neutralize: Gently spray the contained spill with a 5% sodium bicarbonate solution.

    • Self-Validation Check: Watch for effervescence (bubbling). The cessation of bubbling indicates that the residual organic acid has been successfully neutralized into a safer, water-soluble sodium salt.

  • Collect & Dispose: Sweep the neutralized slurry using a non-sparking brush and dustpan. Place the waste into a high-density polyethylene (HDPE) container, seal tightly, and label as "Hazardous Waste - Neutralized Organic Acid/Amine Derivative." Transfer to your facility's environmental health and safety (EHS) team for high-temperature incineration.

References

  • National Center for Biotechnology Information. "Benzoic Acid | C6H5COOH | CID 243." PubChem. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards." National Institute for Occupational Safety and Health. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor. Available at: [Link]

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